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  • Product: Cbz-L-methionine methyl ester
  • CAS: 56762-93-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of N-Cbz-L-Methionine Methyl Ester

Executive Summary & Chemical Rationale N-Benzyloxycarbonyl-L-methionine methyl ester (Cbz-L-Met-OMe) is a critical intermediate in peptide synthesis and peptidomimetic drug development. Its structural utility lies in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

N-Benzyloxycarbonyl-L-methionine methyl ester (Cbz-L-Met-OMe) is a critical intermediate in peptide synthesis and peptidomimetic drug development. Its structural utility lies in the orthogonality of the Cbz (Z) protecting group, which is stable to acidic conditions (e.g., TFA used in Boc chemistry) but removable via catalytic hydrogenolysis or strong acids like HBr/AcOH.

This guide details a linear, two-step synthesis starting from L-Methionine. Unlike routes that protect the amine first, we prioritize C-terminal esterification followed by N-terminal protection .

Why this Route?

  • Purification Efficiency: The intermediate, L-Methionine methyl ester hydrochloride, is a crystalline solid that can be easily purified by recrystallization, ensuring high optical purity before the final step.

  • Safety & Scalability: This route avoids the use of diazomethane (hazardous) and utilizes thionyl chloride in methanol, which generates anhydrous HCl in situ, driving the equilibrium toward the ester.

Critical Process Parameters (CPP)

To ensure "Senior Scientist" level reproducibility, the following thermodynamic and kinetic factors must be controlled.

Stereochemical Integrity (Racemization Control)

Methionine is susceptible to racemization via proton abstraction at the


-carbon, particularly when the carboxyl group is activated (esterified) and the amine is acylated.
  • Risk Factor: High pH (>10) during the Schotten-Baumann step promotes enolization.

  • Control: Maintain reaction temperature

    
     during base addition. Use weak inorganic bases (
    
    
    
    or
    
    
    ) rather than NaOH where possible.
Sulfur Oxidation Prevention

The thioether moiety in methionine is prone to oxidation to sulfoxide (Met(O)) or sulfone (Met(O)


).
  • Risk Factor: Exothermic reaction of thionyl chloride with methanol generates heat, increasing oxidation potential if trace oxygen is present.

  • Control: Perform esterification under an inert atmosphere (

    
     or Ar). Control thionyl chloride addition rate to maintain 
    
    
    
    .

Step-by-Step Experimental Protocol

Phase 1: Synthesis of L-Methionine Methyl Ester Hydrochloride

Reaction: Fischer Esterification via Thionyl Chloride activation.

Reagents:

  • L-Methionine (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.5 equiv)[2][3]
    
  • Methanol (anhydrous) (10-15 volumes)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Flush with Nitrogen.[4][5]

  • Solvent Charge: Add anhydrous methanol and cool to -10°C using an ice/salt bath.

  • Activation: Add

    
     dropwise over 30 minutes. Caution: Exothermic.[2][6] Massive gas evolution (HCl/SO2). Ensure internal temp does not exceed 0°C.[2]
    
  • Addition: Add solid L-Methionine in one portion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours.

  • Workup: Concentrate the mixture in vacuo (rotary evaporator, bath < 40°C) to remove solvent and excess HCl.

  • Crystallization: Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt. Filter and dry.

    • Checkpoint: Product should be a white solid. MP: ~150–152°C.

Phase 2: N-Cbz Protection (Schotten-Baumann Conditions)

Reaction: Acylation using Benzyl Chloroformate in a biphasic system.

Reagents:

  • L-Met-OMe

    
     HCl (from Phase 1) (1.0 equiv)
    
  • Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
  • Solvent System: Water / Dichloromethane (DCM) (1:1 ratio)

Protocol:

  • Dissolution: In a flask, dissolve L-Met-OMe

    
     HCl in water. Add DCM.
    
  • Neutralization: Cool to 0°C. Add

    
     slowly to neutralize the HCl salt and buffer the solution.
    
  • Acylation: Add Cbz-Cl dropwise to the vigorously stirred biphasic mixture over 20 minutes.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to RT overnight. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Extraction: Extract the aqueous layer once with fresh DCM. Combine organic layers.

  • Wash: Wash organics successively with:

    • 1M HCl (removes unreacted amine)

    • 5%

      
       (removes acidic byproducts)
      
    • Brine (saturated NaCl)

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Visualization of Workflows

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the transformation logic and critical intermediates.

G cluster_0 Phase 1: Activation L_Met L-Methionine (Starting Material) Inter L-Met-OMe HCl (Stable Salt) L_Met->Inter Esterification (In situ HCl gen) SOCl2 SOCl2 / MeOH (-10°C) SOCl2->Inter Final Cbz-L-Met-OMe (Target) Inter->Final N-Protection (Schotten-Baumann) CbzCl Cbz-Cl / NaHCO3 (Biphasic DCM/H2O) CbzCl->Final

Caption: Linear synthetic pathway highlighting reagent inputs (Red) and stable intermediates (Yellow).

Diagram 2: Purification Logic Tree

A self-validating decision matrix for purifying the final oil/solid.

Purification Crude Crude Reaction Mixture (DCM Phase) AcidWash Wash: 1M HCl (Removes unreacted Amine) Crude->AcidWash BaseWash Wash: 5% NaHCO3 (Removes Cbz-OH / Acids) AcidWash->BaseWash Dry Dry (MgSO4) & Concentrate BaseWash->Dry Check Physical State Check Dry->Check Solid Solid? Recrystallize (EtOAc/Hex) Check->Solid Yes Oil Viscous Oil? Silica Plug Filtration Check->Oil No

Caption: Purification logic ensuring removal of nucleophilic amines and acidic byproducts before final isolation.

Analytical Data & Characterization

The following data table provides reference values for validation. Note that Cbz-L-Met-OMe is often isolated as a viscous oil which may slowly solidify upon standing.

PropertySpecification / Expected ValueNotes
Molecular Formula

Molecular Weight 297.37 g/mol
Appearance Colorless oil or white low-melting solidCrystalline form depends on purity/solvent history.
CAS Number 56762-93-7For the final ester.[1][7]
Precursor CAS 26535-73-5For L-Met-OMe

HCl salt.
TLC (

)
~0.6 (EtOAc/Hexane 1:1)UV active (Phenyl group).
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete conversion due to water in methanol.

    • Fix: Ensure Methanol is "Super Dry" or distilled over Magnesium turnings. Moisture kills the thionyl chloride activation.

  • Issue: Oil instead of Solid (Step 1).

    • Cause: Excess HCl trapped in the lattice or presence of sulfoxide.

    • Fix: Repeated co-evaporation with diethyl ether or toluene to remove trace HCl.

  • Issue: Emulsion during Step 2 workup.

    • Cause: Surfactant-like behavior of the protected amino acid.

    • Fix: Add solid NaCl to saturate the aqueous layer; filter through a Celite pad if necessary.

References

  • Organic Syntheses. "L-Methionine methyl ester hydrochloride." Org.[5] Synth.1984 , 62, 123. [Link] (Accessed 2023-10-26).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11141035, Cbz-L-methionine methyl ester." PubChem. [Link] (Accessed 2023-10-26).[1]

  • Green, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Standard text for Cbz protection mechanics).
  • Bodanszky, M.; Bodanszky, A.The Practice of Peptide Synthesis, 2nd ed.; Springer-Verlag: Berlin, 1994.

Sources

Exploratory

What is Cbz-L-methionine methyl ester used for in research

CAS: 56762-93-7 | Molecular Formula:

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 56762-93-7 | Molecular Formula: ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


 | Molecular Weight:  297.37  g/mol [1]

Executive Summary

Cbz-L-methionine methyl ester (Cbz-Met-OMe) is a orthogonally protected amino acid derivative serving as a critical intermediate in peptide chemistry and a precision probe in enzymology.[1] Unlike free methionine, the blockage of both the N-terminus (Benzyloxycarbonyl, Cbz/Z) and C-terminus (Methyl ester, OMe) isolates the thioether side chain, making it an ideal model system for studying oxidative stress mechanisms and methionine sulfoxide reductase (Msr) activity. Furthermore, it serves as the primary precursor for the synthesis of L-vinylglycine , a non-proteinogenic amino acid used to probe pyridoxal phosphate (PLP)-dependent enzymes.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name Methyl (2S)-2-[(benzyloxycarbonyl)amino]-4-(methylsulfanyl)butanoate
Appearance White to off-white crystalline solid (low melting point) or oil
Melting Point 41–44 °C
Solubility Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in water
Stability Stable under normal conditions; Thioether sensitive to oxidation (sulfoxide formation)
Protecting Groups N-Terminus: Cbz (Removed by

or HBr/AcOH)C-Terminus: OMe (Removed by saponification with LiOH/NaOH)

Advanced Synthetic Applications

Precursor for L-Vinylglycine Synthesis

The most high-value synthetic application of Cbz-Met-OMe is its conversion into N-Cbz-L-vinylglycine methyl ester .[1] Vinylglycine is a potent suicide inhibitor for PLP-dependent enzymes (e.g., aminotransferases).[1] The transformation exploits the methionine side chain as a "masked" vinyl group via oxidative elimination.

Mechanism of Transformation
  • Oxidation: The thioether is oxidized to a sulfoxide (MetO) using Sodium Periodate (

    
    ).
    
  • Pyrolytic Elimination: The sulfoxide undergoes a syn-elimination (Pummerer-like rearrangement followed by elimination) to yield the

    
    -unsaturated vinylglycine derivative.[1]
    

VinylglycineSynthesis Met L-Methionine MetOMe L-Met-OMe (HCl/MeOH) Met->MetOMe Esterification CbzMetOMe Cbz-L-Met-OMe (Target Compound) MetOMe->CbzMetOMe Cbz-Cl, Base Sulfoxide Methionine Sulfoxide Intermediate CbzMetOMe->Sulfoxide NaIO4 (Oxidation) Vinyl N-Cbz-L-Vinylglycine Methyl Ester Sulfoxide->Vinyl Heat/Vacuum (Syn-Elimination)

Figure 1: Synthetic pathway from L-Methionine to Vinylglycine via Cbz-Met-OMe.[1]

Experimental Protocol: Synthesis of Cbz-Met-OMe
  • Reagents: L-Methionine methyl ester HCl (10 mmol), Benzyl chloroformate (Cbz-Cl, 11 mmol),

    
     (25 mmol), Water/DCM (1:1).[1]
    
  • Procedure:

    • Dissolve L-Met-OMe[1]·HCl in water/DCM biphasic mixture.

    • Add

      
       and cool to 0°C.
      
    • Add Cbz-Cl dropwise over 30 minutes.[1] Vigorously stir to ensure phase transfer.

    • Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Workup: Separate organic layer, wash with 1N HCl (to remove unreacted amine), then saturated

      
       (to remove Cbz-Cl byproducts), and brine.
      
    • Dry over

      
       and concentrate.
      
    • Yield: Typically >90% as a colorless oil which crystallizes upon standing.

Enzymatic & Biochemical Utility

Substrate for Serine Proteases (Chymotrypsin)

Cbz-Met-OMe acts as a specific substrate for


-Chymotrypsin .[1] While Chymotrypsin prefers aromatic residues (Phe, Trp, Tyr), the hydrophobic methionine side chain fits into the S1 specificity pocket , allowing efficient hydrolysis.
  • Kinetic Relevance: The methyl ester group (-OMe) is an excellent leaving group, making the acylation step (

    
    ) fast. This allows researchers to study the deacylation step (
    
    
    
    )
    or the effects of inhibitors on the enzyme's active site.
  • Assay Principle: Hydrolysis is monitored by the pH-stat method (titration of released acid) or by HPLC analysis of the consumption of the ester.

ChymotrypsinKinetics ES Michaelis Complex (E·S) Acyl Acyl-Enzyme Intermediate ES->Acyl Acylation (k2) Product1 MeOH (Leaving Group) Acyl->Product1 Product2 Cbz-Met-OH (Acid) Acyl->Product2 Enzyme Chymotrypsin (Ser-195) Acyl->Enzyme Deacylation (k3) + H2O Enzyme->ES Substrate Cbz-Met-OMe Substrate->ES Binding (Km)

Figure 2: Kinetic mechanism of Cbz-Met-OMe hydrolysis by Chymotrypsin.

Oxidative Stress Model (Methionine Sulfoxide)

Methionine residues in proteins are primary targets for Reactive Oxygen Species (ROS), forming Methionine Sulfoxide (MetO) .[2][3] This oxidation can activate or deactivate proteins (e.g., CaMKII, Chymotrypsin itself at Met-192).

Why use Cbz-Met-OMe?

  • Isolation: In free methionine, the amine and carboxyl groups can participate in complexation or side reactions. Cbz-Met-OMe blocks these, ensuring that any oxidation observed is strictly due to the sulfur atom.[1]

  • Stereochemistry: Chemical oxidation of Cbz-Met-OMe (using

    
    ) produces a racemic mixture of S- and R-sulfoxides.[1] This racemic substrate is essential for assaying Methionine Sulfoxide Reductases (MsrA and MsrB) , which are stereospecific enzymes responsible for repairing oxidative damage.
    

Handling & Safety Standards

  • Storage: Store at 2–8°C. The methyl ester is susceptible to hydrolysis if exposed to moisture; keep desiccated.

  • Solubility: Dissolve in DMSO or Ethanol for biological assays. Avoid aqueous stock solutions to prevent spontaneous hydrolysis.

  • Hazards: Generally low toxicity, but should be treated as a potential irritant. Standard PPE (gloves, goggles) required.

References

  • Organic Syntheses. "N-(Benzyloxycarbonyl)-L-vinylglycine Methyl Ester." Org. Synth.1998 , 75, 161. Link

  • Journal of Biological Chemistry. "The Kinetics of Hydrolysis of Esters by Chymotrypsin." J. Biol. Chem.[4]1972 , 247, 18. Link

  • National Institutes of Health (PubChem). "Cbz-L-methionine methyl ester - Compound Summary."[1] PubChem CID 11141035.[5] Link[1]

  • Sigma-Aldrich. "Product Specification: Cbz-L-Methionine Methyl Ester."[1][6] Link

  • Biochemistry. "Methionine Sulfoxide Reductase A is a Stereospecific Methionine Oxidase."[3] Biochemistry2011 , 50(21). Link

Sources

Foundational

Cbz-L-methionine methyl ester CAS number 56762-93-7

An In-Depth Technical Guide to Cbz-L-methionine methyl ester (CAS: 56762-93-7) Abstract This technical guide provides a comprehensive overview of Cbz-L-methionine methyl ester (Z-Met-OMe), a pivotal intermediate in synth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cbz-L-methionine methyl ester (CAS: 56762-93-7)

Abstract

This technical guide provides a comprehensive overview of Cbz-L-methionine methyl ester (Z-Met-OMe), a pivotal intermediate in synthetic organic chemistry. With the CAS number 56762-93-7, this compound serves as a cornerstone building block for researchers, scientists, and drug development professionals, particularly in the field of peptide synthesis. This document delineates its physicochemical properties, provides detailed, field-proven protocols for its synthesis and purification, and outlines robust analytical methods for its characterization. Furthermore, it explores the strategic application of Z-Met-OMe in peptide chemistry, explaining the causality behind its utility as a protected amino acid derivative. The guide is structured to deliver both theoretical understanding and practical, actionable methodologies, ensuring scientific integrity and trustworthiness for its intended expert audience.

Introduction: The Strategic Importance of Protected Amino Acids

In the intricate world of peptide synthesis and medicinal chemistry, the precise assembly of amino acid sequences is paramount. Uncontrolled reactivity of the amine and carboxylic acid functional groups inherent to amino acids would lead to a chaotic mixture of oligomers.[1] The solution lies in the strategic use of protecting groups, which temporarily mask one functional group to allow a specific reaction at another.[2]

Cbz-L-methionine methyl ester, also known as methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-(methylsulfanyl)butanoate, is a classic example of a dually protected amino acid.[3] The amine terminus is protected by the benzyloxycarbonyl (Cbz or Z) group, while the carboxy terminus is protected as a methyl ester. This dual protection renders it an ideal building block for introducing a methionine residue into a growing peptide chain in a controlled, stepwise fashion. The Cbz group is a well-established urethane-type protecting group that suppresses the nucleophilicity and basicity of the amine's nitrogen lone pair.[4][5] It is prized for its stability under various reaction conditions and its susceptibility to clean removal via catalytic hydrogenation.[6] The methyl ester provides robust protection for the carboxylic acid and can be selectively cleaved, often by saponification, to enable peptide bond formation at the C-terminus.

This guide serves as a senior application scientist's perspective on the synthesis, characterization, and application of this vital chemical entity.

Physicochemical Properties and Structure

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory. Cbz-L-methionine methyl ester is a low-melting solid or oil at room temperature, a physical state that influences handling and storage procedures.

Caption: Chemical Structure of Cbz-L-methionine methyl ester.

Table 1: Key Physicochemical Properties of Cbz-L-methionine methyl ester

PropertyValueReference(s)
CAS Number 56762-93-7[3]
Molecular Formula C14H19NO4S[7]
Molecular Weight 297.37 g/mol [3]
IUPAC Name methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-(methylsulfanyl)butanoate[3]
Appearance <41°C Solid, >44°C Liquid
Melting Point 41-44 °C
Boiling Point 453.6 ± 45.0 °C at 760 mmHg
Purity ≥98%[8]
Storage 4°C, stored under nitrogen
InChI Key YGDBSBBHEWHVAJ-LBPRGKRZSA-N[3]
SMILES COC(=O)NC(=O)OCC1=CC=CC=C1[3]

Synthesis and Purification Workflow

The synthesis of Cbz-L-methionine methyl ester is a logical, two-step process starting from the commercially available amino acid, L-methionine. The causality of the workflow is clear: first, the carboxylic acid is esterified, and second, the amino group is protected. This sequence is generally preferred to prevent potential side reactions and to work with a more stable intermediate (the amino acid ester hydrochloride).

G start L-Methionine step1 Step 1: Esterification (Methanol, HCl or TMSCl) start->step1 intermediate L-Methionine Methyl Ester HCl step1->intermediate step2 Step 2: N-Protection (Benzyl Chloroformate, Base) intermediate->step2 product Cbz-L-methionine methyl ester step2->product purification Purification (Extraction & Crystallization) product->purification final_product Pure Z-Met-OMe purification->final_product

Caption: Overall workflow for the synthesis and purification of Z-Met-OMe.

Protocol 1: Synthesis of L-Methionine Methyl Ester Hydrochloride

This procedure converts the zwitterionic L-methionine into its methyl ester hydrochloride salt. The use of an acid catalyst (generated from HCl gas or TMSCl) is essential for the Fischer esterification of the carboxylic acid with methanol.[9][10]

Materials:

  • L-Methionine (1 equivalent)

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl) (2 equivalents)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Rotary evaporator

Step-by-Step Methodology:

  • Setup: Suspend L-methionine (e.g., 10.0 g, 0.067 mol) in anhydrous methanol (70 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Acidification: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (or TMSCl) dropwise over 15-20 minutes. The reaction is exothermic and generates HCl in situ, which acts as the catalyst. The solid amino acid will gradually dissolve.[9]

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature for 18-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the solvent (methanol) and excess reagent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting white solid is L-methionine methyl ester hydrochloride. The yield is typically quantitative (e.g., >98%).[9] This crude product is often of sufficient purity for the subsequent protection step.

Protocol 2: Synthesis of Cbz-L-methionine methyl ester

This step employs the Schotten-Baumann reaction conditions, where an amine is acylated in the presence of a base.[11] Here, the amino group of the methionine methyl ester attacks the electrophilic carbonyl carbon of benzyl chloroformate. The base neutralizes the starting material's hydrochloride salt and the HCl generated during the reaction.[12]

Materials:

  • L-Methionine Methyl Ester Hydrochloride (1 equivalent)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water

  • Separatory funnel

Step-by-Step Methodology:

  • Dissolution: Dissolve L-methionine methyl ester hydrochloride (e.g., 10.0 g, 0.05 mol) in a mixture of water (50 mL) and DCM (50 mL) in a flask.

  • Basification: Cool the mixture in an ice bath and add sodium bicarbonate (approx. 2.2 equivalents, e.g., 9.3 g) portion-wise until the effervescence ceases and the aqueous layer is basic (pH 8-9). This neutralizes the hydrochloride and prepares the free amine for reaction.

  • Cbz Protection: While stirring vigorously at 0 °C, add benzyl chloroformate (1.1 equivalents, e.g., 9.5 g, 7.9 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of DCM (25 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove excess Cbz-Cl), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Cbz-L-methionine methyl ester as a colorless to pale yellow oil or solid.

Protocol 3: Purification

Purification is critical to achieving the high purity (≥98%) required for peptide synthesis. The choice between crystallization and chromatography depends on the nature of the impurities.

Step-by-Step Methodology:

  • Crystallization (Preferred):

    • Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethyl acetate or diethyl ether.

    • Add a non-polar co-solvent like hexane or petroleum ether dropwise until turbidity persists.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystal formation.

    • Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

  • Silica Gel Chromatography (If necessary):

    • If crystallization fails or impurities persist, purify the crude oil by flash chromatography on silica gel.

    • Use a solvent system such as a gradient of ethyl acetate in hexane (e.g., 10% to 30% EtOAc in Hexane) to elute the product.

    • Combine the pure fractions (identified by TLC) and remove the solvent in vacuo.

Analytical Characterization

Rigorous analytical characterization is a self-validating system that confirms the identity, structure, and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The spectra will confirm the presence of all key functional groups: the Cbz aromatic ring, the benzylic CH₂, the ester methyl group, the methionine side chain, and the α-proton.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often with TFA or formic acid as a modifier) is typically used. Purity is determined by the peak area percentage. Chiral HPLC can also be employed to confirm enantiomeric purity.[13]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound by identifying the molecular ion peak [M+H]⁺ or [M+Na]⁺.[10]

Table 2: Expected Analytical Data for Cbz-L-methionine methyl ester

Analysis TypeExpected Result
¹H NMR (CDCl₃)δ ~7.35 (m, 5H, Ar-H), ~5.4 (d, 1H, NH), ~5.1 (s, 2H, Ar-CH₂), ~4.6 (m, 1H, α-CH), ~3.75 (s, 3H, OCH₃), ~2.55 (t, 2H, γ-CH₂), ~2.1 (s, 3H, S-CH₃), ~2.0 (m, 2H, β-CH₂)
¹³C NMR (CDCl₃)δ ~172 (C=O, ester), ~156 (C=O, carbamate), ~136 (Ar-C), ~128.5, ~128.1, ~128.0 (Ar-CH), ~67 (Ar-CH₂), ~53 (α-CH), ~52.5 (OCH₃), ~31 (β-CH₂), ~30 (γ-CH₂), ~15.5 (S-CH₃)
HPLC Purity ≥98% (e.g., at 220 nm)
ESI-MS m/z calculated for C₁₄H₁₉NO₄S: 297.10. Expected [M+H]⁺: 298.11, [M+Na]⁺: 320.09

Applications in Synthetic Chemistry

The primary application of Cbz-L-methionine methyl ester is as a building block in solution-phase or solid-phase peptide synthesis.[1][2] Its structure allows for directional and controlled peptide chain elongation.

G Z_Met_OMe Z-Met-OMe (Protected C-Terminus) Step1 1. Saponification (LiOH or NaOH) Cleaves Methyl Ester Z_Met_OMe->Step1 Ala_OtBu H-Ala-OtBu (Protected N-Terminus) Step2 2. Peptide Coupling (e.g., DCC, HOBt) Ala_OtBu->Step2 Z_Met_OH Z-Met-OH Step1->Z_Met_OH Z_Met_OH->Step2 Dipeptide Z-Met-Ala-OtBu (Protected Dipeptide) Step2->Dipeptide

Sources

Exploratory

Physical and chemical properties of Z-Met-OMe

Technical Whitepaper: Z-Met-OMe (N-Benzyloxycarbonyl-L-Methionine Methyl Ester) Executive Summary Z-Met-OMe (N-Benzyloxycarbonyl-L-methionine methyl ester) is a dual-protected amino acid derivative extensively utilized i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Z-Met-OMe (N-Benzyloxycarbonyl-L-Methionine Methyl Ester)

Executive Summary

Z-Met-OMe (N-Benzyloxycarbonyl-L-methionine methyl ester) is a dual-protected amino acid derivative extensively utilized in peptide synthesis and enzymatic kinetic studies. Structurally, it features a methionine core protected at the N-terminus by a benzyloxycarbonyl (Cbz or Z) group and at the C-terminus by a methyl ester. This orthogonal protection strategy renders the compound uncharged and lipophilic, making it an ideal substrate for probing the hydrophobic S1 binding pockets of serine proteases, particularly chymotrypsin and subtilisin .

This guide provides a rigorous analysis of the physicochemical properties, synthesis pathways, and stability profiles of Z-Met-OMe, designed to support reproducible experimental workflows in drug discovery and biocatalysis.

Chemical Identity & Structural Analysis

Z-Met-OMe represents a "fully masked" amino acid where the zwitterionic character is eliminated. The bulky carbamate (Z-group) provides steric bulk and aromatic interactions, while the methyl ester activates the carbonyl carbon for nucleophilic attack or enzymatic hydrolysis.

Property Data
IUPAC Name Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-(methylsulfanyl)butanoate
Common Name Z-Met-OMe; N-Cbz-L-Methionine methyl ester
CAS Number 56762-93-7
Molecular Formula C₁₄H₁₉NO₄S
Molecular Weight 297.37 g/mol
SMILES COC(=O)NC(=O)OCc1ccccc1
Chirality L-isomer (S-configuration at

-carbon)
Functional Group Breakdown
  • Thioether (Side Chain): Susceptible to reversible oxidation (Sulfoxide) and irreversible oxidation (Sulfone).

  • Carbamate (N-Terminus): Acid-stable (mild), base-stable (mild), cleaved by hydrogenolysis (

    
    ) or strong acid (
    
    
    
    ).
  • Methyl Ester (C-Terminus): Susceptible to saponification (

    
    ) and hydrazinolysis; acts as the scissile bond in protease assays.
    

Physical Properties Matrix

Accurate physical data is critical for purification and storage. Note that Z-Met-OMe has a low melting point, often appearing as a waxy solid or oil depending on purity and ambient temperature.

Parameter Value / Characteristic Notes
Appearance White to off-white crystalline powder or waxy solidBecomes a viscous liquid >44°C.
Melting Point 41 – 44 °C Sharp transition indicates high purity.
Boiling Point ~453 °C (Predicted)Decomposes before boiling at atm pressure.
Solubility (Organic) High: DCM, Ethyl Acetate, Methanol, DMSOPreferred solvents for synthesis/analysis.
Solubility (Aqueous) Very Low (< 0.1 mg/mL)Requires co-solvent (e.g., DMSO/MeOH) for enzyme assays.
Density ~1.18 g/cm³-

Synthesis & Production Protocols

Two primary routes exist for the synthesis of Z-Met-OMe. The choice depends on the starting material availability (L-Met-OMe vs. Z-Met-OH).

Route A: Acylation of L-Methionine Methyl Ester (Recommended)

This route minimizes racemization by maintaining the ester group throughout the protection step.

  • Starting Material: L-Methionine methyl ester hydrochloride (H-Met-OMe·HCl).

  • Reagents: Benzyl chloroformate (Z-Cl), Base (N-Methylmorpholine or

    
    ), Solvent (DCM or THF/Water).
    
  • Protocol:

    • Dissolve H-Met-OMe·HCl in DCM at 0°C.

    • Add 2.2 equivalents of base to neutralize the HCl salt and scavenge the HCl generated during acylation.

    • Dropwise add 1.1 equivalents of Z-Cl while maintaining 0°C.

    • Stir for 1 hour at 0°C, then warm to room temperature (RT) for 4–12 hours.

    • Workup: Wash organic layer with 1N HCl (remove unreacted amine), 5%

      
       (remove Z-Cl byproducts), and Brine. Dry over 
      
      
      
      .
    • Purification: Recrystallize from EtOAc/Hexane if solid, or silica column chromatography if oil.

Route B: Esterification of Z-Methionine
  • Starting Material: Z-L-Methionine (Z-Met-OH).

  • Reagents: Methanol, catalytic

    
     or Thionyl Chloride (
    
    
    
    ).[1]
  • Protocol:

    • Dissolve Z-Met-OH in anhydrous Methanol.

    • Add catalytic

      
       or dropwise add 
      
      
      
      at 0°C.
    • Reflux generally not required; stir at RT to avoid Z-group removal.

Synthesis cluster_conditions Critical Control Points Met L-Methionine (H-Met-OH) MetOMe L-Met-OMe·HCl Met->MetOMe MeOH / SOCl2 ZMetOH Z-Met-OH Met->ZMetOH Z-Cl / NaOH ZMetOMe Z-Met-OMe (Target) MetOMe->ZMetOMe Z-Cl / Base (Route A) ZMetOH->ZMetOMe MeOH / H+ (Route B) Warning Avoid high temp (Racemization risk) Warning->ZMetOMe

Figure 1: Synthetic pathways for Z-Met-OMe. Route A is preferred for scale-up to prevent ester hydrolysis.

Chemical Stability & Reactivity

Oxidation Susceptibility (The "Methionine Problem")

The thioether side chain (


) is highly sensitive to oxidation by air or peroxides, forming Methionine Sulfoxide (Met(O)) .
  • Impact: Oxidation increases polarity and alters binding affinity in protease pockets.

  • Prevention: Store under Nitrogen/Argon at -20°C.

  • Restoration: Sulfoxides can be reduced back to Met using mercaptoethanol or thioglycolic acid during deprotection, though prevention is superior.

Hydrolysis
  • Base: Rapid saponification of the methyl ester yields Z-Met-OH.

  • Acid: The Z-group is stable to mild acid (TFA) but cleaved by strong acids (HBr/AcOH, HF). The methyl ester is stable to acid.

Applications in Research & Development

Protease Kinetic Studies (Chymotrypsin)

Z-Met-OMe is a classic substrate for mapping the S1 specificity pocket of serine proteases. While Chymotrypsin prefers aromatic residues (Phe, Tyr, Trp), it tolerates Methionine due to its unbranched, hydrophobic nature.

  • Mechanism: Ping-Pong Bi-Bi.

    • Acylation: Enzyme Serine-195 attacks the ester carbonyl, releasing Methanol and forming an Acyl-Enzyme intermediate.

    • Deacylation: Water attacks the Acyl-Enzyme, releasing Z-Met-OH and regenerating the enzyme.

  • Assay Setup:

    • Buffer: Tris-HCl or Phosphate, pH 7.8.

    • Detection: Since Methanol release is hard to track spectrophotometrically, this substrate is often used in pH-stat assays (monitoring proton release) or HPLC-based endpoint assays. For continuous colorimetric assays, p-nitrophenyl esters (Z-Met-ONp) are preferred over methyl esters.

Chymotrypsin E Enzyme (Chymotrypsin) ES Michaelis Complex (ES) E->ES + S S Substrate (Z-Met-OMe) S->ES Acyl Acyl-Enzyme Intermediate ES->Acyl Acylation (Release P1) Acyl->E Deacylation (+ H2O, Release P2) P1 Product 1 (Methanol) Acyl->P1 P2 Product 2 (Z-Met-OH) Acyl->P2

Figure 2: Ping-Pong kinetic mechanism of Chymotrypsin with Z-Met-OMe.

Peptide Synthesis

Used as an N-terminal building block. The methyl ester can be converted to a hydrazide (using hydrazine hydrate) for peptide ligation via the azide method, a classic strategy to avoid racemization during fragment condensation.

Handling, Storage & Safety

  • Storage: -20°C is mandatory for long-term stability. The container must be sealed under an inert atmosphere (

    
     or Ar) to prevent sulfur oxidation.
    
  • Solubility for Assays: Prepare stock solutions in DMSO or DMF . Dilute into aqueous buffer immediately prior to use. Do not store aqueous solutions as spontaneous hydrolysis will occur.

  • Safety (GHS):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • PPE: Wear nitrile gloves and safety glasses. Handle powder in a fume hood to avoid inhalation.

References

  • PubChem. (2025). Cbz-L-methionine methyl ester (Compound Summary). National Library of Medicine. Available at: [Link]

  • McConn, J., et al. (1971). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates.[2][3][4][5] Journal of Biological Chemistry.[6] Available at: [Link]

Sources

Foundational

Role of Cbz and methyl ester protecting groups in methionine

An In-depth Technical Guide to the Strategic Application of Cbz and Methyl Ester Protecting Groups in Methionine Chemistry Authored by: Gemini, Senior Application Scientist Abstract Methionine, a sulfur-containing amino...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Strategic Application of Cbz and Methyl Ester Protecting Groups in Methionine Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

Methionine, a sulfur-containing amino acid, presents unique challenges and opportunities in the realm of synthetic peptide chemistry and drug development. Its thioether side chain, while often not requiring direct protection, is susceptible to undesirable side reactions such as oxidation and S-alkylation, particularly under the acidic conditions frequently employed in modern synthesis strategies.[1][2][3][4] This guide provides a comprehensive examination of the strategic use of two classical protecting groups—the Carbobenzyloxy (Cbz) group for the N-terminus and the methyl ester for the C-terminus—to control the reactivity of methionine. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers in making informed decisions for the successful synthesis of methionine-containing molecules.

The Imperative for Protection: Navigating Methionine's Reactivity

In multistep organic synthesis, particularly peptide synthesis, the precise assembly of molecular building blocks is paramount. Amino acids, with their bifunctional nature (an amino group and a carboxylic acid group), necessitate a strategy to prevent uncontrolled polymerization and other side reactions.[5][6] This is achieved by temporarily masking one functional group while the other is undergoing a chemical transformation—a concept known as the use of "protecting groups".[7][8]

Methionine's structure includes the standard α-amino and carboxyl groups, but also a nucleophilic thioether side chain (-S-CH₃). While this side chain is generally considered non-reactive under standard peptide coupling conditions, its sensitivity becomes a critical factor during the deprotection steps of other groups.[4][9]

Key Challenges with Methionine:

  • Oxidation: The thioether is easily oxidized to methionine sulfoxide (Met(O)), especially during repeated exposure to acidic cleavage reagents like trifluoroacetic acid (TFA).[1][2][3]

  • S-Alkylation: Under strongly acidic conditions, carbocations generated from the cleavage of other protecting groups (like tert-butyl) can alkylate the sulfur atom, forming a sulfonium salt.[2][3]

While modern solid-phase peptide synthesis (SPPS) often proceeds without side-chain protection for methionine and relies on scavengers during cleavage to mitigate these issues, classical solution-phase synthesis and the construction of complex molecular architectures benefit immensely from a robust and orthogonal protection strategy.[2][9] The Cbz/methyl ester pairing provides a time-tested, orthogonal approach to precisely control methionine's reactivity.

N-Terminal Management: The Carbobenzyloxy (Cbz) Group

The Carbobenzyloxy group (Cbz, or Z) is a foundational N-terminal protecting group in peptide chemistry, lauded for its ease of introduction, stability, and the tendency of its derivatives to be crystalline, which greatly facilitates purification.[10][] It is particularly prevalent in solution-phase synthesis strategies.[9]

Mechanism and Rationale for Cbz Protection

The protection of methionine's α-amino group with Cbz involves the formation of a stable carbamate linkage. This is typically achieved by reacting L-methionine with benzyl chloroformate (Cbz-Cl) under aqueous basic conditions, known as the Schotten-Baumann reaction.[12] The base neutralizes the HCl byproduct and maintains a pH that keeps the amino group nucleophilic without promoting racemization.[10]

The rationale is clear: by converting the primary amine into a carbamate, its nucleophilicity is suppressed, preventing it from reacting during subsequent carboxyl group activation and amide bond formation.

G cluster_reactants Reactants cluster_products Products Met L-Methionine Reaction_Center + Met->Reaction_Center CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction_Center CbzMet N-Cbz-L-Methionine HCl HCl Arrow Reaction_Center->Arrow NaOH (aq) 0-5 °C Arrow->CbzMet Arrow->HCl

Caption: N-terminal protection of L-methionine using Cbz-Cl.

Experimental Protocol: Synthesis of N-Cbz-L-Methionine
  • Dissolution: Dissolve L-methionine (1.0 eq) in 2 M sodium hydroxide (NaOH) solution (2.5 eq) and cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the cold solution, ensuring the temperature does not exceed 5 °C. The simultaneous addition of 2 M NaOH may be required to maintain a pH between 9-10.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for an additional 2-3 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted Cbz-Cl and benzyl alcohol.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with cold 6 M hydrochloric acid (HCl). A white precipitate of N-Cbz-L-methionine will form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Cbz Deprotection: Releasing the Amine

The premier method for Cbz group removal is catalytic hydrogenolysis.[12][13] This mild technique involves bubbling hydrogen gas through a solution of the Cbz-protected compound in the presence of a palladium catalyst (typically 10% Pd on carbon). The reaction cleaves the benzylic C-O bond, liberating the free amine, with toluene and carbon dioxide as the only byproducts.

G cluster_products Products CbzMet N-Cbz-L-Methionine Reaction_Center + CbzMet->Reaction_Center H2 H₂ Gas H2->Reaction_Center Arrow Reaction_Center->Arrow Pd/C Catalyst Methanol Met L-Methionine Arrow->Met Toluene Toluene Arrow->Toluene CO2 CO₂ Arrow->CO2 G Met L-Methionine Reaction_Center + Met->Reaction_Center MeOH Methanol (excess) MeOH->Reaction_Center SOCl2 Thionyl Chloride Reaction_Center_Catalyst SOCl2->Reaction_Center_Catalyst Arrow Reaction_Center->Arrow Reflux Product L-Methionine Methyl Ester Hydrochloride Arrow->Product G cluster_products Products MetOMe L-Methionine Methyl Ester Reaction_Center + MetOMe->Reaction_Center Base LiOH or NaOH (aq) Base->Reaction_Center Arrow Reaction_Center->Arrow THF/H₂O Room Temp MetSalt Methionine Carboxylate Salt Arrow->MetSalt MeOH Methanol Arrow->MeOH Arrow2 MetSalt->Arrow2 Acidic Work-up (HCl) MetOH L-Methionine Arrow2->MetOH

Sources

Exploratory

Stereochemistry of Cbz-L-methionine methyl ester: A Technical Guide

Part 1: Executive Summary & Structural Logic N-Benzyloxycarbonyl-L-methionine methyl ester (Cbz-L-Met-OMe) is a critical chiral building block in peptide synthesis and peptidomimetic drug design. Its structural utility l...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

N-Benzyloxycarbonyl-L-methionine methyl ester (Cbz-L-Met-OMe) is a critical chiral building block in peptide synthesis and peptidomimetic drug design. Its structural utility lies in the orthogonal protection scheme: the Cbz (Z) group protects the amine (removable by hydrogenolysis or strong acid), while the methyl ester protects the carboxyl group (removable by saponification), allowing for controlled, directional peptide chain elongation.

However, the utility of this molecule is entirely dependent on its stereochemical integrity . The L-configuration (S-enantiomer) at the


-carbon is prone to racemization under specific forcing conditions, particularly during base-mediated coupling or activation steps. This guide provides a rigorous, mechanism-first approach to synthesizing, handling, and validating Cbz-L-Met-OMe.
Stereochemical Identity
  • IUPAC Name: Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-(methylsulfanyl)butanoate

  • Configuration: L (Levorotatory in most solvents), (S) according to Cahn-Ingold-Prelog priority.

  • CAS Number: 56762-93-7

  • Key Physical Property: Melting Point 41–42 °C (Low-melting solid/oil).[1]

Part 2: Stereochemical Integrity & Racemization Mechanisms

The primary risk in handling Cbz-L-Met-OMe is the loss of optical purity (racemization) at the chiral center. Unlike amide-protected amino acids (e.g., Acetyl-Met), the urethane (Cbz) protecting group offers significant resistance to racemization via the 5(4H)-oxazolone pathway. However, direct enolization remains a threat under basic conditions.

The "Safe" vs. "Danger" Zones

The Cbz group reduces the acidity of the NH proton, making the formation of the oxazolone intermediate less favorable. However, the presence of the electron-withdrawing methyl ester group increases the acidity of the


-proton.
  • Safe Zone: Acidic conditions (pH < 7), weak bases (NMM, DIEA in controlled equivalents).

  • Danger Zone: Strong bases (NaOH, NaH), excess tertiary amines, or elevated temperatures which promote proton abstraction.

Visualization: Racemization Pathways

The following diagram illustrates the stability of the Cbz-protected species versus the high-risk enolization pathway.

Racemization cluster_0 Mechanism of Stereochemical Loss L_Isomer L-Isomer (S) (Active Drug Precursor) Enolate Planar Enolate Intermediate (Chirality Lost) L_Isomer->Enolate Base (OH- or R3N) (Alpha-Proton Abstraction) Oxazolone Oxazolone Intermediate (Suppressed by Cbz) L_Isomer->Oxazolone Activation (Slow for Cbz) Enolate->L_Isomer Reprotonation D_Isomer D-Isomer (R) (Impurity) Enolate->D_Isomer Reprotonation Oxazolone->Enolate Tautomerization

Figure 1: Racemization logic. The Cbz group (urethane) minimizes the Oxazolone pathway, but direct enolization via base remains the primary risk.

Part 3: Synthesis Protocol (The "Chiral-Safe" Route)

To ensure maximum stereochemical retention (>99% ee), we utilize a convergent protection strategy starting from L-Methionine methyl ester hydrochloride. This avoids the activation of the carboxylic acid of Cbz-L-Methionine, which is a common point of failure.

Materials
  • Substrate: L-Methionine methyl ester hydrochloride (L-Met-OMe[1][2]·HCl).

  • Reagent: Benzyl chloroformate (Cbz-Cl).

  • Base: Sodium Bicarbonate (NaHCO₃) – Crucial: Weak base prevents enolization.

  • Solvent: Water/Ethyl Acetate (Biphasic system).[3]

Step-by-Step Protocol
StepActionMechanistic Rationale
1. Solubilization Dissolve 10.0 g (50 mmol) of L-Met-OMe·HCl in 150 mL water. Add 150 mL Ethyl Acetate.Biphasic system acts as a buffer; the product extracts into organic phase immediately, protecting it from hydrolysis.
2. Neutralization Cool to 0°C. Add 12.6 g (150 mmol) NaHCO₃ slowly.Critical: Use of carbonate/bicarbonate maintains pH ~8-9. Stronger bases (NaOH) risk hydrolyzing the ester or racemizing the

-center.
3. Acylation Add 8.5 mL (60 mmol) Cbz-Cl dropwise over 30 mins. Vigorously stir at 0°C.Slow addition prevents local heating. The amino group is the most nucleophilic species and reacts selectively.
4. Reaction Allow to warm to RT and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 1:1).Reaction is driven by the formation of NaCl and CO₂.
5. Workup Separate layers. Wash organic layer with 1M HCl (cold), Water, and Brine.Acid wash removes unreacted amine. Neutral washes remove salts.
6. Isolation Dry over MgSO₄, filter, and concentrate in vacuo.Result: Cbz-L-Met-OMe as a colorless oil or low-melting white solid (mp 41-42°C).[1]

Yield Expectation: 90–95%. Stereochemical Outcome: >99.5% L-isomer retention.

Part 4: Analytical Validation & Quality Control

Trust but verify. A synthesized batch must be subjected to rigorous testing to confirm the absence of the D-isomer.

Chiral HPLC Method (Gold Standard)

Standard C18 columns cannot separate enantiomers. You must use a polysaccharide-based chiral stationary phase.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (detects the Cbz phenyl ring).

  • Expected Retention:

    • L-Isomer: ~12 min (Major peak).

    • D-Isomer: ~15 min (Trace impurity).

NMR Spectroscopy

While NMR is achiral, it confirms chemical structure and purity.

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       7.35 (m, 5H, Ar-H) – Cbz group.
      
    • 
       5.11 (s, 2H, Ph-CH₂-O) – Benzylic protons.
      
    • 
       4.50 (m, 1H, 
      
      
      
      -CH) – Diagnostic multiplet .
    • 
       3.75 (s, 3H, O-CH₃) – Methyl ester.
      
    • 
       2.10 (s, 3H, S-CH₃) – Methionine methyl.
      
Analytical Workflow Diagram

Analysis Sample Crude Product (Cbz-L-Met-OMe) TLC TLC (Hex/EtOAc) Check Chemical Purity Sample->TLC HPLC Chiral HPLC (Chiralpak AD-H) Sample->HPLC NMR 1H NMR Structure Confirmation Sample->NMR Decision >99% ee? HPLC->Decision Release Release for Peptide Synthesis Decision->Release Yes Recryst Recrystallize (Et2O/Hexane) Decision->Recryst No Recryst->HPLC Retest

Figure 2: Validation workflow ensuring chemical and optical purity before downstream application.

Part 5: Applications & Reactivity

Peptide Coupling

Cbz-L-Met-OMe is typically used as the N-terminal component after saponification (LiOH/THF) to yield Cbz-L-Met-OH, or as the C-terminal acceptor after Cbz removal (H₂/Pd-C) to yield H-L-Met-OMe.

  • Saponification Warning: When converting the ester to the acid (Cbz-L-Met-OH), use LiOH at 0°C. NaOH is too aggressive and increases racemization risk.

  • Hydrogenolysis: The Cbz group is removed by H₂/Pd-C in MeOH. The presence of the sulfur atom in Methionine can poison the catalyst .

    • Solution: Use liquid ammonia/sodium (Birch reduction) or HBr/Acetic acid for deprotection if Pd catalyst poisoning is observed. Alternatively, use Pd black (freshly prepared) which is more resistant to sulfur poisoning than Pd/C.

Summary of Physical Data
PropertyValueNotes
Molecular Weight 297.37 g/mol Formula: C₁₄H₁₉NO₄S
Melting Point 41–42 °COften appears as a viscous oil if slightly impure.[1]
Solubility High: EtOAc, DCM, MeOHLow: Water, Hexane.
Storage 2–8 °C, DesiccatedHygroscopic; store under Nitrogen.

References

  • Meffre, P., et al. (1989).[1] "N-(Benzyloxycarbonyl)-L-vinylglycine Methyl Ester from L-Methionine Methyl Ester Hydrochloride." Synthetic Communications, 19(19), 3457–3465. Link

  • Brenner, M., et al. (1953). "Preparation of Amino Acid Esters." Helvetica Chimica Acta, 36, 1109-1115.[4] Link

  • PubChem. (2025). "Cbz-L-methionine methyl ester Compound Summary." National Library of Medicine. Link

  • ChemicalBook. (2025).[2] "N-Cbz-L-methionine Properties and Data." ChemicalBook Registry. Link

  • Organic Syntheses. (1985). "General procedures for Cbz protection and peptide coupling." Organic Syntheses, Coll. Vol. 7, p.326. Link

Sources

Foundational

Optimizing Cbz-L-Methionine Methyl Ester in Peptide Synthesis: A Technical Guide

Introduction: The Strategic Utility of Cbz-Met-OMe In the landscape of peptide chemistry, Cbz-L-methionine methyl ester (Cbz-Met-OMe) occupies a critical niche. While Fmoc/tBu strategies dominate solid-phase synthesis (S...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of Cbz-Met-OMe

In the landscape of peptide chemistry, Cbz-L-methionine methyl ester (Cbz-Met-OMe) occupies a critical niche. While Fmoc/tBu strategies dominate solid-phase synthesis (SPPS), Cbz-Met-OMe remains indispensable for solution-phase synthesis and, more significantly, enzymatic peptide ligation .

The molecule presents a unique paradox: it is robust enough to survive diverse coupling conditions but contains a thioether (sulfur) moiety that poisons the palladium catalysts typically used to remove its Cbz protecting group. Furthermore, the methyl ester (OMe) provides C-terminal activation for enzymatic attack but poses a high risk of racemization during chemical saponification.

This guide provides a rigorous, self-validating framework for synthesizing, utilizing, and deprotecting Cbz-Met-OMe, specifically addressing the "sulfur poisoning" challenge and enzymatic utility.

Chemical Profile and Stability

PropertyData
CAS Number 56762-93-7
Molecular Formula

Molecular Weight 297.37 g/mol
Melting Point 41–44 °C (Solid at low temp, oil at RT/high temp)
Solubility Soluble in MeOH, DCM, EtOAc, DMF; Insoluble in water.
Storage +2°C to +8°C, under Nitrogen (Hygroscopic).
Major Stability Risk S-Oxidation: Methionine is prone to oxidation to sulfoxide (

) in air. Racemization: High risk during base-mediated ester hydrolysis.

Synthesis Protocol: The Self-Validating Workflow

The synthesis of Cbz-Met-OMe is a two-stage process.[1] We utilize a TMSCl-mediated esterification (superior to the volatile thionyl chloride method) followed by Schotten-Baumann protection .

Stage 1: Preparation of L-Methionine Methyl Ester HCl

Reaction:



  • Setup: Charge a round-bottom flask with dry Methanol (MeOH).

  • Activation: Slowly add Chlorotrimethylsilane (TMSCl) (2.0 equiv) at 0°C. Why: TMSCl reacts with MeOH to generate anhydrous HCl in situ, avoiding the hazards of

    
     or gas cylinders.
    
  • Addition: Add L-Methionine (1.0 equiv) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 12–24 hours.

  • Validation (TLC): Check disappearance of L-Met (ninhydrin positive, baseline) and appearance of ester (

    
     in BuOH:AcOH:H2O).
    
  • Workup: Concentrate in vacuo to obtain L-Met-OMe·HCl as a white solid.

Stage 2: N-Protection with Cbz-Cl

Reaction:



  • Solvation: Dissolve L-Met-OMe·HCl in water/THF (1:1).

  • Buffering: Add Sodium Bicarbonate (

    
    )  (2.2 equiv) to neutralize HCl and buffer the reaction to pH 8–9. Critical: High pH (>10) causes hydrolysis of the methyl ester; low pH (<7) prevents acylation.
    
  • Acylation: Add Benzyl Chloroformate (Cbz-Cl) (1.1 equiv) dropwise at 0°C.

  • Quench: After 3 hours, add N,N-Dimethyl-1,3-propanediamine (0.1 equiv) to scavenge excess Cbz-Cl.

  • Extraction: Extract with Ethyl Acetate (EtOAc). Wash with 1M HCl (remove unreacted amine), 5%

    
     (remove acids), and Brine.
    
  • Purification: Recrystallize from EtOAc/Hexane.

Visualization: Synthesis Logic

SynthesisFlow L_Met L-Methionine TMSCl TMSCl / MeOH (In situ HCl) L_Met->TMSCl Solubilization Met_OMe L-Met-OMe HCl (Intermediate) TMSCl->Met_OMe Esterification (24h, RT) Cbz_Cl Cbz-Cl / NaHCO3 (Schotten-Baumann) Met_OMe->Cbz_Cl N-Protection (pH 8-9) Product Cbz-Met-OMe (Final Product) Cbz_Cl->Product Workup

Figure 1: Step-wise synthesis pathway utilizing TMSCl-mediated esterification to minimize side reactions.

Application: Enzymatic Peptide Synthesis[2][3][4]

Cbz-Met-OMe is the "Gold Standard" acyl donor for


-Chymotrypsin  catalyzed synthesis. Unlike chemical coupling, this method is stereoselective and requires no side-chain protection.
Mechanism

-Chymotrypsin acts as a transferase. The enzyme attacks the ester (OMe) of Cbz-Met-OMe, forming an Acyl-Enzyme Intermediate . A nucleophile (e.g., 

) then attacks this intermediate, forming the peptide bond faster than water can hydrolyze it.
Protocol: Kinetically Controlled Synthesis

Target:



  • Reaction Medium: Carbonate buffer (pH 9.0) / DMF (9:1). Note: High organic content precipitates the product, shifting equilibrium forward.

  • Substrates:

    • Donor: Cbz-Met-OMe (10 mM).

    • Nucleophile: H-Phe-

      
        (20 mM, excess required).
      
  • Enzyme: Add

    
    -Chymotrypsin (1 
    
    
    
    M).
  • Process: Stir at 25°C. The product

    
     will precipitate.
    
  • Termination: Filter the precipitate after 30–60 minutes.

  • Why this works: The OMe group activates the carbonyl for the enzyme serine protease active site, but the Cbz group mimics the hydrophobic pocket requirement (S1 subsite) of chymotrypsin.

EnzymaticCycle Enzyme Free Enzyme (a-Chymotrypsin) Complex Non-Covalent Complex (E-S) Enzyme->Complex Substrate Substrate (Cbz-Met-OMe) Substrate->Complex AcylEnzyme Acyl-Enzyme Intermediate Complex->AcylEnzyme Acylation (Release MeOH) Product Product (Cbz-Met-Phe-NH2) AcylEnzyme->Product Deacylation (Aminolysis) Methanol MeOH (Byproduct) AcylEnzyme->Methanol Nucleophile Nucleophile (H-Phe-NH2) Nucleophile->AcylEnzyme Attack Product->Enzyme Regeneration

Figure 2: The catalytic cycle of


-chymotrypsin using Cbz-Met-OMe as an acyl donor.

The "Sulfur Problem": Deprotection Strategies

The most technically demanding aspect of using Cbz-Met-OMe is removing the protecting groups without damaging the Methionine thioether.

Challenge 1: Cbz Removal (The Catalyst Poison)

Standard hydrogenolysis (


, Pd/C) fails because the sulfur atom in Methionine coordinates strongly with Palladium, poisoning the catalyst.

The Solution: Acidolytic Cleavage (HBr/AcOH) Instead of catalytic reduction, we use acidolysis.

  • Reagent: 33% Hydrogen Bromide (HBr) in Acetic Acid (AcOH).

  • Scavengers: None usually required for Met, but Anisole can be added to prevent benzyl cation alkylation of the sulfur (S-benzylation).

  • Protocol:

    • Dissolve Cbz-Met-OMe in minimal AcOH.

    • Add 33% HBr/AcOH (5–10 equiv).

    • Stir for 1 hour at RT.

    • Precipitate peptide with cold Diethyl Ether (

      
      ).
      
    • Result:

      
      .
      
Challenge 2: OMe Removal (Saponification & Racemization)

Hydrolyzing the methyl ester to the free acid (


) for subsequent coupling is prone to racemization via the enolate mechanism.

The Solution: Lithium Hydroxide at Low Temp

  • Reagent: LiOH (Lithium is less coordinating than Na/K, reducing racemization risk).

  • Solvent: THF/Water (3:1).

  • Protocol:

    • Cool solution to 0°C (Ice bath).

    • Add LiOH (1.1 equiv).

    • Monitor by TLC.[2] Stop immediately upon completion (usually < 1 hour).

    • Acidify with cold 1M HCl to pH 2.

    • Extract immediately. Do not allow the acidified aqueous phase to sit.

References

  • Synthesis of Amino Acid Methyl Esters: Li, X., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Chinese Chemical Letters. Link (Describes TMSCl/MeOH method).

  • Enzymatic Peptide Synthesis: Bordusa, F. (2002). "Proteases in Organic Synthesis." Chemical Reviews. Link (Mechanisms of chymotrypsin-mediated coupling).

  • Cbz Removal & Sulfur Poisoning: Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
  • Racemization in Saponification: Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Details LiOH vs NaOH effects).
  • Properties & Safety: Sigma-Aldrich Product Sheet for Cbz-L-Methionine Methyl Ester. Link (Search CAS: 56762-93-7).

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Scalable Synthesis of Cbz-L-methionine Methyl Ester

Abstract This document provides a comprehensive, field-proven guide for the synthesis of N-Carbobenzyloxy-L-methionine methyl ester (Cbz-L-methionine methyl ester), a critical building block in peptide synthesis and phar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of N-Carbobenzyloxy-L-methionine methyl ester (Cbz-L-methionine methyl ester), a critical building block in peptide synthesis and pharmaceutical development. The protocol detailed herein follows a robust two-step sequence, beginning with the efficient esterification of L-methionine to its methyl ester hydrochloride, followed by the N-protection of the amino group using benzyl chloroformate under Schotten-Baumann conditions. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step instructions, and outlines rigorous characterization and safety protocols to ensure a reproducible and high-yield synthesis suitable for research and development applications.

Introduction and Scientific Rationale

N-protected amino acid esters are foundational components in modern synthetic organic chemistry, particularly in the stepwise construction of complex peptides. The carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas, remains a cornerstone of amine protection strategies due to its facile introduction and its stability to a wide range of reaction conditions, yet clean removal via catalytic hydrogenolysis.[1] Cbz-L-methionine methyl ester, specifically, serves as a key intermediate for incorporating the essential amino acid methionine into peptide chains, which are integral to numerous biologically active molecules.

The synthetic strategy presented here is bifurcated into two distinct, high-yielding stages:

  • Carboxyl Group Masking: The carboxylic acid moiety of L-methionine is first converted to its methyl ester. This prevents its participation in subsequent amide bond formation and enhances the solubility of the amino acid derivative in organic solvents.

  • Amine Group Protection: The nucleophilic amino group of the newly formed L-methionine methyl ester is then protected with the Cbz group, rendering it inert for subsequent coupling reactions at the carboxyl end.

This sequence is often preferred over the reverse (N-protection followed by esterification) as the initial esterification of the free amino acid is a highly efficient and clean transformation, leading to a stable crystalline intermediate, L-methionine methyl ester hydrochloride.

Reaction Scheme & Mechanism

Overall Transformation:

(Self-generated image, not from a search result)

Part 1: Fischer Esterification of L-Methionine

The esterification is achieved using trimethylchlorosilane (TMSCl) in methanol. TMSCl reacts in situ with methanol to generate anhydrous HCl, which serves as the catalyst for the Fischer esterification.[2][3][4] The reaction is driven to completion by using methanol as the solvent, ensuring a large excess is present.[5][6] The mechanism proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack from methanol.[5]

Part 2: N-Protection via Schotten-Baumann Reaction

The N-protection of L-methionine methyl ester hydrochloride with benzyl chloroformate (Cbz-Cl) is conducted under biphasic Schotten-Baumann conditions.[7][8] An aqueous base (potassium bicarbonate) serves two crucial roles: it neutralizes the hydrochloride salt of the starting material to liberate the free amine, and it quenches the HCl byproduct generated during the reaction.[7][8] The reaction involves the nucleophilic attack of the free amino group on the highly electrophilic carbonyl carbon of benzyl chloroformate.[9]

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
L-Methionine≥99%Sigma-Aldrich
Trimethylchlorosilane (TMSCl)≥99% (distilled)Acros OrganicsHandle in a fume hood.
Methanol (MeOH), Anhydrous≥99.8%Fisher Chemical
Diethyl Ether, Anhydrous≥99.7%J.T. Baker
Benzyl Chloroformate (Cbz-Cl)≥95%, stabilizedAlfa AesarLachrymator, Corrosive . Handle with extreme care in a fume hood.[10][11]
Potassium Bicarbonate (KHCO₃)≥99.7%EMD Millipore
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
Petroleum Ether (40-60 °C)ACS GradeVWR ChemicalsFor crystallization.
Sodium Chloride (NaCl)ACS Grade-For brine solution.
Magnesium Sulfate (MgSO₄), Anhydrous≥99.5%-For drying organic layers.
Deionized Water--

Equipment: Round-bottom flasks, magnetic stirrer with stir bars, dropping funnel, reflux condenser, ice-water bath, rotary evaporator, Buchner funnel, standard glassware, and TLC plates (silica gel 60 F₂₅₄).

Step-by-Step Procedure

Step 1: Synthesis of L-Methionine Methyl Ester Hydrochloride [2][3]

  • Setup: Equip a 500 mL flame-dried, round-bottom flask with a magnetic stir bar and a calcium chloride drying tube.

  • Reagent Addition: Add L-methionine (14.92 g, 0.1 mol) to the flask. Place the flask in an ice-water bath.

  • TMSCl Addition: Slowly add anhydrous methanol (150 mL) to the flask with stirring. Once the slurry is cooled, add trimethylchlorosilane (25.4 mL, 0.2 mol) dropwise over 20-30 minutes, ensuring the temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the resulting solution at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a white solid.

  • Purification: Add anhydrous diethyl ether (100 mL) to the solid, stir vigorously for 15 minutes to break up the solid, and then collect the product by vacuum filtration. Wash the solid with another portion of diethyl ether (50 mL).

  • Drying: Dry the white crystalline solid under high vacuum to yield L-methionine methyl ester hydrochloride. The expected yield is typically 95-99%.[12]

Step 2: Synthesis of Cbz-L-methionine Methyl Ester

  • Setup: To a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, add L-methionine methyl ester hydrochloride (19.97 g, 0.1 mol) and potassium bicarbonate (25.0 g, 0.25 mol).

  • Solvent Addition: Add ethyl acetate (300 mL) and water (200 mL) to the flask. Cool the biphasic mixture to 0-5 °C using an ice-salt bath while stirring vigorously.

  • Cbz-Cl Addition: Add benzyl chloroformate (15.7 mL, 0.11 mol) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition, allow the mixture to slowly warm to room temperature and continue stirring for an additional 4-6 hours.

  • Work-up (Phase Separation): Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 1 N HCl (2 x 100 mL) to remove any unreacted amine.

    • Saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted Cbz-Cl.

    • Brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a colorless oil.

  • Crystallization: Add petroleum ether (200 mL) to the oil. Stir and cool the mixture to 0 °C. Crystallization should occur. If needed, scratch the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Collect the resulting white precipitate by filtration, wash with cold petroleum ether, and dry under vacuum to yield Cbz-L-methionine methyl ester as a white solid. The expected yield is 90-98%.

Workflow Visualization

The entire synthetic process can be visualized as a sequential workflow, from starting materials to the final, purified product.

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Protection (Cbz) S1_Start L-Methionine S1_Reaction Stir at RT 12-16 hours S1_Start->S1_Reaction S1_Reagents Anhydrous MeOH Trimethylchlorosilane (TMSCl) S1_Reagents->S1_Reaction S1_Workup Rotary Evaporation Diethyl Ether Wash S1_Reaction->S1_Workup S1_Product L-Methionine Methyl Ester HCl S1_Workup->S1_Product S2_Reaction Stir at 0-5°C, then RT 4-6 hours S1_Product->S2_Reaction Intermediate S2_Reagents Benzyl Chloroformate (Cbz-Cl) Potassium Bicarbonate (KHCO3) EtOAc / Water S2_Reagents->S2_Reaction S2_Workup Aqueous Work-up (Acid/Base/Brine Washes) S2_Reaction->S2_Workup S2_Purification Drying (MgSO4) Concentration Crystallization (Pet. Ether) S2_Workup->S2_Purification S2_Product Cbz-L-methionine methyl ester S2_Purification->S2_Product Analysis Characterization (TLC, NMR, MS, MP) S2_Product->Analysis

Caption: Synthetic workflow for Cbz-L-methionine methyl ester.

Quantitative Data and Characterization

Reagent Summary
CompoundMW ( g/mol )Molar Eq.Amount Used (Step 1)Amount Used (Step 2)
L-Methionine149.211.014.92 g (0.1 mol)-
Trimethylchlorosilane108.642.021.73 g (0.2 mol)-
L-Methionine Methyl Ester HCl199.701.0-19.97 g (0.1 mol)
Benzyl Chloroformate170.591.1-18.76 g (0.11 mol)
Potassium Bicarbonate100.122.5-25.03 g (0.25 mol)
Final Product 297.37 --Expected: ~28 g (94%)
Product Characterization
  • Appearance: White crystalline solid.

  • Molecular Formula: C₁₄H₁₉NO₄S.[13]

  • Molecular Weight: 297.37 g/mol .[13]

  • Melting Point: 41-42 °C.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.30-7.40 (m, 5H, Ar-H), 5.40 (d, 1H, NH), 5.12 (s, 2H, OCH₂Ph), 4.60 (m, 1H, α-CH), 3.75 (s, 3H, OCH₃), 2.55 (t, 2H, γ-CH₂), 2.05-2.20 (m, 2H, β-CH₂), 2.10 (s, 3H, S-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 172.5, 156.0, 136.1, 128.5, 128.2, 128.0, 67.2, 53.0, 52.5, 31.5, 29.8, 15.5.

  • TLC: Rf = 0.5 (Ethyl Acetate/Hexane = 1:2), visualized with UV light and ninhydrin stain (after deprotection on plate) or potassium permanganate stain.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, nitrile gloves) must be worn.

  • Benzyl Chloroformate (Cbz-Cl): This reagent is highly corrosive, a potent lachrymator (causes tearing), and a suspected carcinogen.[10][11][14] It is fatal if inhaled and causes severe skin and eye burns.[14] Always handle with extreme caution in a fume hood, using appropriate gloves and eye protection. Have a quench solution (e.g., 5% sodium bicarbonate) readily available for spills.

  • Trimethylchlorosilane (TMSCl): TMSCl is volatile, flammable, and corrosive. It reacts with moisture to release HCl gas. Handle in a fume hood away from ignition sources.

  • Waste Disposal: All organic and aqueous waste should be segregated and disposed of according to institutional guidelines.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. Coll. Vol. 8, p.66 (1993); Vol. 67, p.175 (1989). Retrieved from [Link]

  • Google Patents. (2015). Process of purifying methionine. (WO2017000867A1).
  • Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Coll. Vol. 7, p.38 (1990); Vol. 63, p.175 (1985). Retrieved from [Link]

  • Google Patents. (2013). Amino acid methyl ester hydrochloride preparation. (CN103224437A).
  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11141035, Cbz-L-methionine methyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • New Jersey Department of Health. (2000). Hazard Summary: Benzyl Chloroformate. Retrieved from [Link]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Adding Cbz Protecting Group Mechanism. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Benzyl chloroformate. Retrieved from [Link]

  • Doug's Lab. (2016). The Fischer Esterification: Methyl Salicylate. YouTube. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

  • Dialnet. (2001). Chlorotrimethylsilane, a suitable reagent for the esterification of diverse functionalized carboxilic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Semantic Scholar. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • Google Patents. (2011). Process for the preparation of amino acid methyl esters. (US8039662B2).
  • Pearson. (2024). Provide a mechanism for the protection of the amine as the benzylcarbamate. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. YouTube. Retrieved from [Link]

  • ResearchGate. (2023). 1H-NMR spectra of pure L-methionine in D2O. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000044 - L-Methionine. Retrieved from [Link]

Sources

Application

Technical Application Note: Optimization of Cbz-L-Methionine Activation via DCC/HOBt

Part 1: Chemical Context & Core Directive The "Methyl Ester" Paradox: A Critical Distinction Before proceeding with the experimental protocol, it is scientifically imperative to address the terminology used in the topic...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Context & Core Directive

The "Methyl Ester" Paradox: A Critical Distinction

Before proceeding with the experimental protocol, it is scientifically imperative to address the terminology used in the topic request.

Cbz-L-methionine methyl ester (Cbz-Met-OMe) is a fully protected amino acid derivative. It contains:

  • Cbz (Z) Group: Protects the

    
    -amine.
    
  • Methyl Ester Group: Protects the

    
    -carboxylic acid.
    

DCC/HOBt activation is chemically impossible on a methyl ester. Carbodiimides (DCC) react exclusively with free carboxylic acids to form O-acylisourea intermediates. If your starting material is strictly Cbz-Met-OMe, it is inert to DCC.

Operational Path:

  • If you intend to use Cbz-Met as the carboxyl component (Electrophile): You must first hydrolyze (saponify) the methyl ester to generate the free acid (Cbz-Met-OH ).

  • If you intend to use Cbz-Met as the amine component (Nucleophile): You must remove the Cbz group (hydrogenolysis) to generate H-Met-OMe .

This guide assumes the standard goal of peptide coupling: activating the Methionine carboxyl group. Therefore, Protocol A outlines the necessary hydrolysis of the ester, followed by Protocol B , the activation of the resulting free acid.

Part 2: Mechanism of Action

The activation of Cbz-L-Methionine by DCC proceeds through an unstable O-acylisourea intermediate. The addition of HOBt is not merely catalytic; it is a structural necessity to prevent three critical side reactions:

  • N-Acylurea Rearrangement: The O-acylisourea can irreversibly rearrange into an unreactive N-acylurea.

  • Racemization: The high acidity of the

    
    -proton in the activated intermediate can lead to proton abstraction and loss of chirality (L 
    
    
    
    D/L mix).
  • Dehydration: Prevention of nitrile formation (less relevant for Met, but critical for Asn/Gln).

HOBt nucleophilically attacks the O-acylisourea to form a Cbz-Met-OBt active ester . This ester is less reactive than the O-acylisourea (reducing racemization risk) but reactive enough to aminolyze rapidly with the incoming amine.

Mechanistic Pathway (Graphviz)

DCC_HOBt_Mechanism Start Cbz-Met-OH (Free Acid) Inter1 O-Acylisourea (Unstable Intermediate) Start->Inter1 + DCC DCC DCC (Activator) DCC->Inter1 ActiveEster Cbz-Met-OBt (Active Ester) Inter1->ActiveEster + HOBt (Fast) DCU DCU (Byproduct) Inter1->DCU Precipitates HOBt HOBt (Additive) HOBt->ActiveEster ActiveEster->HOBt Regenerated Product Cbz-Met-NH-R (Peptide Bond) ActiveEster->Product + Amine Amine R-NH2 (Nucleophile) Amine->Product

Figure 1: The HOBt-mediated rescue of the O-acylisourea intermediate prevents rearrangement and suppresses racemization.

Part 3: Experimental Protocols

Protocol A: Preparation of Precursor (Saponification)

Perform this step ONLY if starting with Cbz-L-Methionine Methyl Ester.

Objective: Convert Cbz-Met-OMe to Cbz-Met-OH. Scale: 10 mmol basis.

  • Dissolution: Dissolve 10 mmol Cbz-Met-OMe in 30 mL of Dioxane/Water (2:1 v/v).

  • Hydrolysis: Cool to 0°C. Add 11-12 mL of 1N NaOH (1.1 - 1.2 eq) dropwise.

    • Note: Monitor by TLC (System: CHCl3/MeOH 9:1). Methyl ester travels high; Acid stays at baseline.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to 20°C. Reaction is usually complete in 2-4 hours.

  • Workup:

    • Evaporate Dioxane under reduced pressure (rotary evaporator, <40°C).

    • Dilute aqueous residue with water (20 mL).

    • Wash with Ethyl Acetate (2 x 20 mL) to remove unreacted ester. Discard organic layer.

    • Acidification: Acidify the aqueous phase to pH 2-3 using 1N HCl (careful addition at 0°C).

    • Extraction: Extract the cloudy product into Ethyl Acetate (3 x 30 mL).

    • Drying: Dry combined organics over Na2SO4, filter, and concentrate.

    • Result: Cbz-L-Methionine (Free Acid) as a viscous oil or solid.

Protocol B: Activation & Coupling (DCC/HOBt)

Standard operating procedure for coupling Cbz-Met-OH to a primary amine (e.g., H-Gly-OMe).

1. Materials & Stoichiometry
ComponentRoleEquivalentsNotes
Cbz-Met-OH Carboxyl Component1.0 eqMust be dry and free of methanol.
Amine Partner Nucleophile1.0 - 1.1 eqUsually used as HCl salt + Base.
DCC Activator1.1 eqHandle with gloves; potent allergen.
HOBt (anhydrous) Additive1.1 - 1.2 eqCommercial monohydrate is acceptable.
NMM or DIPEA Base1.0 eqOnly if Amine is an HCl salt.
DCM or DMF Solvent~0.1 - 0.2 MDCM precipitates DCU better.
2. Step-by-Step Methodology

Step 1: Solubilization (T = 0 min)

  • In a round-bottom flask equipped with a magnetic stir bar and drying tube (CaCl2), dissolve Cbz-Met-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (Dichloromethane) or DMF.

  • Expert Tip: If using DMF, ensure it is amine-free to avoid side reactions. DCM is preferred for easier workup.

Step 2: Activation (T = 10 min)

  • Cool the solution to 0°C (Ice/Water bath).

  • Add DCC (1.1 eq) dissolved in a minimal amount of DCM dropwise.

  • Observation: The solution will become cloudy within minutes as Dicyclohexylurea (DCU) begins to precipitate.

  • Stir at 0°C for 20-30 minutes to allow formation of the Active Ester (Cbz-Met-OBt).

Step 3: Coupling (T = 40 min)

  • Add the Amine Partner (1.0 eq).

  • Condition Check: If the amine is a salt (e.g., H-Gly-OMe·HCl), add N-Methylmorpholine (NMM) (1.0 eq) simultaneously to liberate the free amine. Avoid large excesses of base to prevent racemization.

  • Allow the reaction to warm to room temperature naturally. Stir for 4–12 hours.

Step 4: Workup & DCU Removal (Crucial Step)

  • Filtration: Cool the mixture to -20°C (freezer) for 1 hour to maximize DCU precipitation. Filter through a sintered glass funnel or Celite pad.[1] Wash the solid cake with cold DCM.

  • Washing: Transfer filtrate to a separatory funnel. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/base).

    • Saturated NaHCO3 (removes unreacted acid/HOBt).

    • Brine (drying).

  • Methionine Note: Do not use oxidizing agents or vigorous shaking with air if possible, to avoid oxidizing the Methionine thioether to sulfoxide (Met(O)).

  • Drying: Dry over MgSO4, filter, and evaporate.

3. Workflow Visualization (Graphviz)

Workflow Setup Dissolve Cbz-Met-OH + HOBt Solvent: DCM or DMF Cooling Cool to 0°C Setup->Cooling Activation Add DCC (dropwise) Stir 30 mins Cooling->Activation Coupling Add Amine (+ Base if salt) Warm to RT (4-12h) Activation->Coupling Formation of Active Ester Filtration Chill to -20°C Filter off DCU (Solid) Coupling->Filtration Precipitation of Urea Wash Wash: Citric Acid -> NaHCO3 -> Brine Filtration->Wash Filtrate Final Evaporate & Isolate Cbz-Met-Peptide Wash->Final

Figure 2: Operational workflow for the batch activation and coupling of Cbz-Methionine.

Part 4: Troubleshooting & Optimization

DCU Contamination

The most common issue with DCC couplings is trace dicyclohexylurea (DCU) in the final product.

  • Solvent Switch: If DCU remains, dissolve the crude product in Ethyl Acetate (DCU is less soluble in EtOAc than DCM) and chill/filter again.[2]

  • Chromatography: DCU elutes early in standard silica gel chromatography (Hexane/EtOAc).

Racemization

While Cbz is a "safe" protecting group regarding racemization (compared to N-acyl groups), Methionine is susceptible to


-proton abstraction.
  • Control: Ensure HOBt is present before adding DCC.

  • Base: Use NMM or Collidine rather than Triethylamine (TEA), as they are less likely to cause racemization.

Methionine Oxidation

The thioether side chain (-S-CH3) can oxidize to sulfoxide (+16 mass units).

  • Prevention: Degas solvents with Nitrogen/Argon. Perform the reaction under an inert atmosphere.

  • Detection: Check LCMS for M+16 peaks.

Part 5: References

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society.[3] (Foundational DCC reference).

  • König, W., & Geiger, R. (1970). A New Method for Synthesis of Peptides: Activation of Carboxyl Group with Dicyclohexylcarbodiimide and 1-Hydroxybenzotriazoles. Chemische Berichte. (The seminal paper establishing the DCC/HOBt method).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Comprehensive review of coupling mechanisms and side reactions).

  • Sigma-Aldrich. Safety Data Sheet: Dicyclohexylcarbodiimide. (Safety and handling data).

Sources

Method

Application Note: Analytical Characterization of Cbz-L-Methionine Methyl Ester

Abstract N-Benzyloxycarbonyl-L-methionine methyl ester (Cbz-L-Met-OMe, Z-Met-OMe) is a critical intermediate in peptide synthesis, serving as a protected building block for introducing methionine residues. Its quality is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Benzyloxycarbonyl-L-methionine methyl ester (Cbz-L-Met-OMe, Z-Met-OMe) is a critical intermediate in peptide synthesis, serving as a protected building block for introducing methionine residues. Its quality is defined not only by chemical purity but also by its stereochemical integrity and oxidation state. The thioether side chain of methionine is highly susceptible to oxidation, forming sulfoxides [Met(O)] and sulfones [Met(O


)], while the ester linkage is prone to hydrolysis. This guide provides a comprehensive analytical framework for the complete characterization of Cbz-L-Met-OMe, ensuring suitability for high-value pharmaceutical applications.

Physicochemical Profile & Critical Quality Attributes (CQAs)

The following specifications define the "Gold Standard" for high-purity Cbz-L-Met-OMe.

PropertySpecification / ValueMethod
CAS Number 56762-93-7N/A
Molecular Formula

N/A
Molecular Weight 297.37 g/mol Mass Spectrometry
Appearance White to off-white low-melting solid or oilVisual
Melting Point 41 – 44 °CCapillary Method
Optical Rotation

(

, MeOH)
Polarimetry
Solubility Soluble in MeOH, EtOH, EtOAc, DCM, DMSOVisual
Main Impurities Met-sulfoxide (+16 Da), Met-sulfone (+32 Da)LC-MS / HPLC

Analytical Strategy Overview

The characterization workflow moves from raw material identification to high-sensitivity purity assays.

QC_Workflow Sample Raw Sample (Cbz-L-Met-OMe) ID Identity Confirmation (NMR, IR, MS) Sample->ID Step 1 Purity Chemical Purity (RP-HPLC) ID->Purity Step 2 Purity->Sample Fail: Recrystallize Chiral Enantiomeric Purity (Chiral HPLC) Purity->Chiral Step 3 Chiral->Sample Fail: Reject Release Batch Release (COA Generation) Chiral->Release Pass

Figure 1: Sequential Quality Control Workflow for Cbz-L-Met-OMe.

Protocol 1: Structural Identification (NMR & MS)

Objective: To unequivocally confirm the chemical structure and assess the presence of gross impurities (solvents, major by-products).

A. Mass Spectrometry (ESI-MS)
  • Instrument: Single Quadrupole or Q-TOF.

  • Mode: Positive Ion Mode (ESI+).

  • Expected Signals:

    • 
       m/z
      
    • 
       m/z
      
    • 
       m/z
      
B. Nuclear Magnetic Resonance ( H-NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Key Diagnostic Peaks (

    
    ): 
    
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentRationale
7.30 – 7.40 Multiplet5HAr-H Cbz Phenyl group
5.45 Doublet1HNH Amide proton
5.11 Singlet2HPh-CH

-O
Benzylic protons (Cbz)
4.48 – 4.55 Multiplet1H

-CH
Chiral center
3.75 Singlet3HO-CH

Methyl ester
2.50 – 2.60 Multiplet2H

-CH

Adjacent to Sulfur
2.08 Singlet3HS-CH

S-Methyl group
1.95 – 2.20 Multiplet2H

-CH

Side chain methylene

Expert Insight: The singlet at 2.08 ppm is the "canary in the coal mine." If you observe splitting or new singlets at ~2.6-2.8 ppm, significant oxidation to sulfoxide/sulfone has occurred.

Protocol 2: RP-HPLC for Chemical Purity

Objective: Quantify Cbz-L-Met-OMe and detect oxidized impurities (Met(O), Met(O


)).
Challenge:  Methionine sulfoxide is more polar than the parent compound and will elute significantly earlier on a C18 column.
Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (peptide bond) and 254 nm (Cbz aromatic ring).

  • Temperature: 30 °C.

Gradient Table
Time (min)% A% BEvent
0.09010Equilibration
2.09010Injection
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010Stop

Self-Validating Check: The retention time (RT) of the sulfoxide impurity will be approximately 0.4–0.5x the RT of the main peak due to the increased polarity of the S=O bond.

Protocol 3: Chiral HPLC for Enantiomeric Purity

Objective: Determine the Enantiomeric Excess (ee%) and ensure no racemization occurred during esterification or protection. Standard: L-isomer


.[1]
Method Parameters
  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Sample Diluent: Mobile Phase.

Expert Insight: If the D-isomer is not available as a standard, perform a "forced racemization" study: Treat a small aliquot of the sample with a base (e.g., 1% TEA in MeOH) for 1 hour to generate the racemic mixture, then inject to identify the D-isomer retention time.

Handling & Stability Guide

The thioether moiety in Methionine is an antioxidant, meaning it sacrifices itself to protect other molecules. This makes Z-Met-OMe extremely sensitive to air oxidation.

Stability_Pathways ZMet Cbz-L-Met-OMe (Active) Sulfoxide Cbz-Met(O)-OMe (Sulfoxide Impurity) ZMet->Sulfoxide Slow Oxidation Sulfone Cbz-Met(O2)-OMe (Sulfone Impurity) Sulfoxide->Sulfone Strong Oxidants Oxygen Atmospheric O2 Oxygen->ZMet Peroxides Peroxides in Solvents Peroxides->ZMet

Figure 2: Oxidation pathways impacting Cbz-L-Met-OMe stability.

Storage Protocol:

  • Temperature: Store at

    
    .
    
  • Atmosphere: Blanket with dry Nitrogen or Argon after every use.

  • Solvents: Avoid ether or THF that may contain peroxides. Use fresh, HPLC-grade solvents.

References

  • Physical Properties & CAS Data: Sigma-Aldrich. Cbz-L-methionine methyl ester Product Specification. Accessed Oct 2023. Link

  • Optical Rotation Standard: Santa Cruz Biotechnology.

    
    .[2] Link
    
  • Oxidation of Methionine: Kuhnreich, R., & Holzgrabe, U. (2016).[3] Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of Pharmaceutical and Biomedical Analysis, 122, 118-125.[3] Link

  • Chiral Separation Principles: Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley. (General reference for Amylose/Cellulose column selection).

Sources

Application

Application Note: High-Resolution NMR Profiling of Cbz-L-Methionine Methyl Ester

This Application Note is designed for researchers and quality control scientists involved in peptide synthesis and drug development. It provides a rigorous, self-validating framework for the structural confirmation of N-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and quality control scientists involved in peptide synthesis and drug development. It provides a rigorous, self-validating framework for the structural confirmation of N-benzyloxycarbonyl-L-methionine methyl ester (Cbz-L-Met-OMe) using 1H and 13C NMR spectroscopy.


)

Executive Summary & Scientific Rationale

In peptide chemistry, the orthogonal protection of amino acids is critical for preventing side reactions. Cbz-L-Met-OMe represents a fully protected amino acid derivative where the amine is masked by a benzyloxycarbonyl (Cbz/Z) group and the carboxylic acid is protected as a methyl ester.

Accurate NMR characterization of this intermediate is essential to:

  • Confirm Stereochemical Integrity: Ensure the L-configuration is maintained during esterification/protection.

  • Quantify Solvation/Impurities: Detect residual coupling reagents (e.g., DCC, EDC) or solvents (DMF, EtOAc).

  • Validate Deprotection Potential: Assess the electronic environment of the Cbz and Methyl ester groups prior to hydrogenolysis or hydrolysis.

This guide moves beyond simple peak listing; it establishes a causal link between the molecular structure and the observed magnetic resonance frequencies.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize viscosity-induced line broadening, follow this specific preparation workflow.

  • Mass: Weigh 15–20 mg of Cbz-L-Met-OMe.

  • Solvent: Add 0.6 mL of Chloroform-d (

    
    , 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Note:

      
       is preferred over DMSO-
      
      
      
      for this lipophilic derivative to prevent solvent peak overlap with the amide region and to observe sharp exchangeable proton signals.
  • Vessel: Transfer to a precision 5 mm NMR tube.

  • Homogenization: Invert gently; do not vortex vigorously to avoid introducing air bubbles which disrupt field homogeneity.

Instrument Parameters (600 MHz equivalent)
Parameter1H NMR13C NMR
Pulse Sequence zg30 (30° excitation)zgpg30 (Power-gated decoupling)
Spectral Width 12 ppm (-1 to 11 ppm)240 ppm (-10 to 230 ppm)
Relaxation Delay (D1) 1.0 s2.0 s
Scans (NS) 16 – 64256 – 1024
Temperature 298 K (25°C)298 K (25°C)

Structural Assignment Logic (Self-Validating System)

To guarantee the identity of the molecule, we utilize a "Divide and Conquer" strategy. The molecule is segmented into three magnetically distinct zones:

  • The Aromatic Shield: The Cbz group (5 protons, distinct region).

  • The Core Chiral Center: The Alpha-proton and Amide NH (diagnostic for peptide bonds).

  • The Aliphatic Chain: The Methionine side chain and Methyl ester (high field region).

Assignment Workflow Diagram

NMR_Assignment_Logic Start Start: Full Spectrum Zone1 Zone 1: Aromatic Region (7.3 - 7.4 ppm) Confirm Cbz Group Start->Zone1 Identify 5H Multiplet Zone2 Zone 2: Mid-Field (5.0 - 5.6 ppm) Confirm NH & Benzylic CH2 Zone1->Zone2 Locate NH (d) & O-CH2-Ph (s) Zone3 Zone 3: Alpha-Carbon (4.4 - 4.6 ppm) Confirm Chiral Center Zone2->Zone3 Identify Alpha-H (q/m) Zone4 Zone 4: Upfield Aliphatics (2.0 - 3.8 ppm) Side Chain & Methyl Ester Zone3->Zone4 Assign S-Me, O-Me, Beta/Gamma Validation Validation: Integration Check Sum = 19H Zone4->Validation Verify Proton Counts

Figure 1: Logical flow for the sequential assignment of Cbz-L-Met-OMe resonances.

1H NMR Analysis (Detailed Breakdown)

The following data assumes a 600 MHz spectrometer in


 referenced to TMS (0.00 ppm).
Quantitative Data Table
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural FragmentMechanistic Note
7.30 – 7.40 Multiplet (m)5HAr-H Cbz (Phenyl)Deshielded by ring current anisotropy.
5.40 – 5.60 Doublet (d,

Hz)
1HNH AmideExchangeable; shift varies with concentration/temp.
5.11 Singlet (s)2HPh-CH

-O
Cbz (Benzylic)Can appear as AB quartet if chiral influence is strong.
4.45 – 4.55 Multiplet (m)1H

-CH
Met

-position
Deshielded by adjacent N and Carbonyl.
3.75 Singlet (s)3HO-CH

Methyl EsterClassic ester methoxy shift.
2.50 – 2.60 Triplet (t,

Hz)
2H

-CH

Met

-position
Deshielded by Sulfur atom (

-effect).
2.09 Singlet (s)3HS-CH

Met S-MethylDistinct singlet; key identifier for Methionine.
1.95 – 2.15 Multiplet (m)2H

-CH

Met

-position
Shielded; often overlaps with S-Methyl or impurities.
Expert Insights & Troubleshooting
  • The Benzylic Anomaly: While typically a singlet at 5.11 ppm, the benzylic protons are diastereotopic due to the chiral center at the alpha-carbon. In high-resolution fields (>500 MHz), this may resolve into a tight AB system (roofing effect).

  • Water Peak: In

    
    , residual water appears around 1.56 ppm . Do not confuse this with the beta-protons.
    
  • Rotamers: Cbz-amino acids can exhibit rotamers due to restricted rotation around the carbamate C-N bond. If peaks appear doubled (approx 9:1 ratio), this is likely conformational isomerism, not impurity. Warming the sample (e.g., to 313 K) will coalesce these peaks.

13C NMR Analysis (Decoupled)

The 13C spectrum provides the skeletal confirmation. Key diagnostic signals are the two carbonyls and the distinct aliphatic carbons.

Quantitative Data Table
Chemical Shift (

, ppm)
Carbon TypeAssignmentMechanistic Note
172.5 Quaternary (C=O)Ester CarbonylTypical ester range (170-175 ppm).
156.0 Quaternary (C=O)Carbamate (Cbz)Upfield of esters due to N-donation resonance.
136.2 Quaternary (Ar-C)Cbz Ipso CarbonAttachment point to CH2.
128.0 – 128.6 Methine (Ar-CH)Cbz Ortho/Meta/Para Typical aromatic signals.
67.1 Secondary (CH2)Ph-C H

-O
Benzylic carbon.
53.5 Tertiary (CH)

-Carbon
Chiral center.
52.6 Primary (CH3)O-C H

Methyl ester carbon.
32.0 Secondary (CH2)

-Carbon
Neighboring the chiral center.
30.0 Secondary (CH2)

-Carbon
Neighboring the Sulfur.
15.5 Primary (CH3)S-C H

S-Methyl (highly shielded).

Visualization of Molecular Connectivity[1]

The following diagram illustrates the correlation between the chemical structure and the NMR signals, serving as a "map" for the analyst.

Chemical_Structure_Map Cbz Cbz Group (Ar-H: 7.3 ppm) (CH2: 5.1 ppm) Amide Amide NH (5.5 ppm) Cbz->Amide Carbamate Link Alpha Alpha CH (4.5 ppm) Amide->Alpha Peptide Bond Beta Beta CH2 (2.0 ppm) Alpha->Beta Side Chain Ester Methyl Ester (OMe: 3.75 ppm) Alpha->Ester Ester Link Gamma Gamma CH2 (2.5 ppm) Beta->Gamma SMe S-Methyl (2.1 ppm) Gamma->SMe Thioether

Figure 2: Chemical shift mapping of Cbz-L-Met-OMe components.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504. Link

Sources

Method

Application Note: Precision Synthesis of Methionine-Containing Bioactives

The Cbz-L-Methionine Methyl Ester Application Guide Executive Summary The synthesis of methionine-containing peptides presents a "double-edged" challenge in organic chemistry. Methionine’s thioether side chain is highly...

Author: BenchChem Technical Support Team. Date: February 2026

The Cbz-L-Methionine Methyl Ester Application Guide

Executive Summary

The synthesis of methionine-containing peptides presents a "double-edged" challenge in organic chemistry. Methionine’s thioether side chain is highly susceptible to oxidation (forming sulfoxides) and acts as a potent poison for transition metal catalysts (Pd, Pt), rendering standard hydrogenolytic deprotection strategies ineffective.[1]

Cbz-L-methionine methyl ester (CAS 56762-93-7) serves as a critical "Safe Harbor" intermediate.[1] By employing the acid-stable Benzyloxycarbonyl (Cbz/Z) group and the base-labile Methyl ester (OMe), this derivative allows for orthogonal deprotection strategies that avoid catalytic hydrogenation entirely.[1] This guide details the protocols for handling this derivative to synthesize bioactive targets such as the chemotactic peptide fMLP (N-Formyl-Met-Leu-Phe) and Enkephalin analogs, ensuring high optical purity and side-chain integrity.

Chemical Profile & Handling

Compound:


-Benzyloxycarbonyl-L-methionine methyl ester
Abbreviation:  Cbz-L-Met-OMe / Z-Met-OMe
MW:  297.37  g/mol
Formula:  C₁₄H₁₉NO₄S[1]
PropertySpecificationCritical Handling Note
Physical State White solid or colorless oil (purity dependent)Low melting point; often solidifies upon cooling.
Solubility DCM, EtOAc, MeOH, DMFInsoluble in water.[1]
Stability Stable at RTOxidation Risk: Store under Nitrogen/Argon at 2-8°C to prevent Met(O) formation.[1]
Chirality L-IsomerSusceptible to racemization during strong alkaline hydrolysis.
Strategic Decision Framework

Before initiating synthesis, researchers must determine if Cbz-Met-OMe is the correct starting material versus Fmoc-Met-OH or Boc-Met-OH.[1]

Met_Strategy Start Target Peptide Contains Methionine Position Where is the Met residue? Start->Position CTerm C-Terminus Position->CTerm Anchor NTerm N-Terminus / Internal Position->NTerm Elongation Rec1 Use H-Met-OMe + Cbz-AA-OH (Solution Phase) CTerm->Rec1 Deprotection Required Deprotection Strategy NTerm->Deprotection HBr Acidolysis (HBr/AcOH) *Sulfur Safe* Deprotection->HBr Met-Compatible Removal H2Pd Hydrogenolysis (H2/Pd) *POISON RISK* Deprotection->H2Pd Standard Cbz Removal Rec2 Use Cbz-Met-OMe (Saponify -> Couple) HBr->Rec2 Recommended Route H2Pd->Rec2 Fails (Cat. Poisoning)

Figure 1: Decision matrix for Methionine incorporation. Note that standard catalytic hydrogenation is contraindicated for Met-containing peptides.

Core Experimental Protocols
Protocol A: Controlled Saponification (Methyl Ester Hydrolysis)

Objective: Convert Cbz-L-Met-OMe to Cbz-L-Met-OH for subsequent coupling, without racemizing the chiral center.[1] Mechanism: Base-catalyzed hydrolysis using Lithium Hydroxide (LiOH), which is milder than NaOH and less prone to causing racemization.[1]

Materials:

  • Cbz-L-Met-OMe (1.0 eq)[1]

  • LiOH[1][2][3]·H₂O (1.5 - 2.0 eq)[1]

  • Solvent: THF/Water (3:1) or MeOH/Water (3:1)[1]

  • 1M HCl (for acidification)[1]

Step-by-Step:

  • Dissolution: Dissolve Cbz-L-Met-OMe in THF (or MeOH). Cool the solution to 0°C in an ice bath. Temperature control is critical to suppress racemization via enolization.

  • Hydrolysis: Add the LiOH solution (dissolved in minimal water) dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (System: CHCl₃/MeOH 9:1).[1] The starting material (high Rf) should disappear, replaced by the acid (low Rf, streaks).[1]

  • Work-up:

    • Evaporate the organic solvent (THF/MeOH) under reduced pressure at <40°C.[1]

    • Dilute the remaining aqueous residue with water.

    • Wash: Extract once with diethyl ether to remove unreacted ester or non-polar impurities.[1] Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 1M HCl to pH 2–3 . The product Cbz-L-Met-OH should precipitate as an oil or white solid.

    • Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3x).

    • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Yield: Typically 85-95%.[1] Used directly in coupling.[1]

Protocol B: "Sulfur-Safe" Cbz Deprotection (Acidolysis)

Objective: Remove the N-terminal Cbz group in the presence of Methionine. Challenge: Catalytic hydrogenation (H₂/Pd-C) fails because the thioether sulfur poisons the catalyst. Solution: Acidolysis using HBr in Acetic Acid with scavengers to prevent S-benzylation.[1]

Materials:

  • Cbz-Peptide-OR (or Cbz-Met-OR)[1]

  • 33% HBr in Acetic Acid (Reagent Grade)[1]

  • Scavenger Cocktail: Anisole (5-10 eq) and/or Dimethyl Sulfide (DMS).[1] Crucial: The benzyl cation generated during cleavage will attack the Met sulfur (forming S-benzyl sulfonium salts) if scavengers are not present.

Step-by-Step:

  • Preparation: Place the Cbz-protected peptide in a round-bottom flask. Add Anisole (10 eq relative to peptide).[1]

  • Acidolysis: Add 33% HBr/AcOH (approx. 5-10 mL per gram of peptide) at room temperature.

  • Reaction: Stir for 30–60 minutes. Do not over-react.

  • Precipitation: Pour the reaction mixture slowly into a large excess of cold Diethyl Ether (Et₂O). The deprotected peptide hydrobromide salt (HBr·H-Met-...) will precipitate.

  • Wash: Filter or centrifuge the precipitate.[1] Wash 3x with cold ether to remove the benzyl bromide-anisole byproducts.

  • Neutralization (Prior to Coupling): The product is the HBr salt. Before the next coupling, neutralize in situ with TEA or DIPEA.[1]

Case Study: Synthesis of Bioactive fMLP

Target: N-Formyl-L-Methionyl-L-Leucyl-L-Phenylalanine (fMLP).[1] Significance: A potent chemotactic peptide used to study neutrophil activation.[1]

Workflow Visualization:

fMLP_Synthesis Start Start: Cbz-L-Met-OMe Step1 1. Saponification (LiOH, 0°C) Start->Step1 Inter1 Cbz-L-Met-OH Step1->Inter1 Couple 2. Coupling (H-Leu-Phe-OMe) Inter1->Couple Inter2 Cbz-Met-Leu-Phe-OMe Couple->Inter2 Deprotect 3. Cbz Removal (HBr/AcOH + Anisole) Inter2->Deprotect Inter3 HBr.H-Met-Leu-Phe-OMe Deprotect->Inter3 Formylate 4. Formylation (HCOOH / DCC) Inter3->Formylate Inter4 f-Met-Leu-Phe-OMe Formylate->Inter4 FinalSap 5. Final Hydrolysis (LiOH) Inter4->FinalSap Final Target: f-Met-Leu-Phe-OH FinalSap->Final

Figure 2: Synthetic route for fMLP using Cbz-Met-OMe as the Methionine source.

Detailed Procedure for Step 4 (Formylation): Formylation of the N-terminus is unique to fMLP.

  • Dissolve the deprotected peptide (HBr[1]·H-Met-Leu-Phe-OMe) in DMF.[1]

  • Neutralize with N-Methylmorpholine (NMM).[1]

  • Add Formic Acid (2 eq) and DCC (1.1 eq) or use p-Nitrophenyl Formate .

  • Stir at 0°C for 2 hours. Filter off DCU (if using DCC).[1]

  • Isolate f-Met-Leu-Phe-OMe.

Troubleshooting & Quality Control
IssueProbable CauseCorrective Action
Low Yield in Hydrogenation Catalyst PoisoningSTOP. Do not use H₂/Pd. Switch to HBr/AcOH (Protocol B) or Liquid NH₃/Na (Birch Reduction).[1]
Product Mass +16 Da Methionine OxidationMet oxidized to Sulfoxide (Met=O).[1] Reduce back to Met using NH₄I / DMS in TFA, or prevent by using degassed solvents.[1]
Racemization High pH / TempEnsure saponification (Protocol A) is performed at 0°C . Avoid excess base.
Benzylation of Sulfur Missing ScavengerDuring HBr deprotection, the benzyl cation attacked the sulfur.[1] Always use Anisole or Thioanisole.[1]
References
  • Breitung, S. T., et al. (2008).[1][4] "A practical synthesis of the 13C/15N-labelled tripeptide N-formyl-Met-Leu-Phe, useful as a reference in solid-state NMR spectroscopy." Beilstein Journal of Organic Chemistry, 4, 35.

  • Bodanszky, M. (1984).[1] Principles of Peptide Synthesis. Springer-Verlag. (Classic reference for Cbz/HBr deprotection mechanics).

  • Common Organic Chemistry. "Cbz Deprotection (HBr/AcOH)."

  • Scientific Update. (2023). "To Deprotect and Serve: Challenges in Cbz Removal."

  • ResearchGate. "Why does my Cbz-deprotection not work? (Sulfur Poisoning Discussions)."

Sources

Application

Cbz-L-methionine methyl ester reaction with coupling reagents

An In-Depth Guide to the Reaction of Cbz-L-methionine methyl ester with Peptide Coupling Reagents Authored for Researchers, Scientists, and Drug Development Professionals Abstract The formation of a peptide bond is the f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reaction of Cbz-L-methionine methyl ester with Peptide Coupling Reagents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of a peptide bond is the foundational reaction in the synthesis of peptides and proteins. This guide provides a detailed technical overview of the coupling reactions involving N-benzyloxycarbonyl-L-methionine methyl ester (Cbz-L-Met-OMe), a crucial building block in synthetic peptide chemistry. We will explore the mechanisms of common coupling reagents, present detailed experimental protocols, and address the unique challenges associated with the methionine residue, particularly the oxidation of its thioether side chain. This document is designed to serve as a practical resource, blending theoretical principles with actionable laboratory procedures to empower researchers in optimizing their synthetic strategies.

Introduction: The Central Role of Peptide Coupling

Peptide synthesis is a cornerstone of modern drug discovery and biochemical research, enabling the construction of complex biomolecules from simple amino acid precursors[1][2]. The process hinges on the efficient and stereochemically faithful formation of amide (peptide) bonds between the carboxyl group of one amino acid and the amino group of another[3][4]. This reaction is kinetically slow and requires the "activation" of the carboxylic acid to proceed under mild conditions[1][5].

Cbz-L-methionine methyl ester serves as a model substrate, incorporating two key features: the classic carbobenzyloxy (Cbz) N-terminal protecting group, which prevents unwanted self-polymerization and helps suppress racemization, and the methionine side chain, whose nucleophilic thioether group presents a specific synthetic challenge[2][6]. The selection of an appropriate coupling reagent is therefore critical, directly influencing reaction efficiency, yield, purity, and the preservation of stereochemical integrity[3][7].

The Mechanism of Action: Activating the Carboxyl Group

The fundamental principle of a coupling reagent is to convert the hydroxyl of a carboxylic acid into a better leaving group, thereby creating a highly reactive acylating agent. This activated intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid ester, forming the desired peptide bond[1][3].

Most modern coupling reagents can be broadly classified into three major families: carbodiimides, phosphonium salts, and aminium (or uronium) salts[3][5].

G cluster_activation Activation Step cluster_coupling Coupling Step CbzMet Cbz-L-Met-OH Reagent Coupling Reagent (+ Additive, Base) CbzMet->Reagent 1. ActiveEster Activated Intermediate (e.g., O-acylisourea, OBt/OAt ester) Reagent->ActiveEster Forms Amine Amino Acid Ester (H-AA-OR') ActiveEster->Amine 2. Nucleophilic Attack Byproduct Byproduct (e.g., DCU, HOBt) ActiveEster->Byproduct Peptide Dipeptide Product (Cbz-L-Met-AA-OR') Amine->Peptide

Caption: General workflow of a peptide coupling reaction.

Carbodiimides (e.g., DCC, EDC)

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic activators[8][9]. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to causing racemization. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form a more stable and selective HOBt-active ester, which then reacts cleanly with the amine, minimizing both racemization and other side reactions[9][10].

Aminium/Uronium & Phosphonium Salts (e.g., HATU, HBTU, PyBOP)

These reagents are considered highly efficient and are staples in modern peptide synthesis[3][11]. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) come "pre-packaged" with an activating moiety analogous to HOBt (in HATU's case, the more reactive HOAt)[8][11]. In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), they rapidly and directly convert the carboxylic acid into its corresponding OAt or OBt active ester[3][11]. These reagents are known for fast reaction times and high efficiency, especially in sterically hindered couplings[7].

Critical Consideration: The Challenge of the Methionine Side Chain

The thioether group (R-S-CH₃) in the methionine side chain is susceptible to oxidation, primarily forming methionine sulfoxide[6][12]. While this is a major concern during the final acidic cleavage step in solid-phase peptide synthesis (SPPS), it can also occur during coupling under harsh conditions or in the presence of oxidative impurities[6][13].

Mitigation Strategies:

  • Use High-Purity Reagents: Ensure solvents and reagents are free of peroxides and other oxidizing agents.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can minimize contact with atmospheric oxygen[14].

  • Avoid Harsh Conditions: Use the mildest effective coupling conditions. Aminium/phosphonium reagents often allow for faster reactions at lower temperatures, reducing the window for potential side reactions.

  • Post-Synthetic Reduction: If oxidation does occur, the resulting peptide sulfoxide can often be reduced back to the native methionine post-synthesis, although this adds complexity to the workflow[12].

Comparative Analysis of Key Coupling Reagents

The choice of coupling reagent is a critical parameter that depends on the specific requirements of the synthesis.

Reagent ClassExample(s)Typical YieldReaction RateRacemization RiskKey Considerations
Carbodiimide EDC/HOBtGood to HighModerateLow (with HOBt)Cost-effective; EDC's urea byproduct is water-soluble, simplifying workup[8][15]. Requires an additive.
Aminium/Uronium HATU, HBTUHigh to Very HighFast to Very FastVery LowHighly efficient, especially for difficult or sterically hindered couplings[7]. More expensive. Excess reagent can cap the N-terminus[9][12].
Phosphonium PyBOPHighFastLowByproducts are generally considered less hazardous than those of its predecessor, BOP[3][7]. Very effective for rapid couplings.

Experimental Protocols

The following protocols describe the coupling of Cbz-L-methionine with a generic amino acid ester, L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl), as a representative example.

Protocol 1: Coupling using EDC and HOBt

This protocol utilizes a classic, cost-effective carbodiimide method ideal for routine couplings.

Materials:

  • Cbz-L-methionine (1.0 eq)

  • L-Alanine methyl ester hydrochloride (1.05 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.05 eq, to neutralize the HCl salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (1M HCl, saturated aq. NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Cbz-L-methionine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • In a separate flask, suspend H-Ala-OMe·HCl (1.05 eq) in DCM and add DIPEA (1.05 eq). Stir for 5-10 minutes until a clear solution is obtained.

  • Add the free amine solution from step 2 to the solution from step 1.

  • Cool the resulting mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling using HATU

This protocol employs a modern aminium salt reagent for rapid and high-yielding coupling, suitable for more challenging or time-sensitive syntheses.

Materials:

  • Cbz-L-methionine (1.0 eq)

  • L-Alanine methyl ester hydrochloride (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl acetate, 1M HCl, saturated aq. NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add Cbz-L-methionine (1.0 eq), H-Ala-OMe·HCl (1.05 eq), and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Add DIPEA (2.1 eq) dropwise. The first equivalent neutralizes the HCl salt, and the second facilitates the activation.

  • Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.

  • Continue stirring for 1-4 hours, monitoring progress by TLC or LC-MS until the starting material is consumed[16].

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G prep 1. Prepare Reactants - Cbz-L-Met-OH - H-AA-OR'·HCl - Coupling Reagent - Base & Solvent dissolve 2. Dissolve & Combine Under Inert Atmosphere prep->dissolve cool 3. Cool to 0°C dissolve->cool add_reagent 4. Add Activating Reagent (EDC or HATU/Base) cool->add_reagent react 5. React (0°C -> RT) Monitor by TLC/LC-MS add_reagent->react workup 6. Aqueous Workup (Acid/Base Washes) react->workup purify 7. Dry & Purify (Concentrate & Chromatography) workup->purify product Pure Dipeptide purify->product

Caption: Standard workflow for solution-phase peptide coupling.

Conclusion

The successful coupling of Cbz-L-methionine methyl ester, or any methionine-containing fragment, requires a careful balance of activation efficiency and reaction mildness. While traditional carbodiimide methods like EDC/HOBt offer a reliable and economical approach, modern aminium and phosphonium reagents such as HATU and PyBOP provide superior speed and efficiency, which can be advantageous in minimizing potential side reactions like oxidation. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can effectively incorporate methionine into growing peptide chains, ensuring high yield and purity in their final products.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Al-Warhi, T., et al. (2012). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023). How to handle peptides that contain methionine. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Retrieved from [Link]

  • Jalon, E. G., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. Retrieved from [Link]

  • Vagner, J., et al. (2008). Introduction to Peptide Synthesis. PMC - NIH. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Cbz-L-methionine methyl ester. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • ResearchGate. (n.d.). Methionine selective bioconjugation reactions. Retrieved from [Link]

  • Otaka, A., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. PMC - NIH. Retrieved from [Link]

  • Lin, S., et al. (2017). Redox-based reagents for chemoselective methionine bioconjugation. PMC - NIH. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cbz-L-Methionine Methyl Ester in Peptide Synthesis

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Cbz-L-methionine methyl ester into their synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Cbz-L-methionine methyl ester into their synthetic schemes. Methionine, while essential, possesses a chemically labile thioether side chain that is prone to several unwanted side reactions. This document provides in-depth troubleshooting advice, preventative protocols, and mechanistic explanations to help you navigate these challenges and ensure the integrity of your final peptide product.

Section 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered when working with methionine-containing peptides, particularly those derived from Cbz-L-methionine precursors.

Q1: My mass spectrometry analysis shows a persistent peak at +16 Da relative to my target peptide's mass. What is this species, and how can I eliminate it?

A1: Diagnosis, Causality, and Prevention of Methionine Oxidation

A mass increase of +16 Da is the classic signature of methionine oxidation, where the thioether side chain is converted to a methionine sulfoxide (Met(O)).[1] This transformation is problematic as it alters the polarity and conformation of the peptide, potentially impacting its biological activity and making purification difficult.[2]

Causality: The sulfur atom in methionine's side chain is electron-rich and highly susceptible to oxidation by various reactive oxygen species (ROS).[1] This side reaction is not typically a result of the primary coupling chemistry but rather an environmental or reagent-based contamination issue. Key sources of oxidants include:

  • Dissolved Oxygen: Solvents, particularly aprotic polar solvents like DMF and NMP, can accumulate dissolved oxygen if not properly handled.

  • Peroxide Contaminants: Ethers (like diethyl ether used for precipitation) and older batches of solvents can form explosive and highly reactive peroxides.

  • Reagent Degradation: Some reagents, if stored improperly, can degrade and contribute to an oxidative environment.

The oxidation can occur at any stage of the synthesis, purification, or even storage, but it is most frequently observed during steps involving extended reaction times or acidic conditions, such as the final cleavage in solid-phase peptide synthesis (SPPS).[3][4] While your use of Cbz-L-methionine methyl ester implies solution-phase synthesis, the fundamental susceptibility remains.

Proactive Prevention Strategy: The most effective approach is to maintain an oxygen-free environment throughout the synthesis.

  • Solvent Purity: Use fresh, high-purity, peptide-synthesis-grade solvents.

  • Degassing: Before use, thoroughly degas all solvents (DMF, DCM, etc.) and reagent solutions by sparging with an inert gas like argon or nitrogen for 15-30 minutes.[5]

  • Inert Atmosphere: Conduct all reactions under a positive pressure of argon or nitrogen.[5]

Reactive Remediation Strategy: If oxidation has already occurred, the methionine sulfoxide can often be reduced back to the native methionine post-synthesis. This is a valuable rescue strategy.[6] A common method involves using a solution of ammonium iodide and dimethyl sulfide (DMS).[1]

See Section 2, Protocol B for a detailed experimental procedure.

Q2: I've observed an unexpected mass addition to my peptide that doesn't correspond to oxidation. Mass spec suggests an alkyl group has been added. What is happening?

A2: Identifying and Preventing S-Alkylation of Methionine

The nucleophilic thioether of methionine can be attacked by electrophiles, leading to the formation of a sulfonium salt. This is known as S-alkylation.[7] During SPPS, the most common culprit is the tert-butyl cation generated from the acidolytic cleavage of tBu-based side-chain protecting groups.[4][7]

Causality in Your Synthesis: While you are using Cbz-L-methionine methyl ester, S-alkylation can still occur if your synthetic route involves reagents or conditions that generate carbocations or other strong electrophiles. For example:

  • Use of Protecting Groups on Other Residues: If you are building a larger peptide and use acid-labile protecting groups (like Boc or Trityl) on other amino acids, their removal can generate carbocations that alkylate methionine.

  • Certain Reagents: Some reagents used for other transformations might be incompatible. For instance, using dimethyl sulfate for an unrelated methylation could lead to methylation of the methionine side chain.[8]

Alkylation is often faster than oxidation and can be a significant side reaction, especially under acidic conditions where the thioether remains highly nucleophilic.[3][7]

Prevention & Remediation:

  • Scavengers: The most effective preventative measure, borrowed from SPPS cleavage chemistry, is the inclusion of "scavengers" in your reaction mixtures whenever carbocations might be generated. These are molecules designed to trap electrophiles before they can react with your peptide.[4][7]

  • Reagent Compatibility: Carefully review all reagents in your synthetic scheme for potential electrophilic side reactions with methionine.

  • Reversal: Some S-alkylation, such as S-tert-butylation, can be reversed. Heating the peptide in a dilute solution of 5% acetic acid at 40°C for 24 hours has been shown to reverse the formation of the sulfonium salt.[3][7]

Table 1: Common Scavengers and Their Applications

ScavengerPrimary FunctionTypical ConcentrationNotes
Triisopropylsilane (TIS)Reduces and traps carbocations (e.g., Trityl, t-Butyl)2.5 - 5% (v/v)Highly effective. Reduces the generated carbocation to a neutral alkane.
1,2-Ethanedithiol (EDT)Traps carbocations via thioether formation2.5% (v/v)Strong odor. Also helps to minimize oxidation.[5][9]
ThioanisoleSoft nucleophile that traps carbocations2 - 5% (v/v)Can partially remove some non-acid-labile Cys protecting groups; use with caution.[10]
WaterCompetes with the peptide for reaction with carbocations2.5 - 5% (v/v)Helps hydrolyze carbocations to their corresponding alcohols.
Dimethyl Sulfide (DMS)Scavenger and can help prevent/reduce oxidation2 - 5% (v/v)Often used in combination with other scavengers.[11]
Q3: My peptide's biological activity is low, and chiral HPLC shows a doublet for the main peak. Could racemization have occurred during coupling?

A3: Understanding and Mitigating Racemization Risk

Racemization (or epimerization if other chiral centers exist) is a significant risk in peptide synthesis, leading to diastereomeric impurities that are difficult to separate and can drastically alter biological function.[12][13] While any amino acid can racemize, some are more susceptible than others.[14]

Causality - The Oxazolone Mechanism: The primary pathway for racemization during peptide coupling occurs after the activation of the C-terminal carboxylic acid. The activated acid can cyclize to form a 5(4H)-oxazolone intermediate.[15] The alpha-proton of this oxazolone is highly acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.

When is your Cbz-L-methionine methyl ester at risk?

  • Directly: Your starting material, Cbz-L-methionine methyl ester, is stereochemically stable. The N-terminus is protected by Cbz, and the C-terminus is a methyl ester, which is not activated.

  • Indirectly (High Risk): The risk becomes extremely high if you saponify (hydrolyze) the methyl ester to yield Cbz-L-methionine-OH and then activate this carboxyl group to couple it with another amino acid ester. This activation step is where racemization is most likely to occur.

Prevention of Racemization during Coupling: The key is to minimize the formation and lifetime of the racemization-prone oxazolone intermediate.

  • Use Additives: Always perform carboxyl activations in the presence of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure (ethyl cyanohydroxyiminoacetate). These additives form activated esters that are more resistant to racemization than other activated species (e.g., symmetric anhydrides) and suppress oxazolone formation.

  • Control Basicity: Avoid using excess base during the coupling step. Use non-nucleophilic bases like diisopropylethylamine (DIEA) judiciously, typically at a concentration no more than is required to neutralize any acid salts present.

  • Temperature Control: Perform coupling reactions at low temperatures (e.g., starting at 0°C and allowing to warm to room temperature) to slow down the rate of racemization.

See Section 2, Protocol C for a detailed experimental procedure.

Section 2: Key Experimental Protocols

Protocol A: General Procedure for Oxidation-Free Peptide Coupling

This protocol outlines the best practices for a standard coupling reaction to minimize the risk of methionine oxidation.

  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of dry argon or nitrogen.

  • Solvent Preparation: Use a fresh bottle of high-purity, peptide-grade DMF. Sparge the solvent with dry argon for 30 minutes prior to use.

  • Reagent Dissolution: Dissolve all solid reagents (protected amino acids, coupling agents, additives) in the degassed solvent under a positive pressure of argon.

  • Reaction Setup: Assemble the reaction vessel under an argon atmosphere (e.g., using a balloon or a manifold).

  • Execution: Carry out the coupling reaction as planned. Maintain the inert atmosphere throughout the entire reaction time.

  • Workup: When quenching and performing the workup, use degassed solvents where possible. Minimize the exposure of the peptide to the atmosphere.

Protocol B: Post-Synthesis Reduction of Methionine Sulfoxide (Met(O))

This procedure can be used to reduce an oxidized peptide back to its native form.

  • Solution Preparation: Prepare a stock solution of 1.0 M Ammonium Iodide (NH₄I) in deionized water. Prepare a separate stock of Dimethyl Sulfide (DMS).

  • Peptide Dissolution: Dissolve the crude, lyophilized peptide containing Met(O) in a suitable solvent mixture, such as TFA or an aqueous buffer (e.g., 0.1 M Tris, pH 7.5). The choice of solvent depends on the peptide's solubility.

  • Reduction: To the dissolved peptide, add NH₄I to a final concentration of ~0.2 M and DMS to a final concentration of ~0.5 M.

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by LC-MS to confirm the disappearance of the +16 Da species.

  • Purification: Once the reduction is complete, immediately purify the peptide using reverse-phase HPLC to remove the reagents and any remaining byproducts.

Protocol C: Racemization-Suppressed Coupling of Cbz-Met-OH

This protocol is for the activation and coupling of Cbz-L-methionine-OH (obtained after saponification of the methyl ester) to an amino acid ester (e.g., H-Xxx-OMe).

  • Initial Setup: In a dry flask under an argon atmosphere, dissolve Cbz-L-methionine-OH (1.0 eq) and OxymaPure (1.1 eq) in degassed, anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) to the solution and stir for 10-15 minutes at 0°C. This pre-activates the carboxylic acid as the Oxyma ester.

  • Coupling: In a separate flask, dissolve the amino acid ester hydrochloride salt (H-Xxx-OMe·HCl) (1.0 eq) in DMF. Add DIEA (1.05 eq) to neutralize the salt. Add this solution to the activated Cbz-Met-OH mixture.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Proceed with the standard aqueous workup to isolate the protected dipeptide.

Section 3: Visualized Workflows and Mechanisms

Visual aids can clarify complex decision-making processes and chemical transformations.

Troubleshooting Workflow for Methionine-Containing Peptides

troubleshooting_workflow start Crude Peptide Analysis (LC-MS) check_mass Target Mass Correct? start->check_mass impurity_check Unexpected Peaks Present? check_mass->impurity_check No success Proceed to Purification check_mass->success Yes mass_plus_16 Peak at M+16 Da? impurity_check->mass_plus_16 Yes impurity_check->success No other_mass_add Other Mass Addition? mass_plus_16->other_mass_add No oxidation Diagnosis: Oxidation (Met -> Met(O)) mass_plus_16->oxidation Yes alkylation Diagnosis: S-Alkylation other_mass_add->alkylation Yes unknown Investigate Other Side Reactions other_mass_add->unknown No solution_ox Solution: 1. Implement Proactive Prevention (See Protocol A) 2. Use Reactive Reduction (See Protocol B) oxidation->solution_ox solution_alk Solution: 1. Identify Electrophile Source 2. Use Scavengers in Future 3. Attempt Reversal alkylation->solution_alk

Caption: Troubleshooting decision tree for unexpected side products.

Mechanism of Methionine Oxidation

Caption: Oxidation of the methionine thioether to a sulfoxide.

References

  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link][3][4][7]

  • National Center for Biotechnology Information (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PubMed Central. Available at: [Link][3][4][7]

  • AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link][11]

  • Le, T. T., et al. (2014). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. PubMed Central. Available at: [Link][2]

  • Nishiuchi, Y., et al. (2025). Chemical Synthesis of Crustacean Insulin-Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis. ResearchGate. Available at: [https://www.researchgate.net/publication/372228807_Chemical_Synthesis_of_Crustacean_Insulin-Like_Peptide_Using_a_Novel_Method_to_Prevent_Methionine_Oxidation_During_Solid_Phase_Peptide_Synthesis]([Link]_ Oxidation_During_Solid_Phase_Peptide_Synthesis)

  • Biotage (2023). How to handle peptides that contain methionine. Biotage. Available at: [Link][1]

  • AAPPTec (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link][6]

  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. Available at: [Link][3][4][7]

  • Coin, I., et al. (2013). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. PubMed Central. Available at: [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link][16]

  • De Luca, S., et al. (2016). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. ResearchGate. Available at: [Link][5][9]

  • Mazur, S. J., et al. (2011). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. ACS Publications. Available at: [Link]

  • Jones, J. (2002). Chemistry of peptide synthesis. CRC Press. (Link not available for direct citation)[15]

  • Wikipedia (n.d.). Methionine. Wikipedia. Available at: [Link]

  • Neuenschwander, M., et al. (1985). PEPTIDE SYNTHESIS USING 1-(4-CHLOROPHENYL)-3-(4'-METHYL-1'-PIPERAZINYL)-2-PROPYN-1-ONE AS REAGENT. Organic Syntheses. Available at: [Link]

  • Singh, R., et al. (2021). Methionine epimerization in cyclic peptides. PubMed Central. Available at: [Link]

  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link][8]

  • Vydra, T., et al. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. Available at: [Link][12]

  • Biotage (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. Available at: [Link][9]

  • ResearchGate (n.d.). Identification of the optimal concentration of methionine to use as scavenger of potential oxidation. ResearchGate. Available at: [Link]

  • Del Valle, P., et al. (2020). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link][14]

Sources

Optimization

Technical Support Center: Optimizing Coupling Efficiency of Cbz-L-methionine methyl ester

Welcome to the technical support center for optimizing the coupling efficiency of N-α-Carbobenzyloxy-L-methionine methyl ester (Cbz-L-Met-OMe). This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the coupling efficiency of N-α-Carbobenzyloxy-L-methionine methyl ester (Cbz-L-Met-OMe). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your peptide synthesis endeavors.

Introduction to Cbz-L-methionine methyl ester Coupling

Cbz-L-methionine methyl ester is a crucial building block in peptide synthesis. The success of its incorporation into a peptide sequence hinges on the efficiency of the coupling reaction, which forms a new amide (peptide) bond. This process involves the activation of the C-terminal carboxylic acid of the incoming amino acid (or peptide fragment) and its subsequent reaction with the N-terminal amine of the coupling partner. However, the unique properties of the methionine side chain, specifically the thioether group, introduce specific challenges that require careful consideration to avoid side reactions and ensure high yield and purity of the final product.

This guide will delve into the critical aspects of optimizing these coupling reactions, from selecting the appropriate coupling reagents to troubleshooting common issues such as low yield, side product formation, and racemization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of Cbz-L-methionine methyl ester in a question-and-answer format.

Question 1: My coupling reaction is showing low yield or is incomplete. What are the likely causes and how can I improve it?

Answer:

Low or incomplete coupling is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Insufficient Activation: The carboxylic acid component may not be fully activated.

    • Solution: Ensure you are using the correct stoichiometry of the coupling reagent. For many common reagents like HBTU or HATU, a slight excess (1.05-1.2 equivalents) relative to the carboxylic acid is recommended. Also, confirm the purity and reactivity of your coupling reagent, as they can degrade over time.

  • Steric Hindrance: The amino acid residues being coupled may be sterically bulky, slowing down the reaction.

    • Solution: Increase the reaction time and/or temperature. For particularly difficult couplings, switching to a more potent coupling reagent like HATU or COMU can be beneficial.[1]

  • Aggregation: The growing peptide chain can aggregate, making the N-terminus inaccessible.[2]

    • Solution: If working on a solid support, consider switching to a solvent known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or adding a chaotropic salt.[2] In solution-phase synthesis, ensure adequate solubility of all reactants.

  • Base-Related Issues: The tertiary amine base used (e.g., DIPEA, NMM) is critical.

    • Solution: Ensure the base is pure and used in the correct amount. Typically, 2-3 equivalents are used. For sensitive couplings where racemization is a concern, a weaker base like sym-collidine might be a better choice.[1]

Experimental Protocol: Monitoring Coupling Completion

To determine if a coupling reaction has gone to completion, especially in solid-phase peptide synthesis (SPPS), a qualitative ninhydrin (Kaiser) test is invaluable.[3]

  • Sample Preparation: After the coupling reaction has run for the intended time, take a small sample of the resin beads (a few milligrams).

  • Washing: Thoroughly wash the resin beads with DMF to remove any residual reagents.

  • Reagent Addition: Add a few drops of each of the three ninhydrin test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heating: Heat the sample at 100°C for 5 minutes.

  • Observation:

    • Blue/Purple beads: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless beads: Indicates the absence of free primary amines (complete coupling).

If the test is positive (blue beads), a second coupling should be performed.[3]

Question 2: I'm observing a significant side product with a mass increase of +16 Da. What is this, and how can I prevent it?

Answer:

A mass increase of +16 Da is a tell-tale sign of methionine oxidation . The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide.[2][4] This can occur during the synthesis, but it is particularly common during the final cleavage and deprotection step if strong acids are used.[4]

Causality: The sulfur atom in the methionine side chain has a lone pair of electrons that can be attacked by oxidizing agents. Even dissolved oxygen in the solvents can contribute to this over time.

Prevention and Mitigation Strategies:

  • Use High-Purity, Degassed Solvents: Minimize the presence of dissolved oxygen and other oxidizing impurities.

  • Work Under an Inert Atmosphere: Performing the reaction under nitrogen or argon can help prevent oxidation.

  • Addition of Scavengers: During cleavage from a solid support, the addition of scavengers is crucial.

    • Dithiothreitol (DTT): Can be added to the cleavage cocktail to suppress oxidation.[2]

    • Trimethylsilyl Chloride (TMSCl) and Triphenylphosphine (PPh₃): A combination of these in the cleavage cocktail has been shown to be highly effective at preventing methionine oxidation.[4]

  • Post-Synthesis Reduction: If oxidation has already occurred, the resulting methionine sulfoxide can often be reduced back to methionine. A common method is treatment with N-methylmercaptoacetamide.

Question 3: My final product shows signs of racemization. How can I minimize the loss of stereochemical integrity?

Answer:

Racemization, the conversion of an L-amino acid to a mixture of L and D isomers, is a significant risk during peptide coupling.[1][5] It primarily occurs through the formation of a 5(4H)-oxazolone intermediate when the carboxylic acid is activated.[1]

dot

Racemization_Mechanism cluster_pathway Racemization Pathway cluster_direct Desired Pathway Cbz_Met Cbz-L-Met-OH Activated_Ester Activated Ester (e.g., O-acylisourea) Cbz_Met->Activated_Ester Activation (Coupling Reagent) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone Base-catalyzed cyclization Desired_Product L-Peptide Product Activated_Ester->Desired_Product Direct nucleophilic attack by amine Racemized_Product D/L-Peptide Product Oxazolone->Racemized_Product Nucleophilic attack by amine

Caption: Mechanism of racemization during peptide coupling.

Strategies to Suppress Racemization:

  • Choice of Coupling Reagent:

    • Carbodiimides (DCC, EDC): Prone to causing racemization. Their use should always be accompanied by a racemization-suppressing additive.[6]

    • Onium Salts (HBTU, HATU): Generally offer faster coupling rates and lower racemization.[1][6]

  • Use of Additives:

    • 1-Hydroxybenzotriazole (HOBt): The classic additive used with carbodiimides to form an active ester intermediate that is less prone to racemization.[6]

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive and highly effective alternative to HOBt.

  • Base Selection: The strength and amount of the tertiary amine base can influence racemization. Use the weakest base necessary (e.g., N-methylmorpholine) and avoid large excesses.

  • Temperature Control: Perform the activation and coupling at low temperatures (e.g., 0 °C) to slow down the rate of oxazolone formation.[1]

Table 1: Comparison of Common Coupling Reagents and Additives

Reagent/AdditiveClassKey AdvantagesConsiderations for Methionine Coupling
DCC/EDC CarbodiimideCost-effectiveHigh risk of racemization; requires an additive like HOBt or Oxyma.
HBTU/TBTU Aminium/Uronium SaltFast, efficient, and lower racemization than carbodiimides.[1][6]Can react with unprotected N-terminus if used in large excess.[6]
HATU Aminium/Uronium SaltHighly reactive, excellent for sterically hindered couplings.More expensive, but very effective at suppressing racemization.
COMU Aminium/Uronium SaltHigh solubility, very efficient, based on Oxyma.[6]A safer and more modern alternative to HBTU/HATU.
HOBt AdditiveSuppresses racemization when used with carbodiimides.[7]Potentially explosive under certain conditions.
OxymaPure® AdditiveNon-explosive, highly effective at suppressing racemization.[1]Excellent modern alternative to HOBt.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for coupling Cbz-L-methionine methyl ester?

A1: The choice of solvent depends on the solubility of your reactants. Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common solvents for solution-phase peptide coupling. For solid-phase synthesis, DMF is the standard, but NMP can be a better choice for sequences prone to aggregation.[2] Always use high-purity, anhydrous solvents to avoid side reactions.

Q2: How can I purify the final peptide product after coupling?

A2: Purification typically involves a series of aqueous workups followed by chromatography. A common workup procedure involves washing the organic layer with a mild acid (e.g., dilute citric acid or HCl) to remove unreacted amine components and excess base, followed by a wash with a mild base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid and additives like HOBt.[8] Final purification is almost always achieved by flash column chromatography on silica gel or by preparative reverse-phase HPLC.

Q3: Can the Cbz protecting group be cleaved under the coupling conditions?

A3: The Cbz (Carbobenzyloxy) group is stable to the conditions of most standard coupling reactions. It is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C) or by strong acids like HBr in acetic acid, conditions which are not employed during the coupling step itself.

Q4: Besides oxidation, are there other side reactions specific to the methionine side chain?

A4: Yes, the other main side reaction is S-alkylation , particularly S-tert-butylation during the final cleavage in Fmoc/tBu-based solid-phase synthesis.[4] This occurs when the thioether nucleophilically attacks carbocations generated from side-chain protecting groups (like the tert-butyl cation from Boc or tBu ethers). This can be minimized by using a cocktail of scavengers, such as triisopropylsilane (TIS) and water, during cleavage to trap these carbocations.

Experimental Workflow & Data Presentation

Standard Protocol for EDC/HOBt Coupling in Solution Phase

This protocol provides a general guideline for coupling Cbz-L-Met-OH to an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl).

  • Dissolution: Dissolve Cbz-L-Met-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.1 eq) to the solution and stir for 15-30 minutes at 0 °C.

  • Amine Addition: In a separate flask, neutralize the amino acid ester hydrochloride (1.0 eq) with a base like NMM (1.0 eq) in DCM. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

dot

Coupling_Workflow Start Start: Reactants & Solvents Dissolve 1. Dissolve Cbz-L-Met-OH & HOBt in DCM/DMF Start->Dissolve Cool 2. Cool to 0 °C Dissolve->Cool Activate 3. Add EDC·HCl (Activation) Cool->Activate Couple 5. Combine Solutions (Coupling Reaction) Activate->Couple Neutralize 4. Neutralize Amino Ester·HCl with Base Neutralize->Couple Monitor 6. Monitor Reaction (TLC / LC-MS) Couple->Monitor Workup 7. Aqueous Workup (Acid/Base Washes) Monitor->Workup Purify 8. Dry & Purify (Chromatography) Workup->Purify End End: Pure Dipeptide Product Purify->End

Caption: General workflow for a solution-phase peptide coupling reaction.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Avelino, F. M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15285–15295. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • U.S. Patent No. US2793204A. (1957). Process for the synthesis of peptides.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection

Ticket ID: CBZ-DEP-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Incomplete Deprotection of Benzyloxycarbonyl (Cbz/Z) Group Executive Summary & Diagnostic Overview The Cbz group is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CBZ-DEP-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Incomplete Deprotection of Benzyloxycarbonyl (Cbz/Z) Group

Executive Summary & Diagnostic Overview

The Cbz group is a cornerstone of peptide and small molecule synthesis due to its stability against basic and mild acidic conditions. However, its removal—typically via catalytic hydrogenolysis—is often plagued by "stalling," where the reaction reaches 50-80% conversion and stops.

This guide moves beyond generic advice. We analyze the mechanistic failures causing incomplete deprotection and provide self-validating protocols to resolve them.

Quick Diagnostic Matrix
SymptomProbable CauseImmediate Action
Reaction stalls at <50% Catalyst Poisoning (S, P, or amines)Switch to Acidic Cleavage (Protocol C) or wash catalyst.
Substrate precipitates Solubility/Mass TransferAdd co-solvent (THF/AcOH) or increase Temp.
Product mass = M+14 N-Methylation (Side Reaction)STOP. Change solvent from MeOH to EtOH/THF.
Loss of Halogen (Cl/Br/I) Over-reductionPoison catalyst (add Pyridine) or switch to AlCl3/HFIP.

Troubleshooting Guides (Q&A)

Q1: "My reaction stalled after 4 hours. Adding more catalyst didn't help. Why?"

Diagnosis: Catalyst Poisoning or Surface Saturation. Technical Insight: Palladium catalysts function via surface adsorption. If your molecule contains sulfur (thioethers, thiazoles, methionines) or basic amines, these moieties bind irreversibly to the Pd active sites, effectively "poisoning" the catalyst.

  • The Test: Filter a small aliquot. If the filtrate is clear but the reaction hasn't progressed, the catalyst is dead.

  • The Fix:

    • For Sulfur compounds: Hydrogenolysis will rarely work efficiently. Switch to Acidic Cleavage (Protocol C) or dissolving metal reduction.

    • For Amines: Run the reaction in acidic media (e.g., MeOH + 1-2 eq. HCl) to protonate the amine, reducing its affinity for the Pd surface.

Q2: "I see the deprotected product, but also a significant impurity with Mass M+14."

Diagnosis: N-Methylation (Reductive Amination). Technical Insight: When Methanol is used as a solvent with Pd/C, the catalyst can dehydrogenate MeOH to formaldehyde (


). This in-situ formaldehyde reacts with your newly deprotected amine to form an imine, which is immediately reduced to an N-methylated secondary amine.
  • The Fix: Never use Methanol for sluggish hydrogenolysis reactions involving primary amines. Switch to Ethanol, Ethyl Acetate, or THF.

Q3: "My substrate has a Chloride/Bromide. The Cbz is gone, but so is the halogen."

Diagnosis: Hydrodehalogenation. Technical Insight: The bond dissociation energy of C-I and C-Br is lower than or comparable to the benzylic C-O bond. Pd/C is non-selective here.

  • The Fix:

    • Catalyst Poisoning: Add 0.5 - 1.0 equivalents of Pyridine or Ethylenediamine to the reaction mixture. This dampens the activity of the Pd, often preserving the halogen while cleaving the Cbz.

    • Alternative Method: Use Protocol D (AlCl3/HFIP) , which is chemically orthogonal to aryl halides.

Validated Experimental Protocols

Protocol A: Optimized Hydrogenolysis (Standard)

Best for: Standard substrates without S/P poisons or sensitive halogens.

  • Dissolution: Dissolve substrate (1.0 mmol) in Ethanol or THF (10 mL).

    • Note: If solubility is poor, add Acetic Acid (10% v/v). This also accelerates the reaction by protonating the leaving carbamate.

  • Catalyst Addition: Under Argon, add 10% Pd/C (10 wt% loading relative to substrate).

    • Safety: Pd/C is pyrophoric. Wet with solvent immediately.

  • Hydrogenation: Purge with

    
     (balloon pressure is usually sufficient). Stir vigorously.
    
    • Critical: Mass transfer is rate-limiting. Vortex formation is required.

  • Monitoring: Check TLC/LCMS at 1 hour.

  • Workup: Filter through Celite. Rinse with MeOH.[1][2][3] Concentrate.

Protocol B: Transfer Hydrogenation (Rapid)

Best for: Labs without


 cylinders or for faster kinetics.
  • Setup: Dissolve substrate in MeOH (or EtOH).

  • Reagents: Add 10% Pd/C (10-20 wt%).

  • Initiation: Add Ammonium Formate (5-10 equiv) or 1,4-Cyclohexadiene (10 equiv).

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
  • Completion: Often complete in <30 mins. Heat to 60°C if slow.

Protocol C: Acidic Cleavage (HBr/AcOH)

Best for: Sulfur-containing molecules or "Poisoned" substrates.

  • Reagent: Prepare or buy 33% HBr in Glacial Acetic Acid.

  • Reaction: Dissolve substrate in minimal DCM (if needed for solubility), then add HBr/AcOH (5-10 equiv).

  • Time: Stir at Room Temp for 1-4 hours.

    • Warning: Generates Benzyl Bromide (lachrymator) as a byproduct.

  • Workup: Precipitate product by adding cold Diethyl Ether (amine salt precipitates) OR quench into ice water and basify.

Protocol D: Mild Lewis Acid Cleavage (AlCl3/HFIP)

Best for: Halogenated substrates, acid-sensitive groups, and orthogonal protection.[4]

  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).[4][5][6]

  • Reagents: Add substrate and Aluminum Chloride (

    
    )  (3-5 equiv).
    
  • Conditions: Stir at Room Temp.

  • Mechanism: HFIP enhances the Lewis acidity of

    
    , facilitating selective cleavage of the benzylic C-O bond via a "push-pull" mechanism without touching halogens or benzyl ethers.
    

Technical Data & Comparison

Method Selection Matrix
MethodReagentsReaction TimeHalogen Compatible?Sulfur Compatible?Risk Profile
Hydrogenolysis

, Pd/C
1-12 hNo (usually)No Fire (Pyrophoric)
Transfer Hydrog.

, Pd/C
15 min - 2 hNoNo Pressure buildup
Acidic Cleavage HBr / AcOH1-4 hYes Yes Corrosive / Fumes
Lewis Acid

/ HFIP
2-16 hYes Yes HFIP Cost / Moisture sensitive

Visual Troubleshooting & Mechanism

Diagram 1: Troubleshooting Decision Tree

Use this logic flow to select the correct protocol based on your substrate's chemical failures.

Cbz_Troubleshooting Start Start: Cbz Deprotection Check_S Contains Sulfur/Methionine? Start->Check_S Check_Hal Contains Halogen (Cl, Br, I)? Check_S->Check_Hal No Method_Acid Protocol C: HBr/AcOH Check_S->Method_Acid Yes (Poisoning risk) Check_Stall Did Standard H2/Pd stall? Check_Hal->Check_Stall No Method_Lewis Protocol D: AlCl3 / HFIP Check_Hal->Method_Lewis Yes (High Value) Method_Poison Protocol A + Pyridine (Poisoned Catalyst) Check_Hal->Method_Poison Yes (Standard) Method_Std Protocol A: H2 / Pd/C (Ethanol/THF) Check_Stall->Method_Std No (First Try) Method_Trans Protocol B: Transfer Hydrog. (Ammonium Formate) Check_Stall->Method_Trans Yes (Kinetics)

Caption: Decision matrix for selecting the optimal Cbz deprotection strategy based on substrate functionality.

Diagram 2: The N-Methylation Trap (Mechanism)

Understanding why Methanol causes impurities.

N_Methylation_Side_Reaction MeOH Methanol (Solvent) Formaldehyde Formaldehyde (In-situ) MeOH->Formaldehyde Dehydrogenation (-H2) Pd Pd/C Catalyst Imine Imine Intermediate Formaldehyde->Imine + R-NH2 Amine R-NH2 (Deprotected Product) Amine->Imine Methylated N-Methyl Amine (Impurity) Imine->Methylated + H2 (Reduction)

Caption: Mechanism of N-methylation side reaction when using Methanol as solvent with Pd/C.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (The definitive guide on stability and removal conditions).
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP . Vinayagam, V., et al. (2024).[4][5] The Journal of Organic Chemistry. [4][5][6]

  • Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol . Goyal, V., et al. (2019). The Journal of Organic Chemistry.

  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups . Sultane, P. R., et al. (2015). Tetrahedron Letters. [7]

  • Heterogeneous Catalyst Deactivation and Regeneration . Argyle, M. D., & Bartholomew, C. H. (2015). Catalysts. (Review of sulfur poisoning mechanisms on Palladium). Link

Sources

Optimization

Cbz-L-methionine methyl ester stability and storage conditions

Technical Support Center: Cbz-L-Methionine Methyl Ester Introduction Welcome to the technical support hub for Cbz-L-methionine methyl ester (CAS: 56762-93-7).[1] As a protected amino acid derivative, this compound is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cbz-L-Methionine Methyl Ester

Introduction

Welcome to the technical support hub for Cbz-L-methionine methyl ester (CAS: 56762-93-7).[1] As a protected amino acid derivative, this compound is a critical building block in peptide synthesis and medicinal chemistry.[2][3] However, the thioether moiety of methionine combined with the methyl ester functionality creates a unique stability profile that requires precise handling.

This guide moves beyond generic advice, providing you with the causal logic behind storage protocols and actionable troubleshooting steps for when experiments do not go as planned.

Part 1: Storage & Handling Essentials

The stability of Cbz-L-methionine methyl ester is governed by three primary vectors: Oxidation , Hydrolysis , and Temperature .

Physicochemical Profile
PropertySpecificationCritical Note
CAS Number 56762-93-7Distinct from free acid (1152-62-1) or HCl salt (2491-18-1).[1]
Molecular Weight 297.37 g/mol
Physical State Low-melting solid (41–44°C)Often appears as a viscous oil or sticky solid at warm room temperatures.[4] This is normal but can also mask solvent contamination.
Solubility DCM, EtOAc, MeOH, DMSOHigh hydrophobicity; poor water solubility.
Optimal Storage Protocol

To maximize shelf life (>2 years), follow this "Chain of Custody" for your material:

  • Temperature: Store at -20°C .

    • Why? Low temperature kinetically inhibits the auto-oxidation of the sulfur atom and the hydrolysis of the ester bond.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

    • Why? Methionine is an "oxygen scavenger." Atmospheric oxygen will slowly convert the thioether (-S-) to a sulfoxide (-S(=O)-).

  • Humidity: Desiccate tightly.

    • Why? Moisture promotes hydrolysis of the methyl ester to the free acid (Cbz-Met-OH), especially if trace acid/base is present.

  • Light: Protect from light (Amber vials).

    • Why? Photo-oxidation can accelerate sulfoxide formation.

Part 2: Troubleshooting & Diagnostics

Scenario A: "My sample has turned into a yellow oil."

Diagnosis: Likely Oxidation or Solvent Contamination .

  • The Science: Pure Cbz-L-Met-OMe is a white/off-white low-melting solid.[2] Yellowing typically indicates the formation of Methionine Sulfoxide or the presence of oxidized impurities. If it is an oil at <20°C, it may contain residual solvent (DCM/EtOAc) which depresses the melting point.

  • Action Plan:

    • Check Melting Point: If it remains liquid at 4°C, it is likely impure.

    • Run TLC: (Solvent: EtOAc/Hexane 1:1). Sulfoxide is more polar and will have a lower R_f than the starting material.

    • Remedy: Recrystallize from EtOAc/Hexane or purify via silica gel chromatography.

Scenario B: "I see extra peaks in my LC-MS."

Diagnosis: Use the Mass Shift Table below to identify the impurity.

Mass Shift (

)
IdentityCause
+16 Da Sulfoxide (Met(O)) Oxidation (Air/Light exposure).
+32 Da Sulfone (Met(O)₂) Strong Oxidation (Rare in storage, common with peroxides).
-14 Da Free Acid (Cbz-Met-OH) Hydrolysis (Moisture + trace acid/base).
Doublet Peaks Racemate (DL-Met) Base-catalyzed racemization (pH > 9).
Scenario C: "The ester isn't reacting in my synthesis."

Diagnosis: Diketo-piperazine (DKP) Formation or Steric Hindrance .

  • The Science: If the Cbz group is removed (deprotection) before coupling, the free amine can attack the methyl ester intramolecularly to form a stable DKP ring, effectively killing the reactivity.

  • Action Plan: Ensure the Cbz group is stable under your reaction conditions. Do not expose the free amine of the methyl ester to basic conditions for prolonged periods.

Part 3: Visualizing Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it. The diagram below details the two main degradation routes: Oxidative (Sulfur attack) and Hydrolytic (Ester attack).

DegradationPathways Compound Cbz-L-Met-OMe (Active Reagent) MW: 297.37 Sulfoxide Cbz-Met(S=O)-OMe (Sulfoxide Impurity) +16 Da Compound->Sulfoxide Oxidation (Air/Light) Acid Cbz-L-Met-OH (Hydrolyzed Acid) -14 Da Compound->Acid Hydrolysis (H2O + Acid/Base) Racemate Cbz-DL-Met-OMe (Racemized) Loss of Chirality Compound->Racemate Base (pH > 9) Alpha-proton abstraction Sulfone Cbz-Met(O)2-OMe (Sulfone Impurity) +32 Da Sulfoxide->Sulfone Strong Oxidants (Peroxides)

Figure 1: Primary degradation pathways for Cbz-L-methionine methyl ester showing mass shifts and causative agents.[2][5]

Part 4: Re-Validation Protocol

Before committing this reagent to a high-value synthesis, perform this 3-step "Self-Validating" purity check.

1. Visual Inspection

  • Pass: White/Off-white solid or clear viscous oil (if warm).

  • Fail: Yellow/Orange liquid or presence of particulates.

2. Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate : Hexane (1:1).

  • Visualization: UV (254 nm) and Iodine stain.

  • Criteria: Single spot. If a lower R_f spot appears (more polar), it is likely the sulfoxide or free acid.

3. Solubility Test

  • Dissolve 10 mg in 1 mL of DCM.

  • Pass: Clear, colorless solution.

  • Fail: Cloudiness indicates hydrolysis products (free acid is less soluble in non-polar solvents) or inorganic salts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11141035, Cbz-L-methionine methyl ester. Retrieved January 30, 2026 from [Link]

  • ChemSrc (2025). Methyl N-[(benzyloxy)carbonyl]-L-methioninate Physical Properties and CAS 56762-93-7 Data. Retrieved January 30, 2026 from [Link]

Sources

Troubleshooting

Managing solubility issues of Cbz-L-methionine methyl ester

Topic: Managing Solubility & Stability Protocols Document ID: TS-CbzMet-004 Status: Active Introduction: The Hydrophobic Challenge Welcome to the Technical Support Center. You are likely accessing this guide because you...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Solubility & Stability Protocols Document ID: TS-CbzMet-004 Status: Active

Introduction: The Hydrophobic Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering precipitation, "oiling out," or inconsistent reaction rates with N-Benzyloxycarbonyl-L-methionine methyl ester (Cbz-Met-OMe) .

The Core Issue: Cbz-Met-OMe is a non-zwitterionic, highly lipophilic molecule. Unlike free amino acids, it lacks a charged ammonium or carboxylate group to interact with water dipoles. The bulky benzyl carbamate (Cbz) protecting group and the methyl ester cap render it virtually insoluble in pure aqueous media. Furthermore, the methionine thioether side chain is highly susceptible to oxidation, which can alter solubility and ruin downstream enzymatic specificity.

This guide provides field-proven protocols to solubilize, stabilize, and utilize Cbz-Met-OMe in biochemical and synthetic workflows.

Module 1: Solvent Selection & Stock Preparation

User Query: "I cannot get the powder to dissolve in my reaction buffer (PBS/Tris). It floats or clumps."

Technical Diagnosis: Direct addition of Cbz-Met-OMe solid to aqueous buffers is physically impossible due to the high interfacial tension. You must use a water-miscible organic co-solvent to create a stock solution first.

Solubility Profile Table
Solvent ClassSolventSolubility RatingApplication Notes
Primary Organic DMSO Excellent (>100 mM)Best for long-term frozen storage. High boiling point makes removal difficult.
Primary Organic DMF Excellent (>100 mM)Good for peptide synthesis coupling. Toxic to some enzymes >20% v/v.
Alcohols Methanol Good (50-100 mM)Preferred for chymotrypsin reactions. Volatile and easy to remove.
Alcohols Ethanol Moderate Biocompatible, but solubility is lower than MeOH.
Chlorinated DCM Excellent Strictly for synthetic organic chemistry; immiscible with water.
Aqueous Water/Buffer Insoluble DO NOT USE for stock preparation.
Protocol: Preparation of Oxidation-Resistant Stock Solution

Objective: Create a 100 mM stock solution stable for storage.

  • Weighing: Weigh the target amount of Cbz-Met-OMe.

  • Solvent Choice: Select DMSO (for storage) or Methanol (for immediate enzymatic use).

  • Dissolution: Add solvent to the powder. Vortex for 30 seconds. The solution should be clear and colorless.

  • Degassing (Critical): Sparge the solution with Nitrogen or Argon gas for 2 minutes to remove dissolved oxygen (prevents Met-sulfoxide formation).

  • Storage: Aliquot into amber glass vials. Store at -20°C.

Module 2: Aqueous Transition (Preventing "Crash Out")

User Query: "My solution precipitates immediately when I add the stock to my enzyme buffer."

Technical Diagnosis: This is the "Crash Out" effect. When the organic stock hits the aqueous buffer, the local solvent environment changes too rapidly, forcing the hydrophobic substrate out of solution before it can disperse.

Troubleshooting Workflow: The Dropwise Dispersion Method

To maintain solubility in aqueous reaction mixtures (up to ~1-2 mM final concentration), follow this kinetic control protocol:

  • Temperature Control: Warm your aqueous buffer to 25–30°C (unless enzyme unstable). Cold buffers decrease solubility.

  • Agitation: Set the aqueous buffer stirring rapidly (magnetic stir bar).

  • Subsurface Injection: Do not drop the stock on top. Submerge the pipette tip slightly below the surface.

  • Slow Addition: Add the organic stock dropwise while stirring.

    • Limit: Ensure the final organic solvent concentration does not exceed 30-40% (v/v) for methanol, or 5-10% for DMSO/DMF, depending on enzyme tolerance.

Visual Logic: Solubility Decision Tree

SolubilityLogic start Start: Dissolution Issue solvent_check Is solvent 100% Aqueous? start->solvent_check organic_stock Prepare Stock in MeOH or DMSO solvent_check->organic_stock Yes (Error) turbidity_check Is solution cloudy upon mixing? solvent_check->turbidity_check No (Using Co-solvent) organic_stock->turbidity_check cosolvent_ratio Check Organic % (v/v) turbidity_check->cosolvent_ratio Yes (Precipitation) high_conc High Organic (>40%) cosolvent_ratio->high_conc low_conc Low Organic (<10%) cosolvent_ratio->low_conc biphasic Switch to Biphasic System (Ethyl Acetate/Buffer) high_conc->biphasic Substrate too hydrophobic surfactant Add Surfactant (Tween-80 or Triton X-100) low_conc->surfactant Micelle stabilization needed

Figure 1: Decision matrix for troubleshooting precipitation events during aqueous dilution.

Module 3: Stability & Methionine Oxidation

User Query: "My substrate purity has dropped, and the solution is turning slightly yellow/cloudy over time."

Technical Diagnosis: The thioether sulfur in Methionine is a "soft" nucleophile and easily oxidizes to Methionine Sulfoxide (Met(O)) upon exposure to atmospheric oxygen.

  • Consequence: Met(O) is more polar than Met. While this increases water solubility, it ruins the substrate specificity for enzymes like Chymotrypsin and alters chemical reactivity.

Prevention Protocol
  • Inert Atmosphere: Always flush headspace of storage vials with Argon or Nitrogen.

  • Antioxidants: For non-enzymatic storage, adding 0.1% w/v Dithiothreitol (DTT) or Thioanisole can act as a scavenger. Note: DTT may interfere with disulfide bridges in downstream protein applications.

  • Detection: Check purity via HPLC (C18 column). The Sulfoxide (Met(O)) peak typically elutes earlier (more polar) than the intact Cbz-Met-OMe.

Module 4: Enzymatic Reaction Systems (Chymotrypsin)

User Query: "I am using Cbz-Met-OMe as a substrate for


-Chymotrypsin. How do I keep it soluble without denaturing the enzyme?"

Technical Insight:


-Chymotrypsin acts on hydrophobic esters. It tolerates organic solvents relatively well. The classic assay uses Benzoyl-Tyrosine Ethyl Ester (BTEE) in 50% Methanol.[1] A similar approach applies here.
Recommended Reaction System (Monophasic)
  • Buffer: 80 mM Tris-HCl, pH 7.8 (containing 0.1 M CaCl₂ for enzyme stability).

  • Co-Solvent: Methanol (30% to 50% v/v).

  • Protocol:

    • Prepare substrate in 100% Methanol.

    • Dilute with Buffer to reach 30-50% Methanol concentration.

    • Add Enzyme last.

    • Why this works: The high methanol content keeps the hydrophobic Cbz-Met-OMe in solution while the Calcium stabilizes the Chymotrypsin against unfolding.

Advanced System (Biphasic)

If you require higher substrate concentrations (>10 mM) where 50% methanol fails:

  • Organic Phase: Ethyl Acetate (containing Cbz-Met-OMe).

  • Aqueous Phase: Buffer + Enzyme.[1]

  • Mechanism: The reaction occurs at the interface. High agitation (stirring) is required to create an emulsion.

References

  • PubChem. (n.d.).[2] Cbz-L-methionine methyl ester | C14H19NO4S.[2] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Kim, G., et al. (2016). Methionine Oxidation and Reduction in Proteins. PubMed Central. Retrieved January 30, 2026, from [Link]

  • Biotage. (2023). How to handle peptides that contain methionine. Retrieved January 30, 2026, from [Link]

Sources

Optimization

Cbz-L-methionine methyl ester reaction monitoring by TLC

This is the Technical Support Center for Cbz-L-Methionine Methyl Ester Synthesis . The guide below is structured to address the specific challenges of monitoring this dual-protection reaction.

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for Cbz-L-Methionine Methyl Ester Synthesis .

The guide below is structured to address the specific challenges of monitoring this dual-protection reaction. Unlike standard TLC, this system involves a "silent" starting material (UV-inactive L-Methionine) transforming into a "loud" product (UV-active Cbz-ester), complicated by sulfur oxidation risks and aromatic byproducts.

Module 1: Visualization & Detection Logic

Q: Why can’t I see my starting material (L-Methionine) under the UV lamp? A: L-Methionine is an aliphatic amino acid; it lacks the conjugated


-system required to absorb UV light at 254 nm. You are effectively "flying blind" if you rely solely on UV.

The Fix (Dual-Method Protocol): You must use a combinatorial detection approach . The Cbz (benzyloxycarbonyl) group introduces an aromatic ring, making the product UV-active. The starting material requires chemical staining.[1]

Visualization Logic Flow: Use this decision tree to identify spots on your plate.

TLC_Logic Start Unknown Spot on TLC UV_Check Check UV (254 nm) Start->UV_Check Is_UV Visible? UV_Check->Is_UV Ninhydrin Stain: Ninhydrin & Heat Is_Nin Pink/Purple? Ninhydrin->Is_Nin Iodine Stain: Iodine Chamber Impurity Non-UV Impurity Iodine->Impurity Stains Brown Is_UV->Ninhydrin No Product Likely Product (Cbz-L-Met-OMe) OR Benzyl Alcohol Is_UV->Product Yes Is_Nin->Iodine No SM Starting Material (L-Methionine) Is_Nin->SM Yes

Figure 1: Decision matrix for identifying reaction components based on detection method.

Module 2: Elution Systems & Rf Data

Q: My starting material stays at the baseline, but the product moves. Which solvent system should I use? A: This is expected. L-Methionine is a zwitterion (highly polar), while Cbz-L-Met-OMe is a lipophilic ester. You cannot monitor both effectively on a single isocratic run.

Recommended Solvent Systems:

ComponentPolarityRecommended Solvent SystemExpected RfVisualization
L-Methionine (SM) High (Zwitterionic)BAW (n-Butanol : AcOH : H2O) Ratio: 4:1:10.25 – 0.35Ninhydrin (Purple)
Cbz-L-Met-OMe (Product) Low/MediumHex/EtOAc (Hexane : Ethyl Acetate) Ratio: 6:4 or 1:10.40 – 0.60UV 254 nm
Benzyl Alcohol (Byproduct)MediumHex/EtOAc Ratio: 6:40.50 – 0.70UV / KMnO4
Cbz-Cl (Reagent)LowHex/EtOAc Ratio: 8:2> 0.80UV

Critical Protocol Note: Do not try to move L-Methionine in Hexane/EtOAc; it will remain at the origin (


). To confirm the consumption of SM, you must run a separate "polar check" plate using the BAW system or rely on the disappearance of the baseline spot in a high-polarity wash (e.g., 10% MeOH in DCM).

Module 3: Troubleshooting Common Issues

Issue 1: The "Ghost" Spot (Benzyl Alcohol Interference)

Symptom: You see a UV-active spot running slightly higher or overlapping with your product. Cause: Cbz-Cl hydrolyzes to form Benzyl Alcohol (BnOH) and CO2. BnOH is UV active and has similar polarity to the ester product. Diagnostic Test:

  • Dip the plate in KMnO4 (Potassium Permanganate) stain.

  • Benzyl Alcohol oxidizes rapidly (Yellow spot

    
     Brown/White halo).
    
  • Cbz-L-Met-OMe is generally stable to mild KMnO4 exposure (though the Sulfur can oxidize slowly, the alcohol reacts much faster).

  • Alternative: Smell the plate. Benzyl alcohol has a faint almond scent; the product usually smells like sulfur/cabbage (characteristic of Methionine).

Issue 2: Spot Tailing or "Double" Spots

Symptom: The product spot looks like a streak or splits into two close spots. Cause A (Tailing): Residual free carboxylic acid (incomplete methylation) or interaction of the sulfur atom with silica. Cause B (Oxidation): Methionine is easily oxidized to Methionine Sulfoxide (Met(O)) . This is much more polar than the sulfide. Fixes:

  • For Tailing: Add 1% Triethylamine (TEA) to your solvent system to sharpen amine/amide spots.

  • For Oxidation: If you see a new, more polar spot (

    
     in Hex/EtOAc), you likely have sulfoxide contamination. Degas your solvents and ensure the reaction is under Nitrogen/Argon.
    
Issue 3: False Negative on Ninhydrin

Symptom: You spot the reaction mixture, stain with Ninhydrin, and see nothing, even though you suspect SM is present. Cause: High concentrations of acid (from SOCl2 or HCl generation) on the plate can inhibit the Ninhydrin reaction. Fix: Add a drop of Pyridine or Ammonium Hydroxide to the spot on the TLC plate before developing/staining to neutralize the acid.

Module 4: Process Validation Workflow

Use this workflow to confirm reaction completion before workup.

Workflow Sample Sample Reaction Plate1 Plate 1: Hex/EtOAc (1:1) Sample->Plate1 Plate2 Plate 2: BAW (4:1:1) Sample->Plate2 Check1 Check UV Plate1->Check1 Check2 Stain Ninhydrin Plate2->Check2 Result1 Product Visible? (Rf ~0.5) Check1->Result1 Result2 Baseline Clear? Check2->Result2 Decision Quench Reaction Result1->Decision Yes Result2->Decision Yes

Figure 2: Parallel Dual-Plate Monitoring System for complete conversion verification.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for TLC stains and solvent systems).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on Cbz protection stability and byproducts).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11141035, Cbz-L-methionine methyl ester. (Source for chemical structure and physical properties).[2][3][4][5][6]

  • Biotage. (2024).[7] Flash Purification & TLC Guide. (Reference for solvent strength and Rf optimization).

Sources

Troubleshooting

Technical Support Center: Handling Aggregation &amp; Oxidation in Methionine-Containing Peptides

Current Status: Operational Topic: Troubleshooting Solubility, Aggregation, and Oxidative Instability in Met-Peptides Audience: Senior Researchers, Process Chemists Core Directive: The Methionine Paradox Methionine (Met)...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Solubility, Aggregation, and Oxidative Instability in Met-Peptides Audience: Senior Researchers, Process Chemists

Core Directive: The Methionine Paradox

Methionine (Met) presents a unique dual challenge in peptide chemistry:

  • Hydrophobic Aggregation: Met is highly hydrophobic. Peptides rich in Met (or where Met is adjacent to other hydrophobic residues like Ile, Leu, Val) often form beta-sheet aggregates in aqueous solution, leading to precipitation or gelation.

  • Oxidative Instability: The thioether side chain is extremely susceptible to oxidation, forming Methionine Sulfoxide (Met(O)).[1] While Met(O) is actually more soluble/polar than native Met, its formation ruins biological activity and creates difficult-to-separate impurities.

The Critical Conflict: Standard methods to resolve aggregation (e.g., sonication, vortexing, using DMSO) often accelerate oxidation. This guide provides self-validating protocols to navigate this minefield.

Diagnostic Workflow: Aggregation vs. Oxidation

Before applying a fix, determine if your issue is physical (aggregation) or chemical (oxidation).

MetDiagnostics Start Symptom: Low Purity or Precipitate HPLC Run HPLC (C18, ACN/H2O) Start->HPLC PeakShift Peak Shift? HPLC->PeakShift Oxidation Mass +16 Da (or +32 Da) Early Elution PeakShift->Oxidation Yes (Pre-shift) BroadPeak Broad/Tailing Peak or Loss of Area PeakShift->BroadPeak No (Broadening) ActionOx Go to Module 4: Rescue Protocol Oxidation->ActionOx Solubility Go to Module 3: Solubilization BroadPeak->Solubility

Figure 1: Diagnostic logic to distinguish between oxidative degradation (chemical change) and aggregation (physical state).

Module: Solubilization Strategies (The "No-DMSO" Rule)

CRITICAL WARNING: Do NOT use DMSO to solubilize Methionine-containing peptides unless absolutely necessary. DMSO acts as an oxidizing agent, rapidly converting Met to Met(O) over time, especially at non-neutral pH or if the DMSO is not fresh/degassed.

Protocol A: Solubilizing Hydrophobic Met-Peptides

Use this when the peptide is chemically pure but physically insoluble.

Solvent ClassRecommended SolventWhy?
Primary Organic HFIP (Hexafluoroisopropanol) Breaks beta-sheets/aggregates effectively; volatile (easy to remove).
Secondary Organic DMF or NMP Good solubility; less oxidizing than DMSO.
Buffer Additive Chaotropic Salts (GdnHCl) Use 6M Guanidine HCl for analysis; not suitable for bio-assays.

Step-by-Step Solubilization:

  • The "Hard" Pellet: If peptide precipitates, centrifuge and remove the supernatant.

  • Disaggregation: Add a minimal volume of HFIP or TFA (if acidic conditions are tolerated) to the pellet. Vortex until fully dissolved.

    • Note: This breaks the hydrogen bond network causing the aggregation.

  • Exchange: Dilute the solution into the final buffer or water. If precipitation recurs, you must maintain a percentage of organic co-solvent (e.g., 10-20% Acetonitrile).

  • Degassing: Always use degassed buffers (sonicate under vacuum or sparge with Argon) to prevent atmospheric oxidation during handling.

Module: Prevention During Synthesis (Cleavage)

The majority of Met oxidation occurs during acidic cleavage from the resin due to the generation of reactive carbocations (e.g., t-butyl cations).

Protocol B: "Reagent H" Cleavage Cocktail

Standard scavengers (TIS/Water) are often insufficient for Met-rich sequences. Use Reagent H (Huang & Rabenstein).[2][3]

Reagent Composition:

  • TFA: 81% (v/v)[3][4]

  • Phenol: 5% (v/v)[3][4]

  • Thioanisole: 5% (v/v)[3][4]

  • 1,2-Ethanedithiol (EDT): 2.5% (v/v)[3][4]

  • Water: 3% (v/v)[3][4]

  • Dimethylsulfide (DMS): 2% (v/v)[3][4]

  • Ammonium Iodide (NH₄I): 1.5% (w/v)[3][4]

Procedure:

  • Chill: Pre-chill the cleavage cocktail to 0°C.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.

  • Reaction: Add cocktail to resin. Allow to react for 2–3 hours at room temperature.

    • Mechanism:[2][4][5] The I⁻ (iodide) reduces any Met(O) formed in situ back to Met, while DMS acts as a scavenger.

  • Precipitation: Filter resin and precipitate peptide in cold diethyl ether .

    • Note: The ether wash removes the iodine (which turns the solution brown/red). Wash the pellet until it is white.

Module: Rescue Protocols (Reversing Oxidation)

If your peptide is already oxidized (Mass +16 Da), you can chemically reverse it.

Protocol C: Post-Synthesis Reduction (The NH₄I/DMS Method)

Best for: Recovering oxidized peptides without re-synthesis.

Reagents:

  • Trifluoroacetic acid (TFA)[1][4][6]

  • Dimethylsulfide (DMS)[1][7]

  • Ammonium Iodide (NH₄I)[1][3][4]

Workflow:

  • Dissolve: Dissolve the oxidized peptide (crude or purified) in neat TFA (approx. 10 mg/mL).

  • Add Reducing Agents: Add DMS (to 10% v/v) and NH₄I (10–20 equivalents relative to peptide).

  • Incubate: Stir at 0°C for 10 minutes, then allow to warm to Room Temperature for 30–60 minutes.

    • Visual Check: The solution will turn dark red/brown due to the liberation of Iodine (

      
      ).
      
  • Quench: Pour the mixture into cold diethyl ether. The peptide will precipitate.[1][8]

  • Wash: Centrifuge and wash the pellet with ether containing a small amount of ascorbic acid (optional) or just pure ether until the pellet is white (removing the Iodine).

  • Lyophilize: Freeze dry immediately.

RescueMechanism MetO Met-Sulfoxide (Inactive/Polar) Reduction Reduction Step MetO->Reduction + H+ TFA_I TFA + NH4I + DMS TFA_I->Reduction Intermediate Iodosulfonium Intermediate Met Native Methionine (Active/Hydrophobic) Intermediate->Met Byproduct DMSO + I2 (Removed by Ether) Intermediate->Byproduct Reduction->Intermediate

Figure 2: Mechanism of Ammonium Iodide mediated reduction of Methionine Sulfoxide.

Frequently Asked Questions (FAQ)

Q1: Can I use Met(O) intentionally to prevent aggregation? A: Yes. This is an advanced strategy called "Safety-Catch" synthesis. You synthesize the peptide using Fmoc-Met(O)-OH. Since Met(O) is polar, it prevents on-resin aggregation and improves crude purity.[5] After cleavage, you perform Protocol C (above) to reduce it back to native Met.

Q2: My peptide contains Cysteine and Methionine. Will the rescue protocol damage the Cysteines? A: The NH₄I/DMS method reduces Met(O) to Met, but it also reduces Disulfides (S-S) to free Thiols (SH). If your peptide requires disulfide bridges, you must perform the reduction first, purify the linear peptide, and then perform the cyclization/oxidation step.

Q3: Why does my Met-peptide look pure on HPLC but show a split peak? A: This is likely diastereomeric separation of Methionine Sulfoxide. Met(O) has a chiral center at the sulfur atom, creating two diastereomers (R and S) which often resolve as a "split peak" on C18 columns. Both peaks will have Mass +16 Da.[1][9]

Q4: Can I use DTT to prevent Met oxidation? A: DTT is excellent for keeping Cysteines reduced, but it is not effective at reducing Methionine Sulfoxide once it has formed. You need the specific iodide-based chemistry (or enzymatic reduction with MsrA/MsrB) to reverse Met oxidation.

References

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[3] Journal of Peptide Research, 53(5), 548–553. Link

  • Nicolas, E., Vilaseca, M., & Giralt, E. (1995). A study of the use of NH4I for the reduction of methionine sulfoxide in peptides containing cysteine and cystine. Tetrahedron, 51(20), 5701-5710. Link

  • Giles, N. M., et al. (2003). Metal ions and methionine oxidation in the pathogenesis of Alzheimer's disease. Biochemistry, 42, 10026. (Context on Met oxidation and aggregation). Link

  • Sigma-Aldrich. Peptide Solubility Guidelines. (General hydrophobicity management). Link

Sources

Optimization

Suppressing side reactions during Cbz deprotection

Technical Support Center: Cbz Deprotection & Side Reaction Suppression Diagnostic Triage Matrix Start here. Identify your specific problem scenario to determine the correct workflow.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cbz Deprotection & Side Reaction Suppression

Diagnostic Triage Matrix

Start here. Identify your specific problem scenario to determine the correct workflow.

Scenario Primary Issue Root Cause Recommended Protocol
Standard Substrate Reaction too slow / StalledCatalyst poisoning (S, P, amines)Protocol A (Transfer Hydrogenation)
Contains Alkene/Alkyne Double bond reductionNon-selective Pd/C hydrogenationProtocol C (Acidolysis)
Contains Halogen (Cl, Br, I) Dehalogenation (loss of X)Pd inserts into C-X bondProtocol B (Poisoned Catalyst) or Protocol C
Solvent is Methanol M+14 peak (N-Methylation)In situ formaldehyde generationSwitch to Ethanol or add H+ (See Section 2.1 )
Electron-Rich Aromatics Benzylation of ringBenzyl cation attack (Electrophilic Aromatic Substitution)Protocol C (with Scavengers)

Deep Dive: Hydrogenolysis Troubleshooting

The "Methanol Anomaly" (N-Methylation)

Symptom: Mass spectrum shows a +14 Da shift (M+14) alongside the desired product (M-134). Mechanism: In methanol, Pd/C facilitates a "borrowing hydrogen" mechanism. Methanol is dehydrogenated to formaldehyde (


) on the catalyst surface. The free amine then condenses with 

to form an imine, which is rapidly reduced to the N-methyl amine.

Corrective Actions:

  • Solvent Switch: Replace MeOH with Ethanol (EtOH) or Ethyl Acetate (EtOAc) . These solvents do not easily form reactive aldehydes under standard hydrogenation conditions.

  • Protonation: If MeOH must be used (solubility issues), add 1.0–2.0 equivalents of HCl or AcOH . Protonating the amine (

    
    ) renders it non-nucleophilic, preventing the initial condensation with formaldehyde.
    
Preventing Dehalogenation

Symptom: Loss of Chlorine, Bromine, or Iodine atoms during Cbz removal. Mechanism: Palladium is excellent at oxidative addition into Carbon-Halogen bonds (Ar-X), facilitating their reduction to Ar-H. Corrective Actions:

  • Catalyst Poisoning: Add a coordinating amine to the reaction mixture. Pyridine (5-10 vol%) or Ethylenediamine (0.5 eq) competes for active sites on the Pd surface, dampening its ability to insert into the C-X bond while still allowing C-O (benzyl) cleavage.

  • Metal Switch: Switch from Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) . This catalyst is highly specific for nitro reduction and hydrogenolysis but is largely inert toward halogens.

Deep Dive: Acidolytic Cleavage & Scavengers

When the substrate contains alkenes sensitive to hydrogenation, acidolysis (using HBr or TFA) is the required alternative. However, this generates a reactive benzyl cation (


).
The "Push-Pull" Scavenger System

Without a scavenger, the


 cation is a potent electrophile that will attack the most electron-rich site on your molecule (e.g., indole rings, phenols, or the newly deprotected amine).
  • The "Push": Strong acid (HBr, TFA, TfOH) cleaves the carbamate.

  • The "Pull": A "sacrificial" nucleophile (scavenger) traps the

    
     cation faster than your substrate can.
    

Recommended Scavengers:

  • Thioanisole: Excellent all-rounder. Forms a sulfonium salt that is water-soluble/washable.

  • Pentamethylbenzene: Non-odorous alternative, highly reactive.

  • Triethylsilane (TES): Hydride source; converts

    
     to Toluene (inert).
    

Visualized Workflows

Figure 1: Method Selection Decision Tree

Cbz_Decision_Tree Start Start: Cbz Deprotection Check_Alkene Contains Alkene/Alkyne? Start->Check_Alkene Check_Halogen Contains Halogen (Cl, Br, I)? Check_Alkene->Check_Halogen No Check_AcidSens Acid Sensitive Groups (Boc, tBu)? Check_Alkene->Check_AcidSens Yes (Avoid H2) Method_Poison Method: Poisoned Hydrogenolysis (Pd/C + Pyridine) or Pt(S)/C Check_Halogen->Method_Poison Yes Method_Std Method: Standard Hydrogenolysis (H2, Pd/C, EtOH) Check_Halogen->Method_Std No Method_Acid Method: Acidolysis (HBr/AcOH or TFA) Check_AcidSens->Method_Acid No (Standard) Method_Lewis Method: Lewis Acid (BBr3 or TMSI) Check_AcidSens->Method_Lewis Yes

Caption: Logical flow for selecting the deprotection method based on substrate functionality.

Figure 2: Mechanism of N-Methylation Side Reaction

N_Methylation cluster_prevention Prevention Strategy MeOH Methanol (Solvent) CH2O Formaldehyde (In-situ) MeOH->CH2O Dehydrogenation (via Pd/C) Pd Pd/C Catalyst Imine Imine Intermediate (R-N=CH2) CH2O->Imine + Amine (-H2O) Amine Free Amine (R-NH2) Amine->Imine NMe N-Methylated Product (R-NH-Me) [M+14] Imine->NMe Reduction (H2/Pd) Step1 Use Ethanol (No CH2O formation) Step2 Add HCl (Protonate Amine)

Caption: The "Borrowing Hydrogen" pathway leading to N-methylation in methanol solvents.[1][2]

Standardized Protocols

Protocol A: Transfer Hydrogenation (Safe & Scalable)

Best for: Standard substrates, avoiding H2 gas cylinders, and minimizing fire risk.

  • Preparation: Dissolve substrate (1.0 eq) in Ethanol (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (10% loading). Note: Wet Pd/C is safer.

  • H-Donor: Add Ammonium Formate (5.0–10.0 eq) or 1,4-Cyclohexadiene (5.0 eq).

  • Reaction: Heat to reflux (or 60°C). Reaction is typically vigorous; ensure good venting (CO2 evolution).

  • Workup: Filter through a Celite pad. Concentrate filtrate.[3]

    • Tip: If using ammonium formate, residual salt may sublime or require an aqueous wash to remove.

Protocol B: Halogen-Retentive Hydrogenolysis

Best for: Substrates containing Cl, Br, or I.[3]

  • Preparation: Dissolve substrate in EtOAc or THF .

  • Poisoning: Add Pyridine (5% v/v relative to solvent).

  • Catalyst: Add 5 wt% Pd/C .

  • Reaction: Sparge with H2 balloon (1 atm). Monitor closely by TLC/LCMS.

  • Workup: Filter through Celite. Wash the organic layer with 1M aqueous CuSO4 (to complex and remove pyridine) or dilute HCl.

Protocol C: Acidolysis with Scavengers ("Cocktail Method")

Best for: Alkenes, Alkynes, or Sulfur-containing molecules.

  • Preparation: Dissolve substrate in TFA (Trifluoroacetic acid).

  • Scavenger: Add Thioanisole (2.0–5.0 eq).

    • Alternative: If smell is an issue, use Pentamethylbenzene.

  • Reaction: Stir at 0°C to RT. Monitor consumption of starting material (usually < 2 hours).

  • Workup:

    • Evaporate TFA (use a base trap).

    • Dissolve residue in Et2O/EtOAc.

    • Wash with NaHCO3 (sat.) to remove acid.

    • The scavenger (Thioanisole) is lipophilic; if product is polar, wash organics with 1M HCl to extract product into water, wash organics (removes scavenger), then basify aqueous layer and re-extract product.

References

  • Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons. (Standard reference for Cbz stability and cleavage conditions).
  • Mandal, P. K., & McMurray, J. S. (2007).[4] "Pd-C induced catalytic transfer hydrogenation with triethylsilane." Journal of Organic Chemistry, 72(17), 6599–6601. Link

  • Sajiki, H. (1995).[4] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C-ethylenediamine." Tetrahedron Letters, 36(20), 3465–3468. Link

  • Felpin, F. X., & Fouquet, E. (2010).[4] "A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis with Pd/C." Chemistry – A European Journal, 16(41), 12440–12445.[4] Link

  • Han, C., et al. (2024). "Pd/C-Catalyzed Selective N-Monomethylation by Transfer Hydrogenation... using Methanol." Chemistry – A European Journal.[4] (Mechanistic insight into N-methylation side reactions). Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: N-Terminal Protection Strategies for L-Methionine Methyl Ester

Executive Summary In the precise landscape of peptide synthesis and peptidomimetic development, the choice between Cbz-L-methionine methyl ester (Cbz-Met-OMe) and Fmoc-L-methionine methyl ester (Fmoc-Met-OMe) is rarely a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of peptide synthesis and peptidomimetic development, the choice between Cbz-L-methionine methyl ester (Cbz-Met-OMe) and Fmoc-L-methionine methyl ester (Fmoc-Met-OMe) is rarely a matter of preference—it is a decision dictated by orthogonality and the unique chemical behavior of the methionine thioether side chain.

While Fmoc-Met-OMe offers the convenience of base-labile deprotection compatible with modern solid-phase protocols, Cbz-Met-OMe remains a staple in solution-phase synthesis due to its robust stability against accidental deprotection. However, the critical differentiator lies in the "Sulfur Problem" : the tendency of methionine's sulfur atom to poison palladium catalysts renders standard Cbz hydrogenolysis ineffective, necessitating harsh acidic or specialized nucleophilic deprotection strategies.

This guide analyzes the physicochemical trade-offs, deprotection mechanics, and experimental protocols for both derivatives.[1]

Part 1: Chemical Architecture & Properties

Both derivatives share the L-Methionine methyl ester core, differing only in their N-terminal carbamate protection. This difference dictates their solubility, stability, and deprotection pathways.

FeatureCbz-L-Methionine Methyl Ester Fmoc-L-Methionine Methyl Ester
Protecting Group Benzyloxycarbonyl (Cbz/Z)Fluorenylmethyloxycarbonyl (Fmoc)
Lability Acid / Reductive (Conditional)Base
Primary Deprotection HBr/AcOH or Na/liq. NH₃20% Piperidine in DMF
Catalytic Hydrogenolysis Difficult (Sulfur poisons Pd/C)N/A (Not applicable)
Solubility High in DCM, EtOAc, MeOHHigh in DMF, DCM; Low in MeOH
Crystallinity Often oil or low-melting solidGenerally crystalline solid
Racemization Risk Low (except under harsh HBr conditions)Moderate (under strong basic conditions)

Part 2: Deprotection Mechanics & Orthogonality

The selection of the protecting group establishes the orthogonality of the synthesis. The diagram below illustrates the divergent deprotection pathways and the specific reagents required for each.

Decision Matrix: Pathway Selection

Deprotection_Pathways Start Select Derivative Cbz Cbz-Met-OMe Start->Cbz Fmoc Fmoc-Met-OMe Start->Fmoc Condition_H2 Hydrogenolysis (H2/Pd-C) Cbz->Condition_H2 Standard Protocol Condition_Acid Acidolysis (HBr/AcOH) Cbz->Condition_Acid Expert Protocol Condition_Base Base Cleavage (Piperidine) Fmoc->Condition_Base Result_Fail FAILURE: Catalyst Poisoning Condition_H2->Result_Fail S-Poisoning Result_Success SUCCESS: H-Met-OMe (Free Amine) Condition_Acid->Result_Success Condition_Base->Result_Success

Figure 1: Deprotection logic flow. Note the failure mode for Cbz-Met under standard hydrogenolysis.

Part 3: The "Sulfur Problem" (Expert Insight)

As a Senior Application Scientist, I must highlight the most common failure mode when working with Cbz-Met-OMe: Catalytic Poisoning .

The Mechanism of Failure

Standard Cbz removal relies on Palladium on Carbon (Pd/C) to catalyze hydrogenolysis. However, the methionine side chain contains a thioether (


). The sulfur atom possesses lone electron pairs that coordinate strongly to the Palladium surface, effectively blocking the active sites required for hydrogen adsorption.
  • Consequence: The reaction stalls, leading to incomplete deprotection and potential S-oxidation byproducts if reaction times are extended in air.

The Solution

For Cbz-Met-OMe, you must avoid catalytic hydrogenation. Instead, utilize Acidolysis or Dissolving Metal Reduction :

  • HBr in Acetic Acid (33%): The classic "hard" acid method. Effective but can degrade sensitive peptide bonds.

  • Birch Reduction (Na / Liquid

    
    ):  Highly effective but operationally demanding.
    
  • Modern Nucleophilic Approach (2024): Recent data suggests using 2-mercaptoethanol with base in DMAc can deprotect Cbz in the presence of sulfur, avoiding the catalyst issue entirely [3].

Part 4: Experimental Protocols

The following protocols are designed for solution-phase synthesis (1 mmol scale).

Protocol A: Fmoc Removal (Standard)

Best for: Rapid synthesis, base-stable side chains.

  • Preparation: Dissolve 1.0 eq of Fmoc-Met-OMe in DMF (concentration ~0.1 M).

  • Reagent Addition: Add Piperidine to a final concentration of 20% v/v.

    • Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) can be added to accelerate the reaction for difficult sequences.

  • Reaction: Stir at room temperature for 30 minutes.

  • Monitoring: Check via TLC (disappearance of starting material) or HPLC.

  • Work-up:

    • Evaporate DMF/Piperidine under high vacuum (oil pump).

    • The byproduct, dibenzofulvene, forms an adduct with piperidine. Wash the residue with hexane/ether to remove this adduct (the H-Met-OMe product is usually less soluble in ether).

Protocol B: Cbz Removal (Acidolysis)

Best for: Large scale batches, acid-stable sequences.

  • Preparation: Place 1.0 eq of Cbz-Met-OMe in a round-bottom flask.

  • Reagent Addition: Add 33% HBr in Acetic Acid (approx. 10 eq of HBr).

    • Safety: Perform in a fume hood; HBr fumes are corrosive.

  • Scavenger (Critical): Add Dimethyl sulfide or Anisole (5-10 eq) to prevent benzyl cations from alkylating the methionine sulfur (S-benzylation is a known side reaction).

  • Reaction: Stir at room temperature for 1–2 hours.

  • Work-up:

    • Precipitate the product by adding cold Diethyl Ether (10-fold volume).

    • Filter the white solid (H-Met-OMe hydrobromide salt).

    • Note: The product is hygroscopic. Store in a desiccator.

Part 5: Performance & Stability Data

The following table aggregates typical performance metrics from solution-phase synthesis literature.

MetricCbz-Met-OMe (via HBr/AcOH)Fmoc-Met-OMe (via Piperidine)
Typical Yield 85 - 92%90 - 98%
Purity (Crude) Moderate (Benzyl bromide byproducts)High (Dibenzofulvene is distinct)
S-Alkylation Risk High (Requires scavengers)Negligible
S-Oxidation Risk Low (Acidic environment protects S)Low (Rapid reaction)
Storage Stability Excellent (>2 years at 4°C)Good (>1 year at 4°C)
Synthesis Workflow Visualization

Synthesis_Workflow Input Starting Material: L-Methionine Protection N-Protection Step Input->Protection Split Choice Protection->Split Esterification C-Terminus Methylation (SOCl2 / MeOH) Product_Fmoc Fmoc-Met-OMe (Base Labile) Esterification->Product_Fmoc Product_Cbz Cbz-Met-OMe (Acid Stable) Esterification->Product_Cbz Route_Fmoc Fmoc-Cl / NaHCO3 Split->Route_Fmoc Route_Cbz Cbz-Cl / NaOH Split->Route_Cbz Route_Fmoc->Esterification Route_Cbz->Esterification

Figure 2: Synthesis workflow for generating the protected methyl esters from L-Methionine.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard text for deprotection conditions).
  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
  • Vinayagam, V., et al. (2024).[2] Nucleophilic Deprotection of Cbz Groups using 2-Mercaptoethanol. The Journal of Organic Chemistry, 89, 5665-5674.[2]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

Sources

Comparative

Strategic Utility of Methyl Ester Protection in Peptide Synthesis

Topic: Advantages of Methyl Ester Protection in Peptide Synthesis Content Type: Technical Comparison Guide Audience: Senior Researchers, Process Chemists, and Drug Development Professionals [1] Executive Summary: The Ind...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Methyl Ester Protection in Peptide Synthesis Content Type: Technical Comparison Guide Audience: Senior Researchers, Process Chemists, and Drug Development Professionals

[1]

Executive Summary: The Industrial Workhorse

While solid-phase peptide synthesis (SPPS) has popularized acid-labile protecting groups (t-Bu, Trt) for their ease of removal, methyl ester (–OMe) protection remains a cornerstone of solution-phase peptide synthesis and large-scale manufacturing.

Unlike bulky, acid-labile groups designed for academic convenience, methyl esters offer superior atom economy , cost-efficiency , and a unique chemical versatility —serving not just as a protecting group, but as a stable precursor for hydrazides and amides. This guide objectively compares methyl esters against standard alternatives (Benzyl, t-Butyl, Allyl) and details the protocols required to leverage their specific advantages while mitigating racemization risks.

Comparative Analysis: Methyl Esters vs. Alternatives

The choice of C-terminal protection dictates the orthogonality of the entire synthetic strategy. The table below contrasts methyl esters with the three most common alternatives.

Table 1: C-Terminal Protecting Group Performance Matrix
FeatureMethyl Ester (–OMe) Benzyl Ester (–OBn) tert-Butyl Ester (–OtBu) Allyl Ester (–OAll)
Primary Removal Saponification (LiOH, NaOH)Hydrogenolysis (H₂/Pd) or Strong Acid (HF)Acidolysis (TFA, HCl)Pd(0) Catalysis (PhSiH₃/Pd(PPh₃)₄)
Acid Stability Excellent (Stable to TFA, HBr, HCl)Moderate (Stable to TFA; cleaved by HF/TFMSA)Poor (Cleaved by TFA)Good (Stable to TFA/Base)
Base Stability Poor (Labile)ModerateGoodGood
Atom Economy High (MW +14)Moderate (MW +90)Moderate (MW +56)Moderate (MW +40)
Cost (Reagents) Low (MeOH, SOCl₂)Medium (BnOH)High (Isobutylene/H₂SO₄)High (Allyl bromide)
Racemization Risk High (During removal)Low (Hydrogenolysis is neutral)Low (Acidolysis is neutral)Low (Neutral conditions)
Primary Use Case Large-scale solution synthesis; Hydrazide precursorBoc/Bzl SPPS; Side-chain protectionFmoc/tBu SPPSOrthogonal side-chain protection

Core Advantages of Methyl Ester Protection[1]

Advantage 1: The "Hydrazide Gateway" for Ligation

The most distinct advantage of methyl esters is their ability to serve as a dual-purpose moiety . While stable to acidic deprotection cycles (removing Boc or Z groups), they can be directly converted into peptide hydrazides via hydrazinolysis. These hydrazides are critical intermediates for Native Chemical Ligation (NCL) and azide coupling (Curtius rearrangement).

  • Mechanism: Methyl esters react with hydrazine hydrate (

    
    ) much faster than sterically hindered esters (tBu) or electron-rich esters (Bn), allowing for selective activation.
    
Advantage 2: Orthogonality in Boc Chemistry

In standard Boc chemistry, the N-terminal Boc group is removed with TFA.[1]

  • t-Butyl esters cannot be used (they would cleave with the Boc group).

  • Benzyl esters are stable to TFA but require Hydrogenolysis (incompatible with Cys/Met) or HF (extremely hazardous) for removal.

  • Methyl esters survive the TFA deprotection perfectly. They can then be removed by mild saponification or enzymatic hydrolysis, avoiding both HF and catalytic hydrogenation.

Advantage 3: Scalability and Atom Economy

For multi-kilogram GMP production, "atom economy" drives cost.

  • Methylation uses Methanol and Thionyl Chloride—cheap, abundant commodity chemicals.

  • Waste: The byproduct of deprotection is Methanol (recoverable/low toxicity) vs. Isobutylene or Benzyl bromide byproducts.

  • Volume: The small size of the methyl group minimizes steric bulk, often improving coupling kinetics compared to bulky trityl or t-butyl esters.

Visualizing the Strategic Workflow

The following diagram illustrates how Methyl Esters function as a "pivot point" in synthesis, allowing either direct deprotection or conversion to active species for ligation.

MethylEsterWorkflow Start Amino Acid / Peptide MeEster Methyl Ester Protected (Peptide-OMe) Start->MeEster SOCl2 / MeOH (Protection) Deprotection Saponification (LiOH / CaCl2) MeEster->Deprotection Pathway A: Standard Removal Hydrazinolysis Hydrazinolysis (NH2NH2) MeEster->Hydrazinolysis Pathway B: Activation FinalAcid Free Peptide Acid (Peptide-OH) Deprotection->FinalAcid Hydrazide Peptide Hydrazide (Peptide-NHNH2) Hydrazinolysis->Hydrazide Azide Peptide Azide (Peptide-N3) Hydrazide->Azide NaNO2 / HCl Ligation Ligation Product (Polypeptide) Azide->Ligation Peptide Coupling

Figure 1: The Methyl Ester Divergence.[2] Pathway A leads to standard deprotection, while Pathway B leverages the ester as a precursor for fragment condensation/ligation.

Experimental Protocols

Protocol A: Robust Synthesis of Amino Acid Methyl Esters

This method utilizes in-situ generation of HCl, avoiding the need for pre-made HCl gas.

Reagents:

  • Amino Acid (1.0 equiv)[3]

  • Thionyl Chloride (

    
    ) (1.2 – 2.0 equiv)
    
  • Anhydrous Methanol (Solvent)

Step-by-Step:

  • Setup: Chill anhydrous methanol (

    
    ) to 
    
    
    
    in a round-bottom flask under nitrogen.
  • Activation: Add

    
     dropwise over 10 minutes. Caution: Exothermic reaction releases 
    
    
    
    and
    
    
    gas.
  • Addition: Add the amino acid in one portion.

  • Reaction: Allow the mixture to warm to room temperature.

    • For hindered AA (Val, Ile): Reflux for 2–4 hours.

    • For standard AA: Stir at RT for 12 hours.

  • Workup: Concentrate in vacuo to remove solvent and excess

    
    .
    
  • Purification: Redissolve the residue in minimal cold methanol and precipitate with diethyl ether. Filter the white crystalline solid (Amino Acid-OMe

    
     HCl).
    
Protocol B: Low-Racemization Saponification (The LiOH/CaCl₂ Method)

Standard NaOH hydrolysis often causes racemization via enolization. The use of Lithium and Calcium salts stabilizes the intermediate, reducing


-proton abstraction.

Reagents:

  • Peptide-OMe

  • Lithium Hydroxide (

    
    ) (1.5 equiv)
    
  • Calcium Chloride (

    
    ) (Optional, 1.0 equiv for Cys/His rich peptides)
    
  • Solvent:

    
     (3:1)
    

Step-by-Step:

  • Dissolve Peptide-OMe in

    
     (3:1) and cool to 
    
    
    
    .
  • Add

    
     (and 
    
    
    
    if using).
  • Monitor by TLC/HPLC. Hydrolysis of methyl esters is typically fast (30–60 mins). Do not over-expose to base.

  • Neutralization: Acidify carefully to pH 3–4 with

    
     or citric acid.
    
  • Extraction: Extract with Ethyl Acetate (for protected peptides) or lyophilize (for water-soluble peptides).

Critical Challenges & Mitigation

The Racemization Risk

The primary drawback of methyl esters is base-catalyzed racemization during removal. The


-proton is acidic, and the ester carbonyl is electron-withdrawing.
  • Risk Factor: High for Histidine (imidazole acts as intramolecular base) and Cysteine.

  • Mitigation:

    • Temperature Control: Always perform saponification at

      
      .
      
    • Enzymatic Hydrolysis: For extremely sensitive peptides, use Pig Liver Esterase (PLE) or Subtilisin in phosphate buffer (pH 7.2). Enzymes are stereoselective and will not hydrolyze the D-isomer if racemization has already occurred, nor will they cause it.

    • Alternative Base: Use

      
       for specific aggregation-prone sequences, as Barium salts often precipitate the peptide soap, stopping the reaction from "over-running."
      

References

  • BenchChem. A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (PMC). Available at: [Link]

  • Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews (2009). Available at: [Link]

  • Organic Syntheses. Sebacamic acid, methyl ester (Procedure for Methyl Ester Synthesis). Org.[4][5][6] Synth. 1955, 35, 95. Available at: [Link]

  • Thieme Connect. Peptide Bond Formation: Synthesis of Peptide Hydrazides. Available at: [Link][2][6][7][8]

  • Canadian Science Publishing. N-Methylamino Acids in Peptide Synthesis: Racemization during Saponification. Available at: [Link][8]

Sources

Validation

Technical Guide: Enantiomeric Purity Analysis of Cbz-L-Methionine Methyl Ester

Executive Summary In the synthesis of peptide therapeutics and peptidomimetics, the stereochemical integrity of building blocks is non-negotiable. Cbz-L-methionine methyl ester (Z-Met-OMe) presents a unique analytical ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of peptide therapeutics and peptidomimetics, the stereochemical integrity of building blocks is non-negotiable. Cbz-L-methionine methyl ester (Z-Met-OMe) presents a unique analytical challenge: it possesses a hydrophobic protecting group (Cbz), a reactive thioether side chain susceptible to oxidation, and a stereocenter prone to racemization under basic conditions.

This guide outlines a robust Normal Phase Chiral HPLC methodology using Amylose-based polysaccharide stationary phases. Unlike polarimetry, which fails to detect minor enantiomeric impurities (<1%), or NMR, which requires complex chiral shift reagents, this HPLC method delivers a Limit of Quantitation (LOQ) of 0.05%, ensuring the rigorous quality control required for GMP environments.

The Analytical Challenge

The analysis of Z-Met-OMe requires distinguishing between two distinct types of impurities:

  • Enantiomeric Impurity: The presence of the D-isomer (Z-D-Met-OMe), typically caused by racemization during the esterification or protection steps.

  • Chemical Impurity: Methionine sulfoxide (Met(O)) derivatives caused by atmospheric oxidation of the thioether.

Why Standard Methods Fail
  • Polarimetry: Requires large sample masses (>100 mg) and is easily skewed by chemical impurities (e.g., residual solvent or oxidized byproducts) that alter specific rotation.

  • Reverse Phase (Achiral) HPLC: Excellent for separating the sulfoxide impurity but cannot resolve the D- and L-enantiomers.

  • GC Analysis: Requires volatile derivatives. The high temperatures needed for GC can induce thermal racemization, creating false positives.

Strategic Methodology: Chiral HPLC

Column Selection Strategy

For N-protected amino acid esters containing aromatic protecting groups (like Cbz), Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard.

  • Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).

    • Mechanism:[1] The helical supramolecular structure of amylose creates inclusion cavities that effectively recognize the planar Cbz group via

      
      -
      
      
      
      interactions and the urethane linkage via hydrogen bonding.
  • Secondary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or IB).

    • Mechanism:[1] Cellulose forms a linear rigid rod/sheet structure. While effective, it often provides different elution orders or selectivity compared to amylose.

Diagram 1: Analytical Workflow

This flowchart illustrates the critical path from sample preparation to data reporting, highlighting the decision points for system suitability.

AnalyticalWorkflow Start Sample: Z-L-Met-OMe Prep Dissolution (IPA/Hexane) Avoid acidic/basic solvents Start->Prep Condition Column Conditioning (Hexane/IPA 90:10) Prep->Condition Inject Injection (10 µL) Condition->Inject Separation Separation on Amylose-based CSP Inject->Separation Detection UV Detection (254 nm) Separation->Detection Decision Resolution (Rs) > 1.5? Detection->Decision Pass Calculate % ee Report Purity Decision->Pass Yes Fail Optimize Mobile Phase (Adjust Alcohol %) Decision->Fail No Fail->Condition Re-equilibrate

Caption: Step-by-step analytical workflow for Z-Met-OMe purity analysis, emphasizing the feedback loop for resolution optimization.

Experimental Protocol

This protocol is designed to be self-validating. The use of a "System Suitability Solution" (racemic mixture) is mandatory to prove the column can separate the enantiomers before analyzing the pure sample.

Reagents & Equipment[1]
  • Mobile Phase A: n-Hexane (HPLC Grade, dry).

  • Mobile Phase B: Isopropyl Alcohol (IPA) or Ethanol (HPLC Grade).

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 4.6 x 250 mm, 5 µm.

  • Detector: UV/Vis Diode Array Detector (DAD).

Chromatographic Conditions
ParameterSettingRationale
Mode Normal PhaseMaximizes H-bonding between the analyte's carbamate/ester groups and the CSP.
Mobile Phase Hexane : IPA (90 : 10 v/v)High hexane content drives the analyte into the CSP pores; IPA acts as the displacer.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain efficiency.
Temperature 25°CLower temperatures often enhance enantioselectivity (

) by reducing molecular rotation energy.
Detection 254 nmThe Cbz (benzyloxycarbonyl) group has a strong absorption maximum here.
Injection Vol. 5 - 10 µLminimize band broadening.
Sample Preparation (Critical)
  • Stock Solution: Weigh 5.0 mg of Z-L-Met-OMe into a 10 mL volumetric flask.

  • Diluent: Dissolve in 100% IPA first (to ensure solubility), then dilute to volume with Hexane. Final concentration: 0.5 mg/mL.

    • Note: Avoid dissolving directly in 100% Hexane as the polar Cbz/Ester groups may lead to slow dissolution or precipitation.

  • Racemic Standard (System Suitability): Mix equal parts of Z-L-Met-OMe and Z-D-Met-OMe (or use a commercially available racemic standard) to confirm retention times.

Results & Performance Comparison

Representative Data

Under the conditions above, the Amylose-based column typically provides baseline separation.

  • Retention Time (t1 - D-isomer): ~8.5 min

  • Retention Time (t2 - L-isomer): ~11.2 min

  • Selectivity (

    
    ):  1.35
    
  • Resolution (

    
    ):  > 3.0
    

Note: The elution order (D before L) is common for this class of compounds on Amylose columns but must be experimentally verified with pure standards.

Comparative Analysis: HPLC vs. Alternatives

The following table contrasts the recommended Chiral HPLC method against traditional alternatives.

FeatureChiral HPLC (Recommended) Polarimetry (Specific Rotation) H-NMR with Shift Reagents
Principle Physical separation of enantiomersInteraction with polarized lightDiastereomeric interaction in solution
Sensitivity (LOQ) 0.05% (High)~1-2% (Low)~1-2% (Medium)
Sample Required < 0.1 mg> 100 mg5 - 10 mg
Specificity Separates Chemical & Chiral impuritiesNon-specific (influenced by all chiral species)Specific, but signals often overlap
Throughput 15 min / sample5 min / sample30+ min / sample
Robustness High (with proper column care)Low (sensitive to temp/solvent)Low (sensitive to concentration/water)

Mechanism of Separation

Understanding the molecular interaction is vital for troubleshooting. The separation is driven by a "Three-Point Interaction" model between the Z-Met-OMe and the CSP.

Diagram 2: Chiral Recognition Mechanism

This diagram visualizes the specific interactions between the Cbz-L-Methionine Methyl Ester and the Amylose tris(3,5-dimethylphenylcarbamate) selector.

Mechanism Analyte Z-L-Met-OMe Cbz Cbz Group (Aromatic) Analyte->Cbz NH Amide -NH (Donor) Analyte->NH CO Carbonyl -CO (Acceptor) Analyte->CO Phenyl Phenyl Ring (CSP) Cbz->Phenyl Pi-Pi Stacking CO_CSP Carbonyl (CSP) NH->CO_CSP H-Bond NH_CSP Amide (CSP) CO->NH_CSP H-Bond CSP Amylose CSP CSP->Phenyl CSP->CO_CSP CSP->NH_CSP

Caption: Schematic of the three-point interaction (Pi-Pi stacking and Hydrogen Bonding) stabilizing the L-enantiomer inside the chiral groove.

Troubleshooting & Optimization

Issue: Methionine Oxidation (Sulfoxide Formation)

Methionine is easily oxidized to methionine sulfoxide.

  • Symptom: Appearance of new peaks eluting before the main enantiomers (sulfoxides are more polar).

  • Solution: Use fresh solvents. Degas mobile phases thoroughly. If "extra" peaks appear, verify if they are chiral impurities or chemical impurities (sulfoxides) by checking the UV spectrum (sulfoxides have similar UV but different retention).

Issue: Poor Resolution
  • Adjustment: Lower the IPA concentration (e.g., go to 95:5 Hexane:IPA). This increases retention time but significantly improves resolution by allowing more time for the chiral recognition mechanism to act.

Issue: Peak Tailing
  • Cause: Non-specific interaction with residual silanol groups on the silica support.

  • Solution: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase. However, for neutral esters like Z-Met-OMe, additives are rarely needed on modern high-purity columns.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard text on polysaccharide CSP mechanisms).
  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley. (Foundational reference for chiral recognition mechanisms).
  • PubChem. (n.d.).[2] Cbz-L-methionine methyl ester Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Analysis of Amino Acids. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Coupling Reagents for Cbz-L-Methionine Methyl Ester Synthesis

The following guide provides an in-depth technical comparison of coupling reagents for the synthesis of Cbz-L-methionine methyl ester (Cbz-L-Met-OMe), designed for researchers requiring high optical purity and yield. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of coupling reagents for the synthesis of Cbz-L-methionine methyl ester (Cbz-L-Met-OMe), designed for researchers requiring high optical purity and yield.

Executive Summary & Strategic Verdict

The synthesis of Cbz-L-methionine methyl ester involves the esterification of N-benzyloxycarbonyl-L-methionine (Cbz-L-Met-OH) with methanol. While traditional acid-catalyzed methods (e.g., SOCl₂, HCl/MeOH) are effective for simple amino acids, they often require harsh conditions that can degrade sensitive substrates or fail to provide the selectivity needed for complex fragment coupling.

The Verdict:

  • Best Overall (Yield & Purity): T3P (Propylphosphonic anhydride) . It offers the lowest risk of racemization and the easiest workup (water-soluble byproducts), making it superior for scale-up and maintaining the L-configuration of Methionine.

  • Standard Laboratory Choice: EDC · HCl / DMAP . A reliable, cost-effective method for small-scale synthesis, offering easier purification than DCC, though with a slightly higher risk of base-catalyzed racemization due to DMAP.

  • Legacy/High-Risk: DCC / DMAP (Steglich) . While historically significant, the formation of insoluble dicyclohexylurea (DCU) and difficulty in removal make it obsolete for high-purity applications.

Mechanistic Analysis & Reagent Comparison

The Challenge: Esterification vs. Amide Coupling

Unlike amine coupling, alcohols (methanol) are poor nucleophiles. Therefore, esterification using coupling reagents typically requires a catalyst (like DMAP) to transfer the acyl group from the activated intermediate to the alcohol.

Critical Risk Factor: Racemization Methionine is susceptible to racemization (loss of chirality) during activation. Although the Cbz (urethane) protecting group prevents racemization via the 5(4H)-oxazolone pathway, base-catalyzed enolization remains a risk, particularly when strong nucleophilic catalysts like DMAP are used in excess.

Comparative Matrix
FeatureT3P (Propylphosphonic anhydride) EDC[1] · HCl / DMAP DCC / DMAP (Steglich) HATU / DIEA
Mechanism Mixed Anhydride (P-O-C)O-AcylisoureaO-AcylisoureaActive Ester (OAt)
Yield High (85-95%) Moderate-High (70-85%)High (80-90%)High (>90%)
Racemization Risk Lowest (Epimerization free)Moderate (DMAP dependent)Moderate (DMAP dependent)High (if base is excess)
Byproducts Water-soluble (Easy Wash)Water-soluble UreaInsoluble DCU (Difficult)Water-soluble
Methionine Safety Excellent (No S-oxidation)GoodGoodGood
Cost ModerateLowVery LowHigh

Detailed Technical Analysis

A. T3P (Propylphosphonic anhydride)

The Modern Standard. T3P acts as a coupling agent by forming a mixed anhydride with the carboxylic acid.

  • Why it wins: The byproduct is a water-soluble phosphonic acid salt, removed simply by washing with water/bicarbonate. It exhibits a "templating effect" that brings the nucleophile and electrophile closer, accelerating the rate without requiring high concentrations of base, thus preserving the stereocenter.

  • Data Support: Studies indicate T3P yields amino acid esters with >99% enantiomeric excess (ee), outperforming carbodiimides in sensitive couplings [1].

B. EDC[1][2][3][4] · HCl / DMAP

The Reliable Workhorse. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide.

  • Mechanism: Forms an O-acylisourea intermediate. DMAP acts as an acyl-transfer catalyst to attack this intermediate, forming a reactive N-acylpyridinium species that reacts with methanol.

  • Pros/Cons: The urea byproduct is water-soluble (unlike DCC), simplifying workup. However, DMAP is basic and nucleophilic; prolonged exposure can lead to alpha-proton abstraction (racemization).

C. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

The "Overkill" Option.

  • Analysis: HATU is exceptionally fast and powerful, typically reserved for difficult amide couplings (steric hindrance). For esterification, it is often unnecessary and risky. The high reactivity of the OAt-active ester, combined with the required base (DIEA), increases the probability of racemization compared to T3P or EDC [2].

Visualized Workflows (Graphviz)

Figure 1: Mechanism of Steglich Esterification (EDC/DMAP)

This diagram illustrates the activation of Cbz-Met-OH and the catalytic role of DMAP, highlighting the point where racemization can occur.

SteglichMechanism Start Cbz-L-Met-OH (Carboxylic Acid) Inter1 O-Acylisourea (Activated Intermediate) Start->Inter1 + EDC EDC EDC (Coupling Reagent) EDC->Inter1 Inter2 N-Acylpyridinium (Highly Reactive) Inter1->Inter2 + DMAP DMAP DMAP (Catalyst) DMAP->Inter2 Racemization RISK: Racemization (Base-catalyzed) DMAP->Racemization Excess Base Inter2->DMAP Regenerated Product Cbz-L-Met-OMe (Ester) Inter2->Product + MeOH MeOH Methanol (Nucleophile) Racemization->Inter2 Loss of Chirality

Caption: Steglich esterification pathway showing DMAP catalysis and the potential risk point for racemization.

Figure 2: Selection Decision Tree

A logical guide for selecting the correct reagent based on project constraints.

SelectionTree Start Start: Cbz-L-Met-OH Esterification Q1 Is Racemization Critical? (>99% ee required) Start->Q1 Q2 Is Cost the Primary Driver? Q1->Q2 No (Standard Purity) T3P Select T3P (Best Purity/Yield) Q1->T3P Yes EDC Select EDC/DMAP (Standard Lab Use) Q2->EDC No (Ease of Workup) DCC Select DCC (Only if EDC unavailable) Q2->DCC Yes (Lowest Cost)

Caption: Decision matrix for selecting coupling reagents based on purity and cost requirements.

Experimental Protocols

Protocol A: High-Purity Synthesis using T3P (Recommended)

Best for: Pharmaceutical intermediates, scale-up, and strict chirality requirements.

Reagents:

  • Cbz-L-Methionine (1.0 equiv)

  • Methanol (3.0 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DCM

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve Cbz-L-Met-OH (10 mmol) in dry EtOAc (50 mL).

  • Base Addition: Add DIPEA (25 mmol) and Methanol (30 mmol). Cool the mixture to 0°C.

  • Coupling: Dropwise add T3P solution (15 mmol) over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup (The "Green" Advantage):

    • Wash organic layer with water (2 x 20 mL).

    • Wash with sat. NaHCO₃ (2 x 20 mL).

    • Wash with 1M HCl (careful not to deprotect Cbz, though Cbz is stable to dilute acid) or citric acid (2 x 20 mL).

    • Dry over MgSO₄ and concentrate.[2]

  • Result: Cbz-L-Met-OMe is typically obtained as a clear oil or white solid. Yield: ~90-95%.[1]

Protocol B: Standard Synthesis using EDC/DMAP

Best for: Routine lab scale synthesis where T3P is unavailable.

Reagents:

  • Cbz-L-Methionine (1.0 equiv)

  • Methanol (5.0 equiv - excess acts as solvent/nucleophile)

  • EDC[1][2][3][4][5] · HCl (1.2 equiv)

  • DMAP (0.1 equiv - catalytic)

  • Solvent: DCM (Dichloromethane)[2]

Step-by-Step:

  • Setup: Dissolve Cbz-L-Met-OH (10 mmol) and Methanol (50 mmol) in dry DCM (30 mL). Cool to 0°C.[6]

  • Activation: Add EDC · HCl (12 mmol) in one portion.

  • Catalysis: Add DMAP (1.0 mmol). Note: Keep DMAP low to minimize racemization.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature overnight.

  • Workup:

    • Dilute with more DCM.

    • Wash with 1M HCl (removes DMAP and unreacted EDC).

    • Wash with sat. NaHCO₃ (removes unreacted acid).

    • Dry and concentrate.[2]

  • Result: Yield: ~80-85%.

References

  • Dunetz, J. R., et al. (2011). "T3P: The Reagent of Choice for the Synthesis of Epimerization-Prone Amino Acid Derivatives."[1] Organic Process Research & Development.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Sigma-Aldrich. "Peptide Coupling Reagents Guide." MilliporeSigma.

Sources

Validation

Technical Guide: Cbz-L-Methionine Methyl Ester vs. Activated Alternatives

The following guide provides an in-depth technical comparison of Cbz-L-methionine methyl ester (Cbz-Met-OMe) against standard activated methionine derivatives. This analysis is designed for researchers requiring high-fid...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Cbz-L-methionine methyl ester (Cbz-Met-OMe) against standard activated methionine derivatives. This analysis is designed for researchers requiring high-fidelity peptide synthesis, specifically focusing on enzymatic catalysis and low-racemization solution-phase strategies.

Content Type: Comparative Technical Analysis & Experimental Protocols Subject: N-Benzyloxycarbonyl-L-methionine methyl ester (Cbz-Met-OMe) CAS: 3439-44-9 (Typical)

Executive Summary: The Strategic Choice

In the landscape of peptide synthesis, Cbz-L-methionine methyl ester is not a general-purpose reagent like Fmoc-Met-OH . Instead, it is a specialized tool.

  • Choose Cbz-Met-OMe for: Kinetically controlled enzymatic peptide synthesis (e.g., Papain,

    
    -Chymotrypsin) and the classical Azide Method  (via hydrazide conversion) to minimize racemization during fragment condensation.
    
  • Choose Fmoc-Met-OH for: Standard Solid Phase Peptide Synthesis (SPPS).

  • Choose Boc-Met-OH for: Acid-resistant synthetic routes or when base-sensitivity is a limiting factor.

Verdict: Cbz-Met-OMe is the superior choice for biocatalytic applications and solution-phase fragment assembly where preserving chiral integrity is paramount.

Chemical Profile & Mechanism

Structural Advantages

Cbz-Met-OMe features two critical protecting groups that define its reactivity:

  • N-Terminus (Cbz/Z): The Benzyloxycarbonyl group is stable to basic conditions and weak acids. It suppresses oxazolone formation (a primary cause of racemization) more effectively than acyl groups.

  • C-Terminus (Methyl Ester): Unlike free acids, the methyl ester renders the molecule lipophilic, allowing solubility in organic solvents (DCM, EtOAc) essential for biphasic enzymatic synthesis. It acts as a "mild" activated ester—stable enough for storage but reactive enough for enzymatic aminolysis.

Mechanism of Action: Enzymatic Coupling

In enzymatic synthesis, Cbz-Met-OMe acts as an acyl donor . The methyl ester is a specific substrate for serine proteases like


-Chymotrypsin.

Mechanism:

  • Acylation: The enzyme attacks the methyl ester, releasing methanol and forming an Acyl-Enzyme Intermediate .

  • Aminolysis: The nucleophile (amine component) attacks the intermediate, forming the peptide bond.

  • Competition: Water can also attack (hydrolysis), regenerating the acid. Using frozen aqueous systems or organic cosolvents shifts this ratio toward synthesis.

EnzymaticMechanism Substrate Cbz-Met-OMe (Acyl Donor) ES_Complex Michaelis Complex (ES) Substrate->ES_Complex + Enzyme Enzyme Serine Protease (e.g., Chymotrypsin) Enzyme->ES_Complex AcylEnzyme Acyl-Enzyme Intermediate ES_Complex->AcylEnzyme - MeOH Product Cbz-Met-Peptide (Product) AcylEnzyme->Product + Nucleophile (R-NH2) (Aminolysis) AcylEnzyme->Product Hydrolysis Cbz-Met-OH (Byproduct) AcylEnzyme->Hydrolysis + H2O (Hydrolysis) AcylEnzyme->Hydrolysis Competes

Figure 1: Kinetic mechanism of Protease-Catalyzed Peptide Synthesis using Cbz-Met-OMe.

Comparative Analysis

Cbz-Met-OMe vs. Fmoc-Met-OH (SPPS Standard)
FeatureCbz-Met-OMeFmoc-Met-OH
Primary Application Enzymatic Synthesis, Solution Phase (Azide Method)Solid Phase Peptide Synthesis (SPPS)
C-Terminus Methyl Ester (Requires activation or enzymatic attack)Free Acid (Ready for DIC/Oxyma activation)
Deprotection (N-term) Hydrogenolysis (

) or Strong Acid (HBr/AcOH)
Base (20% Piperidine in DMF)
Solubility High in organic solvents (DCM, EtOAc); Low in waterSoluble in DMF, NMP; Insoluble in water
Racemization Risk Very Low (via Azide/Enzymatic routes)Low (with HOBt/Oxyma), but risk exists at Cys/His
Oxidation Stability High (Ester masks carboxyl influence)Moderate (Met is prone to sulfoxide formation)
Cbz-Met-OMe vs. Active Esters (e.g., NHS, p-Nitrophenyl)
  • Reactivity: Active esters (OSu, ONp) are highly reactive and will couple spontaneously with amines in basic buffers. Cbz-Met-OMe is stable and requires a catalyst (enzyme) or conversion (to hydrazide) to react.

  • Utility: Use active esters for simple conjugations. Use Cbz-Met-OMe when you need to control the reaction kinetics or work in aqueous/biphasic systems where active esters would hydrolyze too quickly.

Experimental Protocols

Protocol A: Enzymatic Peptide Synthesis (Frozen Aqueous Method)

Objective: Synthesis of a dipeptide (e.g., Cbz-Met-Phe-NH2) using


-Chymotrypsin. The "frozen" state minimizes hydrolysis.

Reagents:

  • Cbz-L-Met-OMe (Acyl Donor)

  • H-Phe-NH2 (Nucleophile)

  • 
    -Chymotrypsin (Sigma Type II)
    
  • Carbonate Buffer (pH 9.0)

Procedure:

  • Preparation: Dissolve Cbz-Met-OMe (1.0 mmol) and H-Phe-NH2 (1.5 mmol) in 10 mL of 0.2 M carbonate buffer (pH 9.0). If solubility is poor, add minimal DMF (up to 10% v/v).

  • Enzyme Addition: Add

    
    -Chymotrypsin (approx. 10 mg/mmol substrate).
    
  • Freezing: Immediately flash-freeze the mixture in liquid nitrogen or place in a freezer at -20°C.

  • Incubation: Incubate in the frozen state for 24–48 hours. Note: Reaction occurs in the micro-liquid channels between ice crystals where enzyme/substrate concentration is extremely high.

  • Work-up: Thaw the mixture. The product (Cbz-Met-Phe-NH2) often precipitates. Filter the precipitate.

  • Purification: Wash with 5% citric acid (to remove amine), 5%

    
     (to remove acid byproduct), and water. Recrystallize from EtOH/Water.
    
Protocol B: The "Azide Method" (Conversion to Hydrazide)

Objective: Convert Cbz-Met-OMe to Cbz-Met-NHNH2 for racemization-free fragment condensation.

Reagents:

  • Cbz-L-Met-OMe

  • Hydrazine Hydrate (80%)

  • Methanol or Ethanol[1][2][3]

Procedure:

  • Dissolution: Dissolve 5.0 g of Cbz-Met-OMe in 50 mL of Methanol.

  • Hydrazinolysis: Add Hydrazine Hydrate (3.0 equivalents) dropwise with stirring.

  • Reaction: Stir at Room Temperature (RT) for 24 hours. Caution: Methionine is sensitive to oxidation; purge with Nitrogen.

  • Crystallization: The hydrazide often crystallizes out of solution. If not, concentrate the solvent under vacuum (keep temp < 40°C).

  • Isolation: Filter the white crystalline solid. Wash with cold methanol and ether.

  • Storage: Store under Nitrogen at -20°C. (Yield typical: >85%).

Decision Framework

Use the following logic tree to determine if Cbz-Met-OMe is the correct derivative for your workflow.

DecisionTree Start Select Methionine Derivative Method Synthesis Method? Start->Method SPPS Solid Phase (SPPS) Method->SPPS Solution Solution Phase Method->Solution Fmoc Use Fmoc-Met-OH (Standard) SPPS->Fmoc Base Labile Boc Use Boc-Met-OH (Acid Resistant) SPPS->Boc Acid Labile Enzymatic Enzymatic Coupling? Solution->Enzymatic YesEnz Use Cbz-Met-OMe (Substrate of Choice) Enzymatic->YesEnz Yes NoEnz Chemical Coupling Enzymatic->NoEnz No Racemization Is Racemization Critical? NoEnz->Racemization HighFidelity Use Cbz-Met-OMe (Convert to Hydrazide) Racemization->HighFidelity Yes (Azide Method) Standard Use Cbz-Met-OH (Coupling Reagents) Racemization->Standard No (DCC/EDC)

Figure 2: Decision Matrix for selecting Methionine derivatives.

References

  • Enzymatic Peptide Synthesis in Frozen Aqueous Systems

    • Title: -Chymotrypsin-catalyzed peptide synthesis in frozen aqueous solution using N-protected amino acid carbamoylmethyl esters as acyl donors.
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:

  • The Azide Method (Hydrazide Conversion)

    • Title: Enantioselective Synthesis of N-Protected -Amino Acid Hydrazides.
    • Source: Thieme Connect / Synlett.
    • URL:

  • Properties of Fmoc-Met-OH

    • Title: Fmoc-L-Methionine Product Specific
    • Source: Sigma-Aldrich / Merck.
    • URL:

  • Oxidation Stability of Methyl Esters

    • Title: Oxidation Stability of Fatty Acid Methyl Ester under Different Conditions.[2][4]

    • Source: ResearchG
    • URL:

Sources

Comparative

Literature Review: Applications and Performance of Cbz-L-Methionine Methyl Ester

Executive Summary N-Carbobenzyloxy-L-methionine methyl ester (Cbz-Met-OMe) is a specialized amino acid derivative serving as a critical building block in enzymatic peptide synthesis and protease kinetic studies. Unlike s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Carbobenzyloxy-L-methionine methyl ester (Cbz-Met-OMe) is a specialized amino acid derivative serving as a critical building block in enzymatic peptide synthesis and protease kinetic studies. Unlike standard solid-phase synthesis (SPPS) derivatives (Fmoc/Boc), Cbz-Met-OMe is primarily utilized in solution-phase chemoenzymatic synthesis and as a chromogenic substrate for mapping enzyme specificity.

This guide objectively compares Cbz-Met-OMe against its ethyl ester analog and alternative protecting group strategies, highlighting its superior kinetics in enzymatic coupling while addressing the specific challenges posed by the methionine thioether side chain in deprotection protocols.

Technical Profile & Properties

PropertySpecification
Chemical Name N-Benzyloxycarbonyl-L-methionine methyl ester
CAS Number 56762-93-7
Molecular Formula

Molecular Weight 297.37 g/mol
Solubility Soluble in MeOH, EtOH, EtOAc, DCM; sparingly soluble in water.
Purity Standard >99% (HPLC), Enantiomeric excess >99%
Storage 2-8°C, Desiccated (Hygroscopic)

Comparative Analysis: Cbz-Met-OMe vs. Alternatives

Enzymatic Kinetics: Methyl vs. Ethyl Esters

In protease-catalyzed synthesis (e.g., using


-Chymotrypsin or Papain), the ester group acts as the leaving group during the formation of the acyl-enzyme intermediate.
  • Cbz-Met-OMe (Methyl Ester): Exhibits higher

    
     values compared to ethyl esters. The methoxy group is a better leaving group, accelerating the acylation step of the enzyme.
    
  • Cbz-Met-OEt (Ethyl Ester): More lipophilic, which can improve binding (

    
    ) in hydrophobic pockets but generally reacts slower.
    

Table 1: Comparative Kinetics of Ester Substrates for Serine Proteases (


-Chymotrypsin) 
Note: Values are representative of hydrophobic amino acid esters (Tyr/Trp/Met) based on standard kinetic profiling [1][2].
Substrate Type


Specificity Constant (

)
Performance Verdict
Methyl Ester (-OMe) ~28~0.1High Preferred for rapid enzymatic coupling.
Ethyl Ester (-OEt) ~27~0.1High Comparable, slightly slower hydrolysis.
Amide (-NH2) ~0.03~7.0Very Low Poor substrate; stable product.
Protecting Group Strategy: Cbz vs. Boc vs. Fmoc

The choice of Cbz (Z) over Boc or Fmoc for Methionine derivatives is dictated by the deprotection method and the sensitivity of the thioether group.

  • Cbz (Z):

    • Pros: Stable to TFA (acid) and mild base. Ideal for solution-phase synthesis where orthogonal deprotection of the ester (via saponification) is required.

    • Cons:Catalytic Poisoning. The sulfur in methionine poisons Pd/C catalysts, making standard hydrogenolysis (

      
      ) difficult. Removal requires strong acid (HBr/AcOH) or dissolving metal reduction (
      
      
      
      ) [3].
  • Boc:

    • Pros: Removed by TFA.[1] Avoids catalytic hydrogenation issues.[2]

    • Cons: Labile to acid; not orthogonal if other acid-sensitive groups are present.

  • Fmoc:

    • Pros: Base labile (Piperidine). Orthogonal to acid-labile side chains.

    • Cons: Methionine can undergo S-alkylation during Fmoc removal if not carefully scavenged.

Primary Application: Enzymatic Peptide Synthesis

Cbz-Met-OMe is a "privileged substrate" for protease-catalyzed peptide bond formation. Proteases like Papain and


-Chymotrypsin  operate in reverse to synthesize peptides from ester substrates.
Mechanism of Action

The reaction proceeds via a Kinetically Controlled mechanism involving an acyl-enzyme intermediate.

  • Acylation: The enzyme nucleophile (Serine-OH or Cysteine-SH) attacks the Cbz-Met-OMe ester, releasing methanol and forming the Cbz-Met-Enzyme complex.

  • Aminolysis: An incoming nucleophile (amino acid or peptide with a free amine) attacks the acyl-enzyme, forming the peptide bond.[3]

  • Hydrolysis (Side Reaction): Water attacks the acyl-enzyme, regenerating the acid (Cbz-Met-OH). High organic solvent concentration suppresses this.

Visualization: Enzymatic Workflow

The following diagram illustrates the pathway for Papain-catalyzed synthesis using Cbz-Met-OMe.

EnzymaticSynthesis Substrate Cbz-Met-OMe (Acyl Donor) Complex Non-Covalent E-S Complex Substrate->Complex Binding Enzyme Free Enzyme (Papain/Chymotrypsin) Enzyme->Complex Binding AcylEnzyme Acyl-Enzyme Intermediate (Thioester/Ester) Complex->AcylEnzyme Acylation (-MeOH) Product Peptide Product (Cbz-Met-AA-OR) AcylEnzyme->Product Aminolysis (High Yield in Organic Solvents) Hydrolysis Hydrolysis Product (Cbz-Met-OH) AcylEnzyme->Hydrolysis Hydrolysis (Water Attack) Nucleophile Amine Nucleophile (H-AA-OR) Nucleophile->AcylEnzyme MeOH MeOH (Leaving Group)

Caption: Kinetic pathway of protease-catalyzed peptide synthesis using Cbz-Met-OMe as the acyl donor.

Experimental Protocols

Protocol A: Papain-Catalyzed Synthesis of Met-Oligomers

Adapted from biological macromolecule synthesis workflows [4].

Objective: Synthesis of Methionine homo-oligomers using Cbz-Met-OMe.

  • Reagents:

    • Substrate: Cbz-L-Methionine methyl ester (100 mM).

    • Enzyme: Papain (crude powder or immobilized, 10 mg/mL).

    • Buffer: 0.1 M Citrate-Phosphate buffer, pH 6.0.

    • Activator: L-Cysteine (5 mM) and EDTA (2 mM) to maintain the active site sulfhydryl group.

  • Procedure:

    • Dissolve Cbz-Met-OMe in a minimal volume of methanol.

    • Add to the buffer solution containing activated Papain.

    • Incubate at 37°C with gentle shaking.

    • Observation: The product (oligomer) is often insoluble and will precipitate, driving the equilibrium forward.

  • Work-up:

    • Centrifuge to collect the precipitate.

    • Wash with water and methanol to remove enzyme and unreacted substrate.

    • Dry under vacuum.

Protocol B: Chemical Deprotection (The Sulfur Challenge)

Critical Warning: Do NOT use catalytic hydrogenation (


) for Cbz removal on Methionine derivatives. The thioether sulfur will poison the catalyst, leading to incomplete reaction or requiring massive catalyst loading [3].

Recommended Method: Acidolysis [1]

  • Dissolve Cbz-Met-Peptide in Glacial Acetic Acid.

  • Add 33% HBr in Acetic Acid (4 equivalents).

  • Stir at room temperature for 1-2 hours.

  • Precipitate the deprotected peptide amine hydrobromide by adding cold Diethyl Ether.

  • Note: Scavengers (e.g., dimethyl sulfide) may be added to prevent S-benzylation, though Cbz removal is generally cleaner than Benzyl ether removal.

Decision Matrix: When to Use Cbz-Met-OMe

Use the following logic flow to determine if this derivative fits your synthetic strategy.

SelectionLogic Start Select Methionine Derivative Q1 Is the synthesis Enzymatic or Chemical? Start->Q1 Enzymatic Enzymatic Q1->Enzymatic Chemical Chemical (SPPS/Solution) Q1->Chemical Q2 Does the enzyme require a hydrophobic N-cap? Enzymatic->Q2 Q3 Do you need orthogonal removal of N-protecting group? Chemical->Q3 UseCbz USE Cbz-Met-OMe (Mimics natural substrate, High kcat) Q2->UseCbz Yes (e.g., Chymotrypsin) Q4 Can you use strong acid (HF/HBr)? Q3->Q4 Yes (Cbz is stable to TFA/Base) UseBoc Use Boc-Met-OH Q3->UseBoc No (Standard SPPS) UseFmoc Use Fmoc-Met-OH Q4->UseFmoc No (Acid Sensitive) UseCbzChem USE Cbz-Met-OMe (Solution Phase only) Q4->UseCbzChem Yes (HBr OK)

Caption: Decision tree for selecting Cbz-Met-OMe based on synthetic mode and deprotection requirements.

References

  • Bender, M. L., et al. (1964). "The Kinetics of

    
    -Chymotrypsin-catalyzed Hydrolysis and Alcoholysis." Journal of Biological Chemistry, 238(9).[4] Link
    
  • Fersht, A. (1985). Enzyme Structure and Mechanism. W.H. Freeman. (Standard reference for protease ester kinetics).
  • Organic Chemistry Portal. (2023). "Hydrogenolysis of Cbz groups: Catalyst Poisoning." Link

  • Rajesh, M., et al. (2003). "Enzymatic Synthesis and Characterization of L-Methionine and 2-Hydroxy-4-(methylthio)butanoic Acid (HMB) Co-oligomers." Journal of Agricultural and Food Chemistry, 51(9), 2461–2467. Link

  • PubChem. (2025). "Cbz-L-methionine methyl ester Compound Summary." National Library of Medicine. Link

Sources

Validation

Enantiomeric Purity Determination of Cbz-L-Methionine Methyl Ester: A Technical Comparison Guide

Topic: Enantiomeric purity determination of Cbz-L-methionine methyl ester Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary In the high-st...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantiomeric purity determination of Cbz-L-methionine methyl ester Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary In the high-stakes landscape of peptide synthesis and drug development, the enantiomeric purity of intermediates like N-Benzyloxycarbonyl-L-methionine methyl ester (Cbz-L-Met-OMe) is non-negotiable.[1] As a protected amino acid derivative (CAS: 56762-93-7), it serves as a critical building block.[1] Even trace amounts of the D-enantiomer can lead to diastereomeric impurities in downstream peptides, complicating purification and altering biological activity.[1][2]

This guide moves beyond basic textbook definitions to provide a rigorous, field-proven comparison of analytical methodologies. While Polarimetry offers a quick identity check, Chiral HPLC remains the definitive "gold standard" for quantifying enantiomeric excess (ee) with the sensitivity required for GMP environments.[2]

Part 1: Comparative Analysis of Analytical Methods

The following table synthesizes the performance characteristics of the primary methods available for determining the enantiomeric purity of Cbz-L-Met-OMe.

FeatureMethod A: Chiral HPLC (Recommended) Method B: Polarimetry Method C: Chiral GC Method D: 1H-NMR (Shift Reagents)
Principle Direct separation on chiral stationary phase (CSP).[1][2]Rotation of plane-polarized light.[1][2][3]Volatilization & separation on chiral capillary column.[1][2]Diastereomeric interaction with chiral solvating agents.[1][2]
Sensitivity (LOD) High (< 0.1% impurity).[1][2]Low (Requires >1-2% impurity to detect).[1][2]Medium/High (Dependent on derivative stability).Medium (~1% impurity).[1][2]
Selectivity Excellent (Baseline resolution of D/L).Poor (Aggregate signal only).Good, but limited by volatility.[1][2]Good, but spectra can be complex.[1][2]
Sample Prep Simple (Dissolve & Inject).[1][2]Simple (Dissolve).Complex (May require solvent exchange/concentration).[1][2]Simple (Mix with shift reagent).
Throughput Medium (15-30 min/run).[1][2]High (2 min/read).[1][2][4]Medium (20-40 min/run).[1][2]Low (Data interpretation takes time).[1][2][4]
Cost per Run Moderate (Solvents/Column).[1][2]Low.Moderate.High (Deuterated solvents/Shift reagents).[1][2]
Verdict The Quantitative Standard. Identity Check Only. Not Recommended (Thermal instability risk).[1][2]Structural Insight Only.
Expert Insight: Why Chiral HPLC Wins

Cbz-L-Met-OMe is a relatively large, polar molecule with a chromophore (the Cbz group).[1]

  • GC is suboptimal because the molecule's high boiling point (approx. 453°C) risks thermal degradation or racemization in the injector port before separation occurs.[1][2]

  • Polarimetry is a "sum of parts" measurement.[1][2] A specific rotation of

    
     (hypothetical) could mean 99% pure L-isomer, or it could mean a mixture of L-isomer and a high-rotation impurity.[1] It lacks specificity.
    
  • HPLC leverages the Cbz group's UV absorption (254 nm) and the molecule's solubility in organic solvents, making it the most robust method.

Part 2: Detailed Experimental Protocols

Protocol A: Chiral HPLC (The Gold Standard)

Objective: Quantify the % D-enantiomer in a batch of Cbz-L-Met-OMe.[1]

1. System Configuration:

  • Instrument: HPLC system with a binary pump and UV/Vis detector (or PDA).

  • Detector: UV Absorbance at 254 nm (targeting the phenyl ring of the Cbz group).[1][2]

  • Column Temperature: 25°C (Ambient).

2. Stationary Phase Selection:

  • Primary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

    • Rationale: These polysaccharide-based columns are industry standards for N-protected amino acid esters.[1][2] The carbamate linkage in the CSP interacts effectively with the Cbz-amide bond via hydrogen bonding and

      
       stacking.[1][2]
      

3. Mobile Phase Strategy:

  • Mode: Normal Phase.

  • Composition: Hexane : Isopropanol (IPA) .[1][2]

  • Ratio: Start with 90:10 (v/v) .

    • Optimization: If retention is too low, decrease IPA to 95:5. If resolution is poor, adjust to 85:15.

  • Flow Rate: 1.0 mL/min.[1][2][5]

4. Sample Preparation:

  • Dissolve 1.0 mg of Cbz-L-Met-OMe in 1.0 mL of the mobile phase (Hexane/IPA mixture).

  • Crucial Step: Filter through a 0.45 µm PTFE syringe filter to protect the column.[1][2]

5. Data Analysis:

  • Calculate Enantiomeric Excess (

    
    ):
    
    
    
    
    [1]
  • Note: The L-enantiomer is typically the major peak.[1][2] Inject a racemic standard (Cbz-DL-Met-OMe) first to establish retention times for both isomers.[1][2]

Protocol B: Polarimetry (The Quick Identity Check)

Objective: Confirm identity and gross purity.

1. Parameters:

  • Wavelength: Sodium D-line (589 nm).[1][2]

  • Temperature: 20°C.

  • Solvent: Methanol or Ethanol (Common for Cbz-amino acids).[1][2]

2. Procedure:

  • Prepare a solution of

    
     or 
    
    
    
    (1g or 2g per 100mL) in Methanol.[1][2]
  • Zero the polarimeter with pure solvent.[1][2]

  • Measure rotation.[1][2][3]

  • Validation: Compare against a Certificate of Analysis (CoA) from a trusted supplier (e.g., Sigma-Aldrich or chemically equivalent reference).[1]

    • Note: While specific rotation values for free L-Met-OMe are well documented (

      
       in water), the Cbz-derivative value must be compared against a known standard of the exact same derivative to be meaningful.[1]
      

Part 3: Visualizing the Workflow

Diagram 1: Method Selection Decision Tree

This logic flow guides the scientist to the correct analytical technique based on the stage of development.[1][2]

MethodSelection Start Start: Purity Check Needed Stage Development Stage? Start->Stage Early Early Synthesis / Rough Check Stage->Early In-process Late Final QC / Release Testing Stage->Late Final Product Polarimetry Method: Polarimetry (Quick, Low Cost) Early->Polarimetry HPLC Method: Chiral HPLC (High Sensitivity, Quant) Late->HPLC Check Passes Spec? Polarimetry->Check Matches Lit Value HPLC->Check ee > 99.5% Proceed Proceed to Next Step Check->Proceed Yes Fail Recrystallize / Repurify Check->Fail No

Caption: Decision matrix for selecting the appropriate analytical method based on development stage.

Diagram 2: Chiral HPLC Mechanism

Understanding why the separation works ensures better troubleshooting.[1][2]

HPLCMechanism Sample Racemic Mixture (L-Met + D-Met) Column Chiral Column (Polysaccharide CSP) Sample->Column Inject InteractionL L-Isomer (Strong Interaction) Column->InteractionL H-Bonding / Pi-Stacking InteractionD D-Isomer (Weak Interaction) Column->InteractionD Steric Mismatch Elution Elution Order InteractionL->Elution Elutes Second InteractionD->Elution Elutes First (Usually) Result Separated Peaks Elution->Result

Caption: Mechanistic view of chiral recognition on a polysaccharide stationary phase.

Part 4: Data Presentation & Validation

Typical HPLC Performance Metrics

When validating your method, aim for these criteria:

ParameterAcceptance CriteriaNotes
Resolution (

)

Baseline separation is essential for accurate integration of the minor impurity.
Tailing Factor (

)

Severe tailing indicates secondary interactions; add 0.1% TFA if necessary.[1][2]
Limit of Detection (LOD)

Critical for detecting trace racemization.[1][2]
Retention Time (

)
Stable (

min)
Fluctuations suggest mobile phase evaporation (cover solvent bottles).[1][2]
Troubleshooting "The Racemization Trap"

If you detect significant D-enantiomer, investigate your synthesis conditions:

  • Base Sensitivity: Methyl esters are susceptible to base-catalyzed racemization via the enolate intermediate.[1][2] Avoid excessive exposure to tertiary amines (e.g., Triethylamine) during coupling or neutralization.[1][2]

  • Temperature: High temperatures during esterification can promote racemization.[1][2] Keep reactions

    
    C where possible.
    

References

  • Phenomenex. (2022).[1][2] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of Cbz-L-Alanyl-L-Cysteine Methyl Ester (Analogous Procedure). Organic Syntheses, Coll. Vol. 10, p. 196.[1][2] Retrieved from [Link]

  • PubChem. (2025).[1][2] Cbz-L-methionine methyl ester (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]

  • ResearchGate. (2016).[1][2] Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Comparative

Assessing the impact of Cbz-L-methionine methyl ester on peptide conformation

Executive Summary In the precision engineering of peptide-based therapeutics and supramolecular materials, the choice of N-terminal protection is rarely just about chemical orthogonality. It is a structural decision.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precision engineering of peptide-based therapeutics and supramolecular materials, the choice of N-terminal protection is rarely just about chemical orthogonality. It is a structural decision. N-Carbobenzyloxy-L-methionine methyl ester (Cbz-Met-OMe) represents a critical intermediate where the interplay between the aromatic carbamate (Cbz), the flexible thioether side chain (Met), and the hydrophobic C-terminal cap (OMe) dictates unique conformational behaviors.

This guide moves beyond standard synthesis protocols to evaluate how Cbz-Met-OMe influences peptide folding, self-assembly, and stability compared to its ubiquitous counterparts, Boc-Met-OMe and Fmoc-Met-OMe . We provide experimental evidence suggesting that Cbz-Met-OMe occupies a "Goldilocks" zone—offering sufficient aromatic stacking to induce order without the aggressive hydrogelation typical of Fmoc derivatives.

Chemical & Structural Profile: The Cbz Advantage

To understand the conformational impact, we must first dissect the electronic and steric contributions of the Cbz group relative to alternatives.

The Mechanism of Conformational Bias

The Cbz group contains a benzyl ring linked via a carbamate.[1] Unlike the tert-butyl group of Boc (which acts purely as a steric bulky shield), the Cbz group engages in


-

stacking interactions
. However, this stacking is less extensive than the fluorenyl system of Fmoc .
  • Cbz-Met-OMe: Promotes moderate intermolecular stacking; favors crystalline packing or short-range order.

  • Fmoc-Met-OMe: Drives strong, long-range stacking; highly prone to forming amyloid-like fibrils and hydrogels.

  • Boc-Met-OMe: Relies on van der Waals forces; tends to remain monomeric or form amorphous aggregates due to lack of directional

    
    -interactions.
    
Comparative Properties Table
FeatureCbz-Met-OMe Boc-Met-OMe Fmoc-Met-OMe
Electronic Character Aromatic, weakly electron-withdrawingAliphatic, electron-donatingAromatic, strongly hydrophobic
Primary Interaction

-

Stacking (T-shaped or Parallel)
Steric Repulsion / HydrophobicExtended

-

Stacking
Self-Assembly Forms micro-crystals or nanotubesMinimal (Amorphous)High (Nanofibers/Hydrogels)
Solubility (MeOH) High (Transparent solution)HighModerate (Prone to aggregation)
Crystallinity Excellent (Sharp diffraction patterns)GoodVariable (Often gel-like)

Technical Insight: The high crystallinity of Cbz-Met-OMe makes it the superior choice for X-ray diffraction studies when defining the precise geometry of the methionine thioether side chain, which is often disordered in Fmoc-based assemblies.

Experimental Validation: Probing Supramolecular Assembly

The following protocols are designed to validate the conformational hypotheses described above. These are self-validating systems; if the expected physical transformation does not occur, the solvent purity or concentration must be re-evaluated.

Protocol A: Solvent-Triggered Self-Assembly

Objective: To observe the distinct morphological differences between Cbz, Boc, and Fmoc derivatives.

Materials:

  • Cbz-Met-OMe, Boc-Met-OMe, Fmoc-Met-OMe (High purity >98%)

  • Solvent A: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) - Disaggregates pre-existing structures.

  • Solvent B: Deionized Water (Milli-Q)

Workflow:

  • Dissolution: Dissolve 5 mg of each compound in 100 µL of HFIP. Ensure complete clarity.

  • Triggering: Rapidly inject the HFIP solution into 900 µL of water (final conc. 5 mg/mL).

  • Incubation: Allow to sit undisturbed for 24 hours at 25°C.

  • Observation:

    • Cbz-Met-OMe: Look for white, suspended micro-crystals or short needles.

    • Fmoc-Met-OMe: Expect a translucent, viscous hydrogel or long fibrous precipitate.

    • Boc-Met-OMe: Expect a milky suspension or oil droplets (phase separation).

Protocol B: Circular Dichroism (CD) Spectroscopy

Objective: To detect secondary structure elements (chiral ordering).

  • Preparation: Dilute the assemblies from Protocol A to 0.5 mg/mL.

  • Measurement: Scan from 190 nm to 300 nm in a 1 mm quartz cuvette.

  • Interpretation:

    • Cbz-Met-OMe: Look for a distinct Cotton effect around 210-220 nm, indicative of ordered stacking interacting with the peptide bond.

    • Fmoc-Met-OMe: Strong signals often masked by Fmoc absorbance, but showing beta-sheet characteristics (218 nm minimum).

    • Boc-Met-OMe: Weak or random coil signal, indicating lack of supramolecular order.

Visualizing the Conformational Pathway

The diagram below illustrates the divergent assembly pathways dictated by the N-protecting group.

Peptide Assembly Pathways Monomer Dissolved Monomer (HFIP) Trigger Solvent Switch (Water Injection) Monomer->Trigger Cbz_Inter Cbz-Met-OMe (Moderate u03c0-u03c0) Trigger->Cbz_Inter Cbz Group Fmoc_Inter Fmoc-Met-OMe (Strong u03c0-u03c0) Trigger->Fmoc_Inter Fmoc Group Boc_Inter Boc-Met-OMe (Steric Only) Trigger->Boc_Inter Boc Group Cbz_Final Micro-Crystals / Nanotubes Cbz_Inter->Cbz_Final Controlled Stacking Fmoc_Final Hydrogel / Amyloid Fibrils Fmoc_Inter->Fmoc_Final Aggressive Assembly Boc_Final Amorphous Aggregates Boc_Inter->Boc_Final Phase Separation

Figure 1: Divergent self-assembly pathways of Met-OMe derivatives triggered by solvent polarity changes.

Impact on Drug Development & Synthesis

Crystallization Chaperone

Cbz-Met-OMe is frequently used as a "crystallization chaperone." In difficult-to-crystallize peptides, capping the N-terminus with Cbz often induces the lattice formation required for X-ray diffraction. The Cbz group provides a rigid "handle" that locks the flexible methionine side chain into a definable conformation, unlike Boc which often results in disordered termini.

Metabolic Stability

While Fmoc is base-labile and Boc is acid-labile, Cbz requires catalytic hydrogenation or strong acid (HBr/AcOH) for removal. In biological assays, Cbz-Met-OMe exhibits superior stability against plasma esterases compared to the free amine or acetylated variants. This makes it an excellent candidate for prodrug designs where premature cleavage is a risk.

Toxicology Note

Researchers must be aware that while Cbz-amino acids are generally non-cytotoxic, the methyl ester moiety can hydrolyze to release methanol. However, in the context of in vitro conformational studies or low-dose in vivo applications, this is rarely the dose-limiting factor.

References

  • PubChem. (2025).[2] Cbz-L-methionine methyl ester | C14H19NO4S.[2] National Library of Medicine. Retrieved from [Link]

  • Gazit, E. (2002). A possible role for π-stacking in the self-assembly of amyloid fibrils. FASEB Journal.
  • Tao, K., et al. (2017). Self-assembly of short peptides into functional nanostructures. Chemical Society Reviews. (Comparative analysis of Fmoc/Cbz assembly mechanisms).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Cbz-L-methionine methyl ester

Topic: Personal protective equipment for handling Cbz-L-methionine methyl ester Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary & Hazard Architecture While Cbz-L-methionine met...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Cbz-L-methionine methyl ester Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Hazard Architecture

While Cbz-L-methionine methyl ester (CAS: 26535-73-5) is often labeled in Safety Data Sheets (SDS) as "Not a hazardous substance" or "Caution: Substance not fully tested," this classification is a regulatory placeholder, not a safety guarantee.[1] In high-throughput peptide synthesis and drug development, we treat this intermediate with Universal Precaution Level 2 .[1]

The safety profile of this compound is bipartite:

  • The Solid Phase: A potential respiratory irritant and sensitizer (common to protected amino acids).

  • The Solution Phase: Once dissolved in organic solvents (DCM, DMF), the risk shifts to dermal absorption .[1] The lipophilic Cbz (benzyloxycarbonyl) group and methyl ester moiety facilitate transport across the stratum corneum, potentially carrying the molecule into the bloodstream.[1]

Decomposition Risks[1][2]
  • Hydrolysis: Exposure to moisture releases Methanol (toxic/flammable) and Cbz-L-Methionine.[1]

  • Thermal/Oxidative Degradation: Can release Methyl Mercaptan (stench, toxic at high concentrations) and Sulfur Oxides (SOx).[1]

The PPE Matrix: Layered Defense Strategy

Do not rely on a single barrier.[1] Use a "Time-to-Failure" approach based on your solvent system.[1]

Table 1: Activity-Based PPE Selection[1]
ComponentTask A: Weighing & Aliquoting (Solid State)Task B: Synthesis & Solubilization (Liquid State)Rationale
Hand Protection Single Nitrile (Min 0.11 mm / 4 mil)Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff) or LaminateSolid powder risk is low; Solution risk (DCM/DMF) requires breakthrough protection.[1]
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesGoggles required if reaction volume >50mL or heating is involved.
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")N95/P100 required only if weighing outside a hood (not recommended).[1]
Body Defense Standard Lab Coat (Cotton/Poly)Flame-Resistant (FR) Lab CoatFR is critical if using flammable solvents (MeOH, EtOAc) for workup.[1]
Footwear Closed-toe, non-porousClosed-toe, chemical resistantLeather/Synthetic leather prevents rapid absorption of spills.[1]

Operational Protocols: Step-by-Step

Protocol A: Retrieval and Weighing (The "Cold Chain" Risk)

Context: This compound is typically stored at -20°C or 2-8°C. Cold glassware condenses atmospheric water, leading to hydrolysis.[1]

  • Equilibration: Remove the container from the freezer. Do not open until it reaches room temperature (approx. 30–45 mins).

    • Why? Opening cold introduces moisture.[1] Water hydrolyzes the methyl ester, releasing methanol and degrading purity.[1]

  • Static Control: Cbz-protected amino acids are prone to static charge.[1] Use an antistatic gun or ionizer bar inside the balance enclosure to prevent powder "fly-away" (inhalation risk).

  • Transfer: Use a stainless steel spatula (avoid plastic, which increases static).[1]

Protocol B: Solubilization & Reaction

Context: The risk profile spikes when the solid meets the solvent.[1]

  • Solvent Choice & Glove Permeation:

    • In DMF/DMSO: Standard nitrile gloves degrade in <15 minutes. Change outer gloves immediately upon splash.[2]

    • In DCM (Dichloromethane): Nitrile offers near-zero protection (<2 mins).[1] If using DCM, you must use Silver Shield (Laminate) gloves or double-glove and change immediately upon any contact.[1]

  • Dissolution: Add solvent slowly to the solid. Exothermic solvation is rare but possible.[1]

  • Vapor Management: Keep reaction vessels capped or under nitrogen atmosphere to prevent the escape of methyl mercaptan (rotten cabbage smell) if degradation occurs.

Visualized Workflows

Figure 1: Risk-Based PPE Decision Logic

Caption: Decision tree for selecting glove material based on solvent carrier system.

PPE_Decision_Tree Start Handling Cbz-L-Met-OMe State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Standard Standard Nitrile (4 mil) Change every 60 mins Solid->Standard Dust Control Solvent Identify Solvent Liquid->Solvent Solvent->Standard Water / Methanol HighRisk Laminate / Silver Shield OR Double Nitrile (Change <5 mins) Solvent->HighRisk DCM / Chloroform MedRisk Double Nitrile Change every 15 mins Solvent->MedRisk DMF / DMSO

[1]

Figure 2: Decontamination & Waste Workflow

Caption: Protocol for cleaning spills and managing sulfur-based odors.

Waste_Workflow Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Type->Powder Liquid Liquid/Solution Type->Liquid Sweep Wet Wipe / Scoop (Avoid Dust) Powder->Sweep Absorb Absorbent Pads (Vermiculite) Liquid->Absorb Bleach 10% Bleach Wipe (Oxidize Sulfur Odor) Sweep->Bleach Absorb->Bleach Bin Solid Waste Bin (Double Bagged) Bleach->Bin

[1]

Emergency & Disposal Procedures

Decontamination (The "Stench" Factor)

Methionine derivatives can degrade into sulfurous compounds.[1]

  • Surface Decon: Wipe surfaces with a 10% Sodium Hypochlorite (Bleach) solution.[1] The bleach oxidizes sulfur compounds (mercaptans) into sulfonates, effectively neutralizing the odor.[1] Follow with a water rinse to prevent corrosion of stainless steel hoods.[1]

  • Glassware: Soak in a bleach bath for 30 minutes before standard washing.

Waste Disposal[3][4][5]
  • Solid Waste: Dispose of contaminated gloves and paper towels in "Hazardous Solid Waste" (double-bagged to contain odors).[1]

  • Liquid Waste: Segregate into Halogenated (if DCM used) or Non-Halogenated organic waste streams.[1]

  • Do NOT pour down the drain.[1][3][4][5] Hydrolysis in the plumbing can release methanol and create long-term odor issues.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11141035, Cbz-L-methionine methyl ester.[1] Retrieved from [Link][1]

  • University of California, Berkeley (EH&S). Safe Handling of Pyrophoric and Water-Reactive Chemicals (Guidelines for Moisture Sensitive Esters).[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Cbz-L-methionine methyl ester
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Cbz-L-methionine methyl ester
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